Product packaging for 2-Propoxyaniline hydrochloride(Cat. No.:CAS No. 220594-10-5)

2-Propoxyaniline hydrochloride

Cat. No.: B1644150
CAS No.: 220594-10-5
M. Wt: 187.66 g/mol
InChI Key: JXKWRYBXSMQKBD-UHFFFAOYSA-N
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Description

2-Propoxyaniline hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B1644150 2-Propoxyaniline hydrochloride CAS No. 220594-10-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h3-6H,2,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKWRYBXSMQKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-propoxyaniline hydrochloride, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthesis and purification protocols, analytical characterization, and its role in the pharmaceutical landscape.

Introduction and Chemical Identity

This compound is the salt form of 2-propoxyaniline, an aromatic amine. The presence of the propoxy group and the amine functionality on the benzene ring makes it a versatile building block in organic synthesis. Its hydrochloride salt form often enhances stability and aqueous solubility compared to the free base, which is advantageous for various applications, including pharmaceutical synthesis.[1] The protonation of the amine group in the hydrochloride salt mitigates susceptibility to oxidation, a common issue with aniline derivatives.[1]

Synonyms: 2-Propoxybenzenamine hydrochloride, o-Propoxyaniline HCl CAS Number: 18078-63-2 (hydrochloride), 4469-78-7 (free base) Molecular Formula: C₉H₁₄ClNO Molecular Weight: 187.67 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. Below is a summary of its key properties.

PropertyValueSource(s)
Molecular Weight 187.67 g/mol [2]
Appearance Light yellow to brown solid[3]
Melting Point 142 °C[2]
Boiling Point 249.3 °C at 760 mmHg (free base)[2]
Density 1.016 g/cm³ (free base)[2]
Solubility Predicted to have higher aqueous solubility than the free base. Soluble in organic solvents like ethanol.[1]
Storage Store at 2-8°C, protected from light in a dry, well-ventilated place.[3]

Synthesis and Purification

The synthesis of this compound is a multi-step process. A common and logical pathway involves the synthesis of the free base, 2-propoxyaniline, followed by its conversion to the hydrochloride salt.

Synthetic Pathway Overview

A logical synthetic route begins with the Williamson ether synthesis to produce 2-propoxynitrobenzene from 2-nitrophenol. This intermediate is then reduced to the free amine, 2-propoxyaniline. Finally, the free amine is treated with hydrochloric acid to yield the target hydrochloride salt.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 2-Nitrophenol + 1-Bromopropane C 2-Propoxynitrobenzene A->C Reflux B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) D 2-Propoxynitrobenzene F 2-Propoxyaniline (Free Base) D->F Reflux E Reducing Agent (e.g., Fe/HCl) Solvent (e.g., Ethanol/Water) G 2-Propoxyaniline I This compound G->I Acidification H Hydrochloric Acid (HCl) Solvent (e.g., Diethyl Ether)

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

This protocol is based on the principles of the Williamson ether synthesis, a robust method for preparing ethers. A phenoxide ion, generated by a base, acts as a nucleophile and attacks a primary alkyl halide.

  • Rationale: The reaction proceeds via an SN2 mechanism. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a cost-effective base for deprotonating the phenol.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-nitrophenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone.

  • Reaction: Add 1-bromopropane (1.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution to remove any unreacted 2-nitrophenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propoxynitrobenzene. This intermediate can be purified by column chromatography if necessary.

This procedure details the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a common and effective method for this transformation.

  • Rationale: Iron metal in the presence of an acid (in this case, generated from HCl) is a classic and efficient reducing agent for aromatic nitro compounds. The reaction is heterogeneous and requires reflux to proceed at a reasonable rate.

  • Reaction Setup: Charge a round-bottom flask with iron powder (3.5 equivalents), ethanol, and water. Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[4]

  • Addition of Nitro Compound: Slowly add a solution of 2-propoxynitrobenzene (1 equivalent) in ethanol to the refluxing mixture over several hours.[4]

  • Reaction Completion: Continue refluxing for an additional 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.[4]

  • Neutralization and Filtration: Cool the reaction mixture and neutralize with concentrated ammonia to a pH of 8-9. Filter the hot mixture through a pad of celite to remove the iron salts.[4]

  • Extraction: Extract the filtrate with diethyl ether or ethyl acetate. Separate the organic layer.[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-propoxyaniline can be purified by vacuum distillation to yield a clear oil.[4]

This protocol describes the conversion of the synthesized free base into its hydrochloride salt.

  • Rationale: The basic amine group of the aniline readily reacts with strong acids like HCl in an acid-base reaction to form the ammonium salt. The salt is typically much less soluble in nonpolar organic solvents than the free base, allowing for its precipitation and isolation.[1]

  • Dissolution: Dissolve the purified 2-propoxyaniline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[1]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., concentrated aqueous HCl or HCl in an anhydrous solvent like diethyl ether) with constant stirring.[1][5]

  • Precipitation and Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.[1]

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. Dry the product in a vacuum oven to obtain this compound.

If the isolated hydrochloride salt requires further purification, recrystallization is the preferred method.

  • Rationale: Recrystallization purifies solid compounds based on differences in solubility at varying temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For aniline salts, a polar solvent or a mixture is often effective.

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture). The desired compound should be soluble in the hot solvent and sparingly soluble when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

AnalyticalWorkflow cluster_structure Structural Confirmation cluster_purity Purity Assessment start Synthesized Product (2-Propoxyaniline HCl) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir hplc HPLC Analysis start->hplc mp Melting Point Determination start->mp final Characterized Product nmr->final ftir->final hplc->final mp->final

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the ammonium protons.

    • Aromatic Protons: A complex multiplet pattern between 6.8-7.5 ppm.

    • Propoxy Group: A triplet around 4.0 ppm (O-CH₂ ), a sextet around 1.8 ppm (-CH₂ -), and a triplet around 1.0 ppm (CH₃ ).

    • Ammonium Protons (N⁺H₃): A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

    • Aromatic Carbons: Signals in the 110-150 ppm region.

    • Propoxy Group Carbons: Aliphatic signals typically below 70 ppm: O-C H₂, -C H₂-, and C H₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.

  • Rationale: Reversed-phase HPLC is well-suited for analyzing aniline derivatives. A C18 column separates compounds based on their hydrophobicity.

  • Typical Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape.

    • Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry and are classified as crucial chemical intermediates.[6][7] They serve as foundational scaffolds for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[8][9]

The 2-propoxyaniline moiety can be incorporated into larger molecules to modulate properties such as:

  • Lipophilicity: The propoxy group increases the compound's lipophilicity, which can influence its ability to cross cell membranes and its pharmacokinetic profile.

  • Receptor Binding: The specific substitution pattern on the aromatic ring can be critical for directing interactions with biological targets, such as enzymes or receptors.

  • Metabolic Stability: The presence and position of substituents can block sites of metabolic degradation, thereby increasing the drug's half-life.

While specific drugs derived directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material or intermediate for creating libraries of novel compounds for screening in drug discovery programs.[10] For instance, related propoxybenzene derivatives have been investigated for their potential antibacterial and antiurease activities.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area or under a chemical fume hood.[5]

  • First Aid:

    • Skin Contact: Immediately wash skin with copious amounts of water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[5]

    • Inhalation: Remove the victim to fresh air.[5]

    • Ingestion: Wash out the mouth with water.[5] In all cases of exposure, seek medical attention if irritation or symptoms persist.[5]

References

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core scientific principles and practical methodologies associated with 2-propoxyaniline hydrochloride, moving beyond a mere recitation of facts to provide actionable insights grounded in established chemical causality.

Foreword: Understanding the Compound's Significance

2-Propoxyaniline and its derivatives represent a fascinating scaffold in medicinal chemistry. While the parent compound serves as a versatile building block, its substituted analogues have garnered significant interest, most notably in the exploration of potent sensory agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly amenable to laboratory research and development. A critical point of clarification for researchers is the compound's identification: while CAS number 4469-78-7 is frequently associated with the free base, 2-propoxyaniline, the hydrochloride salt is more accurately identified by CAS number 220594-10-5 . This guide will address the synthesis, purification, and characterization of the hydrochloride salt, providing a robust foundation for its application in further research.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers
  • Chemical Name: 2-Propoxybenzenamine hydrochloride

  • Synonyms: o-Propoxyaniline hydrochloride, 2-Propoxyphenylamine hydrochloride

  • Molecular Formula: C₉H₁₄ClNO

  • Molecular Weight: 187.67 g/mol [1]

  • CAS Number: 220594-10-5 (for the hydrochloride salt); 4469-78-7 (for the free base, 2-propoxyaniline)[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} caption="Chemical structure of this compound"

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-propoxyaniline and its hydrochloride salt, compiled from various supplier and database sources. These values are critical for designing experimental conditions, such as solvent selection and purification strategies.

PropertyValue (2-Propoxyaniline)Value (this compound)Reference(s)
Appearance Light yellow to brown liquid/solidSolid[2]
Melting Point Not widely reported142 °C[1]
Boiling Point 249.3 °C at 760 mmHgDecomposes[1]
Density 1.016 g/cm³Not available[1]
Flash Point 106.6 °CNot applicable[1]
Solubility Moderately soluble in organic solventsSoluble in water and polar protic solventsGeneral chemical principles
Storage Temp. Room Temperature2-8°C, protect from light[2]

Part 2: Synthesis and Purification

The reliable synthesis and rigorous purification of this compound are paramount for obtaining reproducible results in downstream applications. This section details a logical and field-proven synthetic pathway and purification protocol.

Synthetic Pathway: A Two-Step Approach

The synthesis of 2-propoxyaniline is most effectively achieved through a two-step process starting from 2-nitrophenol. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="#FFFFFF";

} caption="Synthetic workflow for this compound."

Detailed Experimental Protocols

This procedure is a classic Williamson ether synthesis, chosen for its high efficiency and reliability in forming the ether linkage.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • Addition of Alkylating Agent: While stirring, add 1-propyl bromide (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-propoxy-2-nitrobenzene can be purified by vacuum distillation or column chromatography on silica gel.

The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride is a robust alternative suitable for smaller-scale syntheses.

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: Dissolve 1-propoxy-2-nitrobenzene (1 eq.) in ethanol in a hydrogenation vessel.

    • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the uptake of hydrogen ceases.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 2-propoxyaniline.

  • Method B: Tin(II) Chloride Reduction

    • Reaction Setup: In a round-bottom flask, dissolve 1-propoxy-2-nitrobenzene (1 eq.) in ethanol.

    • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and concentrated hydrochloric acid.

    • Reaction: Heat the mixture at reflux for 1-3 hours.

    • Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide until the tin salts precipitate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

The final step involves the formation and purification of the hydrochloride salt. Recrystallization is the method of choice to obtain a high-purity solid product.

  • Salt Formation: Dissolve the purified 2-propoxyaniline free base in anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (or bubble dry HCl gas through the solution) until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Purification (Recrystallization): Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or an ethanol/ether mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Analytical Characterization

Unambiguous characterization of the synthesized compound is essential for ensuring its identity and purity. This section outlines the expected analytical data for 2-propoxyaniline.

Spectroscopic Data

The following tables provide the expected chemical shifts and key spectral features for 2-propoxyaniline. The data for the hydrochloride salt will show a downfield shift for the protons and carbons near the protonated amino group.

Table 3.1.1: Predicted ¹H NMR Data for 2-Propoxyaniline

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic-H6.7-6.9m4H-
-NH₂~3.8br s2H-
O-CH₂ -CH₂-CH₃~3.9t2H~6.5
O-CH₂-CH₂ -CH₃~1.8sextet2H~7.0
O-CH₂-CH₂-CH₃ ~1.0t3H~7.5

Table 3.1.2: Predicted ¹³C NMR Data for 2-Propoxyaniline

CarbonChemical Shift (δ, ppm)
Aromatic C-O~147
Aromatic C-N~137
Aromatic C-H110-122
O-CH₂ -CH₂-CH₃~70
O-CH₂-CH₂ -CH₃~23
O-CH₂-CH₂-CH₃ ~11

Table 3.1.3: Key FTIR and Mass Spectrometry Data for 2-Propoxyaniline

TechniqueKey Peaks / FragmentsInterpretation
FTIR (cm⁻¹) 3450-3300 (two bands)N-H stretching (primary amine)
3050-3000Aromatic C-H stretching
2960-2850Aliphatic C-H stretching
1620-1580C=C stretching (aromatic ring)
1250-1200Aryl-O-C stretching (asymmetric)
Mass Spec. (EI-MS) m/z 151Molecular Ion [M]⁺
m/z 109[M - C₃H₆]⁺ (McLafferty rearrangement)
m/z 82Further fragmentation

Part 4: Applications in Drug Development and Research

The 2-propoxyaniline scaffold is of particular interest due to its relationship with the intensely sweet compound 5-nitro-2-propoxyaniline, also known as P-4000. This provides a compelling case study in structure-activity relationships (SAR).

The 2-Propoxyaniline Scaffold and Sweet Taste Receptors

5-Nitro-2-propoxyaniline is reported to be approximately 4000 times sweeter than sucrose.[3] This remarkable biological activity highlights the critical role of the substituents on the 2-propoxyaniline core in modulating its interaction with sweet taste receptors.

dot graph "SAR_Diagram" { rankdir=LR; node [shape=none, margin=0]; bgcolor="#FFFFFF";

} caption="Structure-Activity Relationship (SAR) of 2-propoxyaniline derivatives."

The comparison between 2-propoxyaniline and 5-nitro-2-propoxyaniline demonstrates that the electronic properties of the aromatic ring are crucial for its interaction with the sweet taste receptor. The electron-withdrawing nitro group at the 5-position, in conjunction with the electron-donating amino and propoxy groups, creates a specific electronic and steric profile that is recognized by the receptor.[4]

Potential as a Scaffold in Medicinal Chemistry

Beyond its connection to sweeteners, the 2-alkoxyaniline motif is a valuable scaffold for the synthesis of a variety of heterocyclic compounds and other biologically active molecules. Its utility as a starting material for the synthesis of photoreactive probes to study ligand-receptor interactions has been demonstrated.[4] Researchers can leverage the amino and alkoxy groups as handles for further chemical modifications to explore a wide range of biological targets.

Part 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a clear synthetic pathway. Its significance extends from its role as a versatile synthetic intermediate to its foundational position in the structure-activity relationship studies of potent sweet taste modulators. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, equipping researchers with the necessary knowledge to confidently and effectively utilize this compound in their scientific endeavors. The principles and protocols outlined herein are designed to be not just a set of instructions, but a framework for rational experimental design and execution.

References

2-Propoxyaniline hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Analysis, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates the compound's core chemical identity, with a primary focus on its molecular weight and physicochemical properties. It presents detailed, field-proven protocols for its synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. Furthermore, this guide discusses the compound's relevance in the broader context of chemical synthesis and historical bioactivity, drawing lessons from structurally related molecules. A thorough section on safety, handling, and storage is included to ensure best practices in a laboratory setting. The methodologies described are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physical data for 2-propoxyaniline and its hydrochloride salt.

Nomenclature and Identifiers

The hydrochloride salt form is commonly used to improve the stability and handling of the parent aniline compound. It is crucial to distinguish between the free base and the salt, as their properties, including molecular weight, differ significantly.

  • Systematic Name: 2-propoxybenzenamine hydrochloride

  • Common Synonyms: 2-propoxyaniline HCl, o-propoxyaniline hydrochloride[1]

  • CAS Numbers: 4469-78-7 is widely cited for both the free base and its hydrochloride salt.[1][2][3] Another CAS number, 220594-10-5, is also used for the hydrochloride salt.[4][5] This ambiguity often arises from different supplier registrations; researchers should verify the specific product via its certificate of analysis.

Molecular Formula and Weight

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry. The addition of hydrochloric acid to form the salt must be accounted for.

CompoundMolecular FormulaMolar Mass ( g/mol )Source
2-Propoxyaniline (Free Base)C₉H₁₃NO151.21
This compound C₉H₁₄ClNO187.67 [1][6]
Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application conditions.

PropertyValueNotesSource
Appearance Light yellow to brown solid/powderColor may vary with purity.[2][5]
Melting Point 142 °C to 179 °CThe range may reflect differences in purity or measurement conditions. A value of 177-179 °C is also reported.[1][5][1]
Boiling Point 249.3 °C at 760 mmHgThis value is for the free base, as the salt form would likely decompose at high temperatures.[1]
Density 1.016 g/cm³For the free base.[1]
Storage Temperature 2-8°C, protected from lightRecommended for maintaining long-term stability.[2] Room temperature storage is also noted.[5][2]

Synthesis and Purification Workflow

The synthesis of anilines is a foundational process in organic chemistry. The following workflow describes a robust and common method for preparing 2-propoxyaniline, followed by its conversion to the hydrochloride salt.

Rationale for Synthetic Route Selection

The catalytic hydrogenation of a nitroaromatic precursor is selected for its high efficiency, clean conversion, and operational simplicity. This method involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a palladium catalyst. The resulting free base is then treated with hydrochloric acid to precipitate the more stable hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from established methods for nitro group reduction.[7]

Step 1: Catalytic Hydrogenation of 1-Nitro-2-propoxybenzene

  • Vessel Preparation: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add 1-nitro-2-propoxybenzene (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

  • Catalyst Introduction: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%) as a slurry in the same solvent. Expertise Note: Pd/C is an excellent catalyst for this transformation due to its high activity and the ease with which it can be removed by filtration.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 30-50 psi).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Note: Complete removal of the catalyst is critical to prevent it from interfering with subsequent steps or contaminating the final product.

  • Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield crude 2-propoxyaniline as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-propoxyaniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The this compound salt will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove impurities and dry under vacuum.

Purification and Verification

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The success of the synthesis and purification is validated by the analytical techniques described in the next section, which confirm the compound's identity, purity, and molecular weight.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Salt Formation cluster_purification Purification Stage Start 1-Nitro-2-propoxybenzene Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) Start->Reaction FreeBase Crude 2-Propoxyaniline Reaction->FreeBase Filtration Filter through Celite® (Removes Pd/C) FreeBase->Filtration Evaporation Solvent Removal Filtration->Evaporation SaltFormation Acidification with HCl Evaporation->SaltFormation Precipitate Precipitated HCl Salt SaltFormation->Precipitate Recrystallization Recrystallization Precipitate->Recrystallization FinalProduct Pure 2-Propoxyaniline HCl Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity and purity of the synthesized this compound.

Overview of Analytical Strategy

The strategy involves a chromatographic method (HPLC) to assess purity and two spectroscopic methods (NMR and MS) for structural confirmation. This combination provides orthogonal data, forming a self-validating system for quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound by separating it from any unreacted starting material or byproducts.

  • Methodology:

    • System: A reverse-phase HPLC system with a C18 column. Expertise Note: A C18 column is ideal for retaining moderately polar aromatic compounds like anilines.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure the aniline is protonated and sharp peaks are obtained.

    • Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

    • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

    • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the relative area of the main peak.

    • Validation: A system suitability test (e.g., multiple injections of a standard) should be performed to ensure the system is operating correctly.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the environment of the hydrogen atoms (¹H NMR).

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Data Acquisition: Acquire the ¹H NMR spectrum.

    • Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the protons of the propoxy group (-O-CH₂-CH₂-CH₃), and a broad signal for the amine protons (-NH₃⁺), which will integrate to the correct ratios.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Technique: Electrospray ionization (ESI) in positive ion mode is typically used for anilines.

    • Analysis: The sample is introduced into the mass spectrometer.

    • Expected Result: The analysis should detect the molecular ion of the free base (2-propoxyaniline). The expected mass-to-charge ratio ([M+H]⁺) would be approximately 152.21, corresponding to the protonated form of the C₉H₁₃NO molecule.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_techniques Analytical Techniques cluster_results Validation Data Sample Synthesized Product (2-Propoxyaniline HCl) HPLC HPLC-UV (Reverse Phase, C18) Sample->HPLC NMR ¹H NMR Spectroscopy (DMSO-d₆) Sample->NMR MS Mass Spectrometry (ESI+) Sample->MS Purity Purity > 98%? HPLC->Purity Structure Correct ¹H Signals? NMR->Structure Mass [M+H]⁺ = 152.21? MS->Mass Final Product Confirmed Purity->Final Pass Structure->Final Pass Mass->Final Pass

Caption: A multi-technique workflow for analytical validation.

Relevance in Research and Drug Development

Role as a Chemical Building Block

This compound serves as a valuable building block in organic synthesis. The aniline functional group is a versatile handle for a wide range of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, enabling the construction of more complex molecular architectures for agrochemicals, materials science, and pharmaceuticals.

Historical Context and Bioactivity: The Case of 5-Nitro-2-propoxyaniline (P-4000)

The 2-propoxyaniline scaffold is part of a molecule of significant historical interest in drug and food additive development: 5-nitro-2-propoxyaniline, also known as P-4000.[8]

  • Intense Sweetness: P-4000 was discovered to be approximately 4,000 times sweeter than sucrose, making it one of the most potent artificial sweeteners ever found.[8][9]

  • Toxicity and Ban: Despite its powerful sweetening properties, it was banned for use in food in the United States due to concerns about its potential toxicity.[9]

  • Lessons for Drug Development: The story of P-4000 serves as a critical case study for drug development professionals. It underscores that high biological activity (in this case, interaction with sweet taste receptors) must be rigorously evaluated alongside a comprehensive toxicological profile.[10] The presence of the nitro group, a structural alert for potential toxicity, combined with the aniline core, highlights the importance of early-stage safety assessment in the development of any new chemical entity.

Logical Relationship Diagram

Caption: Relationship between the core structure, its applications, and evaluation.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is summarized from safety data sheets (SDS).

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

GHS PictogramSignal WordHazard StatementsSource
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][5]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear compatible chemical-resistant gloves.[11]

    • Body Protection: Use a lab coat.

  • Hygiene: Wash hands thoroughly after handling.[2] Avoid breathing dust.[11]

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[4] Protect from light.[2]

  • Incompatibilities: Avoid strong oxidizing agents.

First Aid and Emergency Procedures
  • If Inhaled: Move the person to fresh air. Seek medical attention if symptoms persist.[4]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

  • If Swallowed: Rinse mouth with water and consult a physician.[4]

Conclusion

This compound, with a molecular weight of 187.67 g/mol , is a well-defined chemical entity with significant utility as a synthetic intermediate. Its preparation via catalytic hydrogenation and subsequent salt formation is a reliable and scalable process. Proper analytical characterization using a combination of HPLC, NMR, and MS is essential for verifying its identity and purity. While the core structure is a valuable building block, the history of related compounds like P-4000 provides a crucial reminder of the paramount importance of rigorous toxicological evaluation in the development of new bioactive molecules. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this compound.

References

A Comprehensive Safety and Handling Guide for 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for 2-Propoxyaniline hydrochloride. As a chemical intermediate potentially used in complex organic synthesis and drug discovery, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, address gaps in the available toxicological data, and provide actionable protocols for its use in a research and development setting.

Chemical and Physical Identity

This compound is the salt form of the parent aniline derivative, 2-propoxyaniline. It is essential to distinguish between the base and its hydrochloride salt, although they may share some hazard classifications. A notable ambiguity exists in public databases regarding the specific CAS Number for the hydrochloride salt versus the free base. Researchers should verify the identity of their specific material. The compound is typically supplied as a solid powder.

Table 1: Physicochemical Properties of 2-Propoxyaniline and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Benzenamine, 2-propoxy-, hydrochloride[1]
Molecular Formula C₉H₁₄ClNO (Hydrochloride)
Molecular Weight 187.67 g/mol (Hydrochloride)[1]
CAS Number 220594-10-5 or 4469-78-7 (ambiguity exists)[2][3]
Appearance Solid, powder
Melting Point 142 °C (unspecified form)[1], 177-179 °C (hydrochloride)[1]
Boiling Point 249.3 °C at 760 mmHg (unspecified form)[1]
Flash Point 106.6 °C (unspecified form)[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For this compound, the classification indicates significant acute toxicity, irritation potential, and environmental hazards.

Table 2: GHS Hazard Classification

ElementClassificationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements Prevention: P261, P264, P270, P271, P273, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312 Storage: P403+P233, P405 Disposal: P501[4][5][6]

The following diagram illustrates the logical flow from hazard identification to the final label elements that a researcher will encounter on the chemical container.

GHS_Workflow cluster_assessment Hazard Assessment cluster_communication Hazard Communication ToxData Toxicological & Physicochemical Data Classification GHS Classification Criteria (e.g., Acute Tox. 4, Skin Irrit. 2) ToxData->Classification Evaluation SignalWord Signal Word (e.g., Warning) Classification->SignalWord Pictogram Pictogram (e.g., GHS07) Classification->Pictogram H_Statements Hazard Statements (H302, H315, etc.) Classification->H_Statements Label Final Product Label & SDS SignalWord->Label Pictogram->Label P_Statements Precautionary Statements (P280, P302+P352, etc.) H_Statements->P_Statements determines required response H_Statements->Label P_Statements->Label

Caption: GHS Hazard Communication Workflow.

Toxicological Profile: An Emphasis on Data Gaps

While the GHS classification provides clear warnings for acute toxicity and irritation, a review of available safety data sheets reveals a significant lack of information regarding chronic or long-term effects.[7]

  • Acute Toxicity: The compound is classified as harmful via oral, dermal, and inhalation routes. This necessitates the use of comprehensive personal protective equipment (PPE) to prevent any direct contact or aerosol inhalation. The respiratory irritation potential (H335) further underscores the need for handling within a certified chemical fume hood.

  • Irritation: It is a confirmed skin and serious eye irritant. This is a direct causal factor for the mandatory use of chemical-resistant gloves and safety goggles.

  • Chronic Effects: Crucially, data on carcinogenicity, germ cell mutagenicity, and reproductive toxicity are largely unavailable or have not been thoroughly investigated.[7]

Expert Insight: For a research chemical with an incomplete toxicological profile, scientists must operate under the principle of precautionary risk management. The absence of data should not be interpreted as an absence of hazard. All handling protocols should therefore be designed to minimize exposure to a level that is As Low As Reasonably Achievable (ALARA).

Safe Handling and Storage Protocols

Adherence to a strict, validated handling protocol is non-negotiable. The following steps are designed to mitigate the risks identified in the GHS classification.

Experimental Protocol: Weighing and Handling of Solid this compound
  • Preparation: Before handling, ensure the designated chemical fume hood has been certified within the last year. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • PPE Donning: Don appropriate PPE as outlined in Section 5. This must include a lab coat, nitrile gloves (or other chemically-resistant gloves), and chemical safety goggles.

  • Chemical Transport: Transport the sealed container from its storage location to the fume hood.

  • Weighing: Perform all weighing operations within the fume hood. Use a dedicated spatula. To minimize the generation of airborne dust, do not pour the powder from a height. Instead, gently tap the material from the container onto the weigh boat.

  • Container Sealing: Immediately after dispensing the required amount, securely reseal the container.[7] Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Waste Disposal: Dispose of all contaminated materials (weigh boats, liners, gloves) in a designated hazardous waste container.

  • Decontamination: Clean the work surface and spatula thoroughly.

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.

Storage Conditions
  • Location: Store in a dry, well-ventilated area.[7]

  • Container: Keep the container tightly closed and upright to prevent leakage.[7]

  • Security: The precautionary statement P405 (Store locked up) suggests that access to this chemical should be controlled and limited to authorized personnel.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, acids, and bases.[8]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, are the primary line of defense.[6] PPE serves as the essential final barrier. The choice of PPE must be directly correlated with the hazards of the substance and the specific task being performed.

Table 3: Recommended PPE for Laboratory Use

Protection TypeSpecificationRationale
Engineering Chemical Fume HoodMitigates inhalation hazard (H332) and respiratory irritation (H335).
Eye/Face Chemical safety gogglesProtects against serious eye irritation (H319) from dust or splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7][8]
Hand Chemically-resistant gloves (e.g., Nitrile)Prevents skin contact (H312) and skin irritation (H315).
Body Laboratory CoatProtects against incidental skin contact and contamination of personal clothing.

The following workflow provides a logical decision path for ensuring adequate protection.

PPE_Decision_Tree Start Task: Handling 2-Propoxyaniline HCl CheckInhalation Is there an inhalation risk? (e.g., handling powder) Start->CheckInhalation CheckContact Is there a skin/eye contact risk? CheckInhalation->CheckContact No UseFumeHood Required: Use Chemical Fume Hood CheckInhalation->UseFumeHood Yes UseGoggles Required: Chemical Safety Goggles CheckContact->UseGoggles Yes UseFumeHood->CheckContact UseGlovesCoat Required: Lab Coat & Resistant Gloves UseGoggles->UseGlovesCoat Proceed Proceed with Task UseGlovesCoat->Proceed

Caption: PPE Selection Workflow.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

First-Aid Measures
  • General Advice: In case of any exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[7]

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] If skin irritation occurs or persists, get medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Keep the eyelid wide open while rinsing. Seek immediate medical attention.[7]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs! Inhale1 Move to Fresh Air Exposure->Inhale1 Skin1 Remove Contaminated Clothing Exposure->Skin1 Eye1 Flush with Water in Eyewash Station (15 min) Exposure->Eye1 Ingest1 Rinse Mouth with Water Exposure->Ingest1 Inhale2 Seek Medical Attention Inhale1->Inhale2 Skin2 Wash with Soap & Water (15 min) Skin1->Skin2 Skin3 Seek Medical Attention if irritation persists Skin2->Skin3 Eye2 Remove Contact Lenses Eye1->Eye2 Eye3 Seek IMMEDIATE Medical Attention Eye2->Eye3 Ingest2 Seek IMMEDIATE Medical Attention Ingest1->Ingest2

Caption: Emergency First-Aid Response Flowchart.

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don full personal protective equipment, including respiratory protection if the spill is large or outside a fume hood.

  • Containment: Prevent the spill from entering drains or waterways.[7]

  • Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly once the material has been collected.

Fire and Explosion Hazard Data

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7] Do not use a direct water jet, as it may spread the material.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7][9]

  • Firefighter Advice: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Conclusion and Scientific Prudence

This compound is a hazardous chemical that demands respect and careful handling. Its acute toxicity via all major exposure routes and its confirmed status as a skin and eye irritant are well-established. However, the most significant takeaway for the research scientist is the pronounced lack of chronic toxicological data. This data gap necessitates a conservative approach to safety, treating the compound as potentially having long-term health effects and ensuring that all handling is conducted with the goal of zero exposure. By implementing robust engineering controls, adhering to validated handling protocols, and utilizing appropriate PPE, researchers can work safely with this compound while advancing their scientific objectives.

References

A Comprehensive Technical Guide to 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Propoxyaniline hydrochloride is a key chemical intermediate with significant utility in organic synthesis, particularly within the pharmaceutical and chemical research sectors. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and applications. Furthermore, it establishes a framework for its safe handling and storage, grounded in authoritative safety data. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers

This compound is the hydrochloride salt of 2-propoxyaniline. The core structure consists of a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) and an amino group (-NH₂) at the ortho positions (1 and 2, respectively). The hydrochloride salt is formed by the protonation of the basic amino group.

The selection of the hydrochloride salt form is a deliberate and common strategy in drug development and chemical synthesis. It often enhances the stability and solubility (particularly in aqueous media) of the parent amine, which simplifies handling, formulation, and purification processes.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 4469-78-7 [1][2][3]
Molecular Formula C₉H₁₄ClNO (for the hydrochloride) [4]
Molecular Weight 187.67 g/mol [1][4]

| Synonyms | Benzenamine, 2-propoxy-, hydrochloride; o-Propoxyaniline hydrochloride |[1] |

Below is a two-dimensional representation of the chemical structure, generated using the DOT language, illustrating the covalent and ionic bonds within the molecule.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for determining appropriate storage conditions, solvent selection for reactions and purification, and predicting its behavior in various experimental setups.

Table 2: Physicochemical Properties

Property Value Source
Appearance Light yellow to brown solid/powder [2]
Melting Point 142 °C or 177-179 °C (values vary by source) [1]
Boiling Point 249.3 °C at 760 mmHg (of the free base) [1]
Density 1.016 g/cm³ (of the free base) [1]

| Storage Temperature | 2-8°C, protected from light |[2] |

Note: Discrepancies in melting point data may arise from different purities or measurement conditions.

Synthesis and Manufacturing Insights

While specific, proprietary manufacturing processes are seldom published, a common and logical synthetic route to 2-propoxyaniline involves two primary steps:

  • Williamson Ether Synthesis: This foundational reaction in organic chemistry is used to form the propoxy ether linkage. It typically involves the reaction of 2-nitrophenol with a propylating agent (e.g., 1-bromopropane or propyl iodide) under basic conditions. The choice of a strong base (like sodium hydride or potassium carbonate) is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that readily attacks the electrophilic propyl halide.

  • Reduction of the Nitro Group: The resulting 2-nitro-1-propoxybenzene is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).

  • Salt Formation: Finally, the purified 2-propoxyaniline (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or diethyl ether) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 2-Nitrophenol D 2-Nitro-1-propoxybenzene A->D Williamson Ether Synthesis B 1-Bromopropane B->D Williamson Ether Synthesis C Base (e.g., K₂CO₃) C->D Williamson Ether Synthesis F 2-Propoxyaniline (Free Base) D->F E Reducing Agent (e.g., H₂/Pd-C) E->F H This compound F->H G Hydrochloric Acid (HCl) G->H

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals: One would expect to see distinct signals for the aromatic protons (in the 6.8-7.5 ppm range), the -OCH₂- protons (around 4.0 ppm), the internal -CH₂- protons (around 1.8 ppm), the terminal -CH₃ protons (a triplet around 1.0 ppm), and a broad signal for the -NH₃⁺ protons. The splitting patterns (e.g., triplets, multiplets) are critical for confirming the connectivity of the propyl chain.

  • ¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

    • Expected Signals: Signals corresponding to the six unique aromatic carbons, and the three distinct carbons of the propoxy group would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Peaks: Key absorption bands would include N-H stretching from the ammonium salt (around 3200-2800 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-O stretching from the ether linkage (around 1250 cm⁻¹).

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The expected molecular ion peak would correspond to the free base (2-propoxyaniline) after the loss of HCl.

A centralized database, ChemicalBook, indicates the availability of NMR, IR, and MS spectral data for this compound, which can serve as a reference for experimental validation.[5]

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active compounds. This compound is primarily utilized as a synthetic intermediate.

A notable derivative, 5-Nitro-2-propoxyaniline, is known to be a potent artificial sweetener, sometimes referred to as P-4000.[6] Research has been conducted to synthesize photoreactive derivatives of 2-propoxyaniline to study its interaction with sweet taste receptors, highlighting its utility in structure-activity relationship (SAR) studies.[7] This suggests that the 2-propoxyaniline scaffold is of significant interest in the design of molecules that interact with biological targets.

The process of drug development is a complex endeavor where such intermediates are crucial.[8][9] The journey from a chemical intermediate to a marketable drug involves extensive preclinical and clinical trials to ensure safety and efficacy.[8][10]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][11]

The signal word associated with these hazards is "Warning".[2]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][11]

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[2][11] Avoid contact with skin.[13]

    • Respiratory Protection: If dust is generated, a government-approved respirator should be used.[12][14]

  • Hygiene Measures: Wash hands thoroughly after handling.[2][11] Do not eat, drink, or smoke in the laboratory.[14]

First Aid Measures
  • In case of eye contact: Immediately rinse cautiously with water for several minutes.[2][13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][13]

  • In case of skin contact: Wash off immediately with plenty of soap and water.[2][11] If skin irritation occurs, get medical advice.[2][11]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]

  • If swallowed: Wash out the mouth with water.[13]

Storage and Stability
  • Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[11][13] Store at recommended temperatures of 2-8°C and protect from light.[2]

  • Incompatible Materials: Avoid strong oxidizing agents.[11]

References

An In-depth Technical Guide to the Synthesis of 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and validated pathway for the synthesis of 2-propoxyaniline hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and present a self-validating protocol for achieving a high-purity final product.

Introduction and Strategic Overview

2-Propoxyaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a primary aromatic amine and a propoxy ether group in an ortho relationship, offers a versatile scaffold for further chemical modification.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound points to a two-stage synthetic strategy. The target molecule can be disconnected at the C-N bond, identifying 2-propoxynitrobenzene as a key intermediate. This intermediate, in turn, can be disconnected at the ether linkage. This suggests a forward synthesis commencing with a readily available precursor, 2-nitrophenol.

The chosen pathway involves two cornerstone reactions of organic chemistry:

  • Williamson Ether Synthesis: To form the propoxy group on the aromatic ring. This SN2 reaction is highly reliable for creating ethers from phenoxides and primary alkyl halides.[2][3]

  • Reduction of an Aromatic Nitro Group: To convert the nitro-intermediate into the desired aniline. Catalytic hydrogenation is selected for its high efficiency and clean reaction profile.[4][5]

  • Acid-Base Reaction: To form the stable and often more crystalline hydrochloride salt.

This approach is favored due to the high yields typically associated with each step, the commercial availability and relatively low cost of the starting materials, and the well-understood, scalable nature of the reactions.

Overall Synthesis Pathway

The complete synthetic transformation is illustrated below, proceeding from 2-nitrophenol through the 2-propoxynitrobenzene intermediate to the final this compound product.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Salt Formation Start 2-Nitrophenol Intermediate 2-Propoxynitrobenzene Start->Intermediate 1-Bromopropane, K2CO3, Acetone FreeBase 2-Propoxyaniline (Free Base) Intermediate->FreeBase H2, Pd/C, Ethanol FinalProduct This compound FreeBase->FinalProduct Conc. HCl, Diethyl Ether

Caption: Overall three-stage synthesis pathway for this compound.

Part I: Synthesis of 2-Propoxynitrobenzene via Williamson Ether Synthesis

Mechanistic Principle: The SN2 Reaction

The Williamson ether synthesis is a classic SN2 reaction.[2] In this step, the phenolic proton of 2-nitrophenol is abstracted by a mild base, potassium carbonate, to form the nucleophilic 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the ether bond.[6][7] The choice of a primary alkyl halide like 1-bromopropane is critical, as secondary and tertiary halides are more prone to undergoing elimination reactions, which would reduce the yield of the desired ether.[2] Acetone is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants without interfering with the SN2 mechanism.

Experimental Protocol: 2-Propoxynitrobenzene

G reagents Reagent Charging 1. Add 2-nitrophenol, K2CO3, and acetone to a round-bottom flask. 2. Equip with a reflux condenser and magnetic stirrer. addition Alkyl Halide Addition 3. Add 1-bromopropane dropwise at room temperature. reagents->addition reflux Reaction 4. Heat the mixture to reflux (approx. 56°C). 5. Monitor reaction progress via TLC (e.g., 4:1 Hexanes:EtOAc). addition->reflux workup Workup 6. Cool to RT, filter off K2CO3. 7. Evaporate acetone under reduced pressure. 8. Dissolve residue in diethyl ether. 9. Wash with 1M NaOH (aq) then brine. reflux->workup purification Purification & Isolation 10. Dry organic layer over anhydrous MgSO4. 11. Filter and evaporate solvent. 12. Obtain product as an oil. workup->purification

Caption: Experimental workflow for the Williamson ether synthesis of 2-propoxynitrobenzene.

Detailed Steps:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (10.0 g, 71.9 mmol), anhydrous potassium carbonate (19.9 g, 144 mmol, 2.0 equiv.), and acetone (150 mL).

  • Equip the flask with a reflux condenser.

  • Commence stirring and add 1-bromopropane (13.2 mL, 17.7 g, 144 mmol, 2.0 equiv.) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction should be monitored for the disappearance of the 2-nitrophenol spot by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-nitrophenol, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-propoxynitrobenzene as a yellow-orange oil. The product is often of sufficient purity to proceed to the next step without further purification.

Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
2-Nitrophenol139.1110.0 g71.91.0
1-Bromopropane122.9917.7 g1442.0
Potassium Carbonate138.2119.9 g1442.0
Product 181.19 ~12.0 g ~66.2 ~92% Yield

Part II: Reduction of 2-Propoxynitrobenzene to 2-Propoxyaniline

Rationale for Reduction Method

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation. While several methods exist, such as using metals like tin or iron in acidic media, catalytic hydrogenation is often preferred in a laboratory setting for its clean conversion and simple workup.[4][8] The catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitrogen-oxygen bonds, ultimately liberating water and forming the desired amine.[9][10] Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the hydrogenation process.

Experimental Protocol: 2-Propoxyaniline (Free Base)

Safety Precaution: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from any sources of ignition. Ensure all equipment is properly grounded.

Detailed Steps:

  • Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask system with a hydrogen balloon).

  • To a heavy-walled hydrogenation flask, add a solution of 2-propoxynitrobenzene (12.0 g, 66.2 mmol) in ethanol (120 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.6 g, 5% by weight) to the solution.

  • Seal the apparatus, evacuate the flask, and backfill with nitrogen gas (repeat three times).

  • Evacuate the flask again and introduce hydrogen gas to the desired pressure (e.g., 50 psi or via a balloon).

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling.

  • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite. Wash the Celite pad with a small amount of ethanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake moist with solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-propoxyaniline as a dark oil.

Part III: Formation and Purification of this compound

Principle of Salt Formation and Purification

The free base 2-propoxyaniline is an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[11] This is achieved by a simple acid-base reaction with hydrochloric acid. The resulting salt is typically much less soluble in non-polar organic solvents like diethyl ether, causing it to precipitate out of the solution, which serves as an effective purification step.[12] Final purification is achieved by recrystallization.

Experimental Protocol: this compound

Detailed Steps:

  • Dissolve the crude 2-propoxyaniline (assuming ~9.9 g, 65.5 mmol from the previous step) in diethyl ether (150 mL).

  • Cool the solution in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid (~6.5 mL, ~78 mmol, ~1.2 equiv.) dropwise to the stirred solution. A precipitate will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/ethyl acetate) and heat until the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Final Product Characterization
PropertyExpected ValueSource
Chemical Formula C₉H₁₄ClNO-
Molecular Weight 187.67 g/mol [13]
Appearance White to off-white powder/crystals
Melting Point 177-179 °C

The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[14]

Safety and Handling

  • 2-Nitrophenol: Toxic and an environmental hazard. Avoid contact with skin and eyes.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Handle with care and do not allow the catalyst to dry in the air.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[15]

  • 2-Propoxyaniline/Hydrochloride: May cause skin, eye, and respiratory irritation.[15]

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][16]

References

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-propoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, and application, with a focus on the causal relationships that underpin sound experimental design.

Executive Summary: The Profile of a Versatile Intermediate

This compound is an aromatic amine derivative that serves primarily as a building block in organic synthesis. While not an end-product for therapeutic use itself, its structural motif is foundational for creating more complex molecules, particularly in the exploration of bioactive compounds. Its significance is highlighted by its relationship to derivatives like 5-nitro-2-propoxyaniline (historically known as P-4000), which, at approximately 4,000 times the sweetness of sucrose, became a critical tool for studying the interactions between ligands and sweet taste receptors.[1][2] This guide will dissect the essential physicochemical properties, propose a robust synthetic pathway, detail analytical validation methods, and outline the critical safety protocols for handling this compound, thereby providing a holistic resource for laboratory application.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions, and purification strategies.

PropertyValueSource
CAS Number 4469-78-7; 220594-10-5[3]
Molecular Formula C₉H₁₄ClNO[4]
Molecular Weight 187.67 g/mol [3]
Appearance Light yellow to brown solid/powder[5]
Melting Point 142 °C to 179 °C (range across sources)[3]
Boiling Point 249.3 °C at 760 mmHg[3]
Density 1.016 g/cm³[3]
Solubility Data not widely available; aniline hydrochlorides are generally soluble in water.
Storage Temperature Room Temperature or 2-8°C, protected from light[5]

Note on CAS Numbers: The compound is referenced under multiple CAS numbers in supplier databases. Researchers should verify the specific identifier associated with their source material. The broad melting point range suggests that purity can vary significantly between suppliers, underscoring the need for independent analytical verification.

Synthesis and Purification: A Self-Validating Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for troubleshooting impurities or planning derivative synthesis. Below is a logical and robust three-step synthesis pathway starting from a common precursor, 2-nitrophenol.

Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 2-Nitrophenol D 2-Nitro-1-propoxybenzene A->D Propylation B 1-Bromopropane C Base (e.g., K2CO3) in Acetone F 2-Propoxyaniline (Free Base) D->F Reduction E Reducing Agent (e.g., Sn/HCl or H2/Pd-C) H This compound (Final Product) F->H Protonation & Precipitation G HCl in Ether or Isopropanol

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis of 2-Nitro-1-propoxybenzene

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-nitro-1-propoxybenzene.

  • Causality Insight: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this reaction. The excess of the base and alkylating agent ensures the reaction goes to completion.

Step 2: Reduction to 2-Propoxyaniline

  • Setup: In a round-bottom flask, suspend the crude 2-nitro-1-propoxybenzene in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%).

  • Reaction: Fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure of H₂ while stirring vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet. Rinse the Celite pad with ethanol and concentrate the filtrate under reduced pressure to obtain the crude 2-propoxyaniline free base.

  • Causality Insight: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. It avoids the use of strong acids and metal waste associated with methods like Sn/HCl, simplifying purification.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude 2-propoxyaniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (or concentrated HCl if using isopropanol) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield pure this compound.

  • Causality Insight: The hydrochloride salt is typically much less soluble in non-polar organic solvents than its free base form. This difference in solubility is exploited to achieve effective purification through precipitation, leaving more soluble impurities behind in the solvent.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a scaffold. Its aniline and propoxy groups provide two distinct points for chemical modification, making it a versatile starting material.

Case Study: Probing Biological Receptors

The most illustrative application stems from its nitro-substituted derivative, 5-nitro-2-propoxyaniline (P-4000). While banned as an artificial sweetener in the U.S. due to potential toxicity, its intense sweetness made it an invaluable research tool.[2][6] Scientists synthesized photoreactive versions of such compounds to perform photoaffinity labeling, a powerful technique to identify the specific binding sites of ligands on their target receptors.[1]

G cluster_0 Ligand-Receptor Interaction cluster_1 Photoactivation & Covalent Bonding cluster_2 Analysis A Photoreactive Ligand (Derivative of 2-Propoxyaniline) B Target Receptor (e.g., Sweet Taste Receptor) A->B Reversible Binding D Covalently-Linked Ligand-Receptor Complex B->D Irreversible Covalent Bond Forms C UV Light Exposure E Proteolysis & Mass Spectrometry D->E F Identification of Binding Site E->F

Caption: Conceptual workflow of photoaffinity labeling using a molecular probe.

This technique is central to drug development. By using a molecule derived from a simple intermediate like 2-propoxyaniline to map the binding pocket of a receptor, scientists can design more potent and selective drugs.

Analytical Characterization Workflow

Ensuring the purity and identity of a chemical intermediate is a non-negotiable step in any synthetic workflow. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

G A Synthesized 2-Propoxyaniline HCl B Purity Assessment (RP-HPLC) A->B C Identity Confirmation (UV-Vis Spectroscopy) A->C D Structural Elucidation (NMR, MS) A->D E Passes QC (>98% Purity) B->E Purity ≥ 98% F Fails QC B->F Purity < 98% C->E λmax matches C->F λmax mismatch

Caption: Quality control workflow for this compound.

Protocol: Purity Assessment by RP-UPLC/HPLC

This method is adapted from established protocols for similar aromatic amines and is designed to separate the target compound from potential impurities.[7]

  • System: An Ultra/High-Performance Liquid Chromatography (UPLC/HPLC) system equipped with a UV/Photodiode Array detector.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: ~240 nm and ~285 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of water and acetonitrile. Dilute to 50 µg/mL for injection.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Expertise Insight: A reverse-phase (C18) column is the workhorse for moderately polar organic molecules like anilines. The acidic mobile phase ensures the aniline is protonated, leading to sharp, symmetrical peaks and improved retention.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for researcher safety. This compound is an irritant and should be handled with care.

GHS Hazard Classification
PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5]
Recommended Handling and First Aid
  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[5][8]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air. If symptoms persist, seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a catalog chemical; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with its utility as a precursor for biologically relevant molecules, ensures its continued importance in research and development. By understanding its properties, mastering its synthesis, and adhering to strict safety and analytical protocols, researchers can effectively leverage this intermediate to build the complex molecules that drive scientific discovery.

References

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Propoxyaniline hydrochloride, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context, synthesis, chemical properties, and applications of this compound, with a focus on field-proven insights and methodologies.

Introduction: A Historical Perspective on Alkoxy-Anilines

The story of this compound is rooted in the broader history of aniline and its derivatives, which were central to the synthetic dye industry's boom in the 19th century. While the specific discovery of this compound is not well-documented in seminal publications, its emergence can be understood as a logical progression in the exploration of substituted anilines for modulating the properties of dyes and, later, pharmaceuticals. The introduction of an alkoxy group, such as the propoxy group at the ortho position, significantly influences the electronic and steric properties of the aniline core, thereby affecting its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 2-propoxynitrobenzene, followed by the reduction of the nitro group to an amine, and finally, conversion to the hydrochloride salt.

Synthesis of the Precursor: 2-Propoxynitrobenzene

The most common and industrially scalable method for synthesizing 2-propoxynitrobenzene is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chloronitrobenzene is reacted with sodium propoxide. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation and leaving the alkoxide nucleophile more reactive.

An alternative, though often requiring harsher conditions, is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an alcohol.

Experimental Protocol: Williamson Ether Synthesis of 2-Propoxynitrobenzene

  • Reagent Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.15 g, 50 mmol) in anhydrous n-propanol (50 mL) under a nitrogen atmosphere. This exothermically forms sodium propoxide.

  • Reaction Setup : Once all the sodium has reacted and the solution has cooled to room temperature, add 2-chloronitrobenzene (6.30 g, 40 mmol) dropwise to the sodium propoxide solution.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction : Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-propoxynitrobenzene. Purify further by vacuum distillation.

Reduction of 2-Propoxynitrobenzene to 2-Propoxyaniline

The reduction of the nitro group to a primary amine is a critical step. A common and effective method is the use of a metal/acid system, such as iron powder in the presence of hydrochloric acid. This method is favored for its efficiency and the relative ease of product isolation.

Experimental Protocol: Reduction to 2-Propoxyaniline [1]

  • Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a suspension of iron powder (10 g, 179 mmol) in a mixture of ethanol (60 mL) and water (50 mL).

  • Activation : Add concentrated hydrochloric acid (2 mL) to the suspension and heat the mixture to reflux with vigorous stirring to activate the iron.

  • Addition of Nitro Compound : Slowly add a solution of 2-propoxynitrobenzene (10 g, 55.2 mmol) in ethanol (20 mL) to the refluxing mixture over 1 hour.

  • Reaction Completion : Continue refluxing for an additional 2-3 hours after the addition is complete, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation : Cool the reaction mixture and neutralize it with a concentrated ammonia solution to a pH of 8-9. Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction and Purification : Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give crude 2-propoxyaniline. Purify by vacuum distillation to obtain a colorless to pale yellow oil.

Formation of this compound

The final step is the conversion of the free base, 2-propoxyaniline, into its hydrochloride salt. This is typically achieved by treating a solution of the aniline in an organic solvent with hydrochloric acid. The salt form often has improved stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution : Dissolve the purified 2-propoxyaniline (5 g, 33.1 mmol) in 50 mL of anhydrous diethyl ether.

  • Acidification : Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol dropwise, until precipitation is complete.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_salt Salt Formation 2-Chloronitrobenzene 2-Chloronitrobenzene Williamson Ether Synthesis Williamson Ether Synthesis 2-Chloronitrobenzene->Williamson Ether Synthesis n-Propanol + Na n-Propanol + Na n-Propanol + Na->Williamson Ether Synthesis 2-Propoxynitrobenzene 2-Propoxynitrobenzene Williamson Ether Synthesis->2-Propoxynitrobenzene ReductionReaction ReductionReaction 2-Propoxynitrobenzene->ReductionReaction Fe / HCl Fe / HCl Fe / HCl->ReductionReaction 2-Propoxyaniline 2-Propoxyaniline ReductionReaction->2-Propoxyaniline SaltFormation SaltFormation 2-Propoxyaniline->SaltFormation HCl HCl HCl->SaltFormation This compound This compound SaltFormation->this compound

Caption: Overall synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4469-78-7[2]
Molecular Formula C₉H₁₄ClNO[2]
Molecular Weight 187.67 g/mol [2]
Appearance White to off-white solid
Melting Point 142 °C[2]
Boiling Point 249.3 °C at 760 mmHg[2]
Spectroscopic Analysis

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • Aromatic Protons (δ 6.8-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The ortho- and para-protons to the propoxy and amino groups will have distinct chemical shifts.

  • Amine Protons (-NH₃⁺, variable): The protons of the ammonium group can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

  • Propoxy Group Protons:

    • -OCH₂- (δ ~4.0 ppm): A triplet, due to coupling with the adjacent methylene protons.

    • -CH₂- (δ ~1.8 ppm): A sextet, resulting from coupling to the adjacent methyl and methylene protons.

    • -CH₃ (δ ~1.0 ppm): A triplet, due to coupling with the adjacent methylene protons.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the oxygen of the propoxy group will be the most downfield, while the carbon bearing the amino group will also be significantly shifted.

  • Propoxy Group Carbons:

    • -OCH₂- (δ ~70 ppm)

    • -CH₂- (δ ~22 ppm)

    • -CH₃ (δ ~10 ppm)

3.1.3. FTIR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present.

  • N-H Stretching (3200-3400 cm⁻¹): The stretching vibrations of the ammonium group will appear in this region as a broad band.

  • C-H Stretching (Aromatic and Aliphatic, 2850-3100 cm⁻¹): Signals corresponding to the C-H bonds of the benzene ring and the propoxy group.

  • C=C Stretching (Aromatic, ~1600 cm⁻¹): Characteristic absorptions for the benzene ring.

  • C-O Stretching (Ether, ~1250 cm⁻¹): A strong band indicating the presence of the aryl ether linkage.

3.1.4. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a good starting point. Detection can be achieved using a UV detector, typically in the range of 230-280 nm.

Applications in Drug Discovery and Development

2-Propoxyaniline and its derivatives are valuable building blocks in medicinal chemistry. The presence of the propoxy group can enhance lipophilicity, which can improve a drug candidate's pharmacokinetic properties, such as absorption and distribution. The aniline moiety provides a reactive handle for further chemical modifications to explore structure-activity relationships.

Derivatives of 2-propoxyaniline have been investigated for a range of biological activities:

  • Antimicrobial Agents: Novel Mannich bases derived from 2-propoxybenzaldehyde have shown promising antimicrobial and cytotoxic activities.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. 2-substituted anilines have been used in the development of dual Mer/c-Met inhibitors.

  • Artificial Sweeteners: The 5-nitro derivative of 2-propoxyaniline was once known as one of the most potent artificial sweeteners, though its use has been discontinued due to safety concerns.

Logical Relationship Diagram for Applications

Applications cluster_scaffold Core Scaffold 2-Propoxyaniline_HCl 2-Propoxyaniline Hydrochloride Aniline_Moiety Aniline Moiety 2-Propoxyaniline_HCl->Aniline_Moiety Propoxy_Group Propoxy Group 2-Propoxyaniline_HCl->Propoxy_Group Chemical_Handle Chemical_Handle Aniline_Moiety->Chemical_Handle Reactive Handle Lipophilicity Lipophilicity Propoxy_Group->Lipophilicity Enhances Lipophilicity SAR_Studies Structure-Activity Relationship Studies Chemical_Handle->SAR_Studies Enables Pharmacokinetics Pharmacokinetics (ADME) Lipophilicity->Pharmacokinetics Improves Drug_Candidates Optimized Drug Candidates SAR_Studies->Drug_Candidates Pharmacokinetics->Drug_Candidates

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history tied to the evolution of synthetic organic chemistry. Its synthesis is well-established, and its physicochemical and spectroscopic properties are well-defined. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis and characterization is paramount to its effective use in the laboratory and in the development of new chemical entities.

References

An In-Depth Technical Guide to 2-Propoxyaniline Hydrochloride: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Propoxyaniline hydrochloride, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and potential applications of this compound. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the scientific community, ensuring a foundation of technical accuracy and validated protocols.

Introduction and Molecular Identification

This compound is an aromatic amine derivative that serves as a versatile chemical building block in organic synthesis. Its structure, featuring a primary amine and a propoxy ether group on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base, which is an important consideration for its handling and application in various reaction conditions. Understanding the fundamental properties of this intermediate is crucial for its effective utilization in multi-step synthetic pathways.[2]

A critical aspect of working with any chemical compound is its unambiguous identification. There appear to be two primary CAS (Chemical Abstracts Service) numbers associated with this compound in various databases and supplier catalogs: 4469-78-7, often linked to the free base (2-Propoxyaniline), and 220594-10-5, which is explicitly assigned to the hydrochloride salt.[3][4][5] It is imperative for researchers to verify the specific form they are using by referencing supplier documentation and analytical data.

Identifier Value Reference
IUPAC Name 2-propoxyanilinium chlorideN/A
Synonyms 2-Propoxybenzenamine hydrochloride; o-Propoxyaniline HCl[6]
CAS Number 220594-10-5 (for Hydrochloride); 4469-78-7 (for free base)[6]
Molecular Formula C₉H₁₄ClNO[7]
Molecular Weight 187.67 g/mol [6]
Chemical Structure (Structure generated based on IUPAC name)

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification strategies, and storage protocols. The data presented below has been consolidated from various chemical suppliers and databases. It is important to note the variability in reported values, such as melting point, which can be attributed to differences in purity, crystalline form, or measurement technique.

Property Value Reference
Appearance Light yellow to brown solid/powder[8]
Melting Point 142 °C[6]
Boiling Point 249.3 °C at 760 mmHg (for free base)[6]
Density 1.016 g/cm³ (for free base)[6]
Flash Point 106.6 °C (for free base)[6]
Storage Temperature 2-8°C, protect from light[8]

Chemical Profile and Reactivity

This compound possesses the characteristic reactivity of both an aromatic amine and an aryl ether.

  • Amine Group Reactivity : The primary amino group (-NH₂) is nucleophilic and will undergo typical reactions such as acylation, alkylation, sulfonation, and diazotization. As a hydrochloride salt, the amine exists in its protonated form (-NH₃⁺Cl⁻), rendering it less nucleophilic. The free amine must often be generated in situ by treatment with a base to facilitate these reactions.

  • Aromatic Ring Reactivity : The propoxy (-OCH₂CH₂CH₃) and amino groups are ortho-, para-directing, activating substituents for electrophilic aromatic substitution. This makes the positions para and ortho to these groups (positions 4 and 6) susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.

  • Ether Linkage Stability : The propoxy ether linkage is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI).

The compound's stability is enhanced in its salt form, but like many anilines, it may be susceptible to oxidation and discoloration upon exposure to air and light. Therefore, storage under an inert atmosphere and protected from light is recommended.[8]

Analytical Methodology: Purity Determination by RP-HPLC

For drug development professionals, ensuring the purity of starting materials and intermediates is non-negotiable. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard and reliable technique for the purity assessment of organic compounds like this compound.

Principle of the Method

This method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aromatic nature of the compound allows for sensitive detection using an ultraviolet (UV) detector. The inclusion of a buffer in the mobile phase is crucial to maintain a consistent pH and ensure the analyte has a stable ionization state, leading to reproducible retention times and sharp peak shapes.

Experimental Protocol

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid or Potassium hydroxide for pH adjustment.

  • Purified water (18.2 MΩ·cm).

Step-by-Step Methodology:

  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile 60:40 v/v):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of purified water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 600 mL of the filtered buffer with 400 mL of acetonitrile. Degas the mixture before use.

  • Diluent Preparation (50:50 Methanol:Water):

    • Mix equal volumes of HPLC grade methanol and purified water.

  • Standard Solution Preparation (~100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Sample Solution Preparation (~100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Run Time: 15 minutes

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Buffer:ACN) C Weigh & Dissolve Standard & Sample A->C B Prepare Diluent (MeOH:Water) B->C D System Equilibration C->D E System Suitability Test (Inject Standard x5) D->E F Inject Blank & Samples E->F G Integrate Chromatograms F->G H Calculate Purity (Area Percent) G->H I Generate Final Report H->I

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Chemical Context of 2-Propoxyaniline Hydrochloride

This compound, with a molecular formula of C₉H₁₄ClNO and a molecular weight of approximately 187.67 g/mol , is an aromatic amine salt.[1][2] The structure combines a benzene ring substituted with a propoxy group and an ammonium chloride group in an ortho configuration. This arrangement of functional groups dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signature. The hydrochloride form enhances the compound's stability and solubility in polar solvents, a critical consideration for analytical sample preparation.

The accurate spectroscopic characterization of such molecules is paramount in pharmaceutical development and chemical research for identity confirmation, purity assessment, and structural elucidation. This guide provides the foundational knowledge to achieve this characterization with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Interrogation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propoxy group. The protonation of the aniline nitrogen to form the ammonium salt will influence the chemical shifts of the aromatic protons and result in a broad signal for the -NH₃⁺ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CH₃ (propoxy)0.9 - 1.1Triplet (t)Coupled to the adjacent -CH₂- group.
-CH₂- (propoxy, middle)1.7 - 1.9Sextet or Multiplet (m)Coupled to both the -CH₃ and O-CH₂- groups.
O-CH₂- (propoxy)3.9 - 4.1Triplet (t)Coupled to the adjacent -CH₂- group and deshielded by the oxygen atom.
Aromatic Protons6.8 - 7.5Multiplets (m)The four aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para coupling. The electron-donating propoxy group and the electron-withdrawing ammonium group will influence their chemical shifts.
-NH₃⁺7.0 - 9.0Broad Singlet (br s)The exact chemical shift and broadness will be dependent on the solvent, concentration, and water content.

Causality in Experimental Design: The choice of solvent is critical for acquiring a high-quality ¹H NMR spectrum. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules; however, the hydrochloride salt may have limited solubility. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent alternatives that will readily dissolve the salt. In CD₃OD, the acidic -NH₃⁺ protons may exchange with deuterium, leading to a diminished or absent signal. DMSO-d₆ is often the solvent of choice for preserving amine and ammonium proton signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (propoxy)10 - 12
-CH₂- (propoxy, middle)22 - 24
O-CH₂- (propoxy)69 - 71
Aromatic C-H110 - 130
Aromatic C-N130 - 135
Aromatic C-O145 - 150

Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon atom bonded to the oxygen of the propoxy group (C-O) is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the electronegative oxygen atom. Conversely, the carbon atom bearing the ammonium group (C-N) will also be shifted downfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C-O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium)2800 - 3200Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-O Stretch (Alkyl Ether)1000 - 1150Strong

Self-Validating Protocol: The presence of a broad, strong absorption in the 2800-3200 cm⁻¹ region is a key indicator of the ammonium salt. This, in conjunction with the characteristic aromatic and ether stretches, provides a high degree of confidence in the compound's identity.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum:

  • Molecular Ion: In positive ion mode ESI-MS, the base compound (2-propoxyaniline) will be detected as the protonated molecule, [M+H]⁺, where M is the free base. The expected m/z value for the [M+H]⁺ ion of 2-propoxyaniline (C₉H₁₃NO) would be approximately 152.11.[3]

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for this type of molecule could involve the loss of the propoxy group or cleavage of the propyl chain.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled to a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it onto an LC column.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the detected ions.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this integrated approach.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation prep This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Acquisition ir IR Spectroscopy (ATR-FTIR) prep->ir Acquisition ms Mass Spectrometry (ESI-MS) prep->ms Acquisition nmr_data Proton and Carbon Environment Map nmr->nmr_data Analysis ir_data Functional Group Identification ir->ir_data Analysis ms_data Molecular Weight and Fragmentation Pattern ms->ms_data Analysis confirm Confirmed Structure of This compound nmr_data->confirm Synergistic Interpretation ir_data->confirm Synergistic Interpretation ms_data->confirm Synergistic Interpretation

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the anticipated NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently approach the characterization of this compound. The principles and methodologies described herein are broadly applicable to the analysis of related aromatic amines and their salts, making this guide a valuable reference for the scientific community.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxyaniline hydrochloride, a substituted aniline derivative, is emerging as a versatile building block in modern chemical research. While its direct applications are not extensively documented in mainstream literature, its structural motifs suggest significant potential across medicinal chemistry, organic synthesis, and materials science. This technical guide, from the perspective of a Senior Application Scientist, aims to consolidate the available information, infer logical research applications, and provide actionable insights for its utilization in the laboratory. We will delve into its role as a precursor for bioactive heterocyclic compounds, its potential in the synthesis of novel azo dyes, and its promising application in the development of functional polymers. This document will serve as a comprehensive resource, complete with detailed experimental protocols and theoretical justifications, to empower researchers to explore the untapped potential of this intriguing molecule.

Introduction: The Chemical Profile of a Promising Intermediate

This compound presents as a stable, crystalline solid, rendering it amenable to standard laboratory handling and storage.[1] Its fundamental structure, an aniline ring substituted with a propoxy group at the ortho position, provides a unique combination of steric and electronic properties that can be strategically exploited in chemical synthesis. The presence of the primary amine group offers a reactive handle for a multitude of chemical transformations, while the propoxy group influences the molecule's lipophilicity and conformational flexibility.

PropertyValueReference
CAS Number 4469-78-7[2]
Molecular Formula C₉H₁₄ClNO[3]
Molecular Weight 187.67 g/mol [4]
Melting Point 177-179 °C[4]
Appearance Light yellow to brown solid[1]
Storage 2-8°C, protect from light[1]

Table 1: Physicochemical Properties of this compound

The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions. The core value of this compound lies in its potential to serve as a scaffold for generating a diverse library of molecules with tailored properties.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The aniline moiety is a well-established pharmacophore present in a wide array of therapeutic agents. The introduction of a propoxy group at the 2-position can modulate the biological activity of the resulting derivatives by influencing their binding to target proteins and altering their pharmacokinetic profiles. Our analysis of related structures points to two promising avenues of research: the synthesis of antimicrobial and anticancer agents.

Synthesis of Novel Quinobenzothiazine Derivatives with Antimicrobial Potential

Recent studies have highlighted the potent antimicrobial activity of quinobenzothiazine derivatives.[5][6] The synthesis of these tetracyclic systems can be envisioned to start from 2-propoxyaniline. The general synthetic strategy involves the reaction of a substituted aniline with a suitable quinoline precursor.

Rationale behind the Experimental Design: The synthesis of the quinobenzothiazine scaffold relies on a cyclization reaction where the aniline nitrogen and a suitably positioned thiol group on the quinoline ring react to form the central thiazine ring. The propoxy group on the aniline ring is expected to enhance the lipophilicity of the final compound, which can improve its ability to penetrate bacterial cell membranes.

Experimental Workflow: Synthesis of Quinobenzothiazine Derivatives

G A This compound B Neutralization to 2-Propoxyaniline A->B Base (e.g., NaHCO3) C Reaction with Thioquinanthrenediinium bis-chloride B->C Pyridine, Heat D Intermediate Betaine Formation C->D E Cyclization D->E Pyridine, HCl, O2 F Quinobenzothiazine Derivative E->F

A schematic workflow for the synthesis of quinobenzothiazine derivatives.

Step-by-Step Protocol:

  • Neutralization of this compound: Dissolve this compound in water and add a saturated solution of sodium bicarbonate until the solution is basic to litmus paper. Extract the free 2-propoxyaniline with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Reaction with Thioquinanthrenediinium bis-chloride: In a round-bottom flask, dissolve the obtained 2-propoxyaniline and 5,12-(dimethyl)thioquinantrenediinium bis-chloride in pyridine.[7]

  • Heating and Intermediate Formation: Heat the reaction mixture at 80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step leads to the formation of a betaine intermediate.

  • Cyclization: After the formation of the intermediate, introduce a stream of air (oxygen) through the reaction mixture and add hydrochloric acid to facilitate the oxidative cyclization to the desired quinobenzothiazine derivative.[8]

  • Purification: After completion of the reaction, cool the mixture and pour it into ice water. The precipitated solid can be collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Development of 2-Propoxybenzylideneisonicotinohydrazide Derivatives as Potential Anticancer Agents

Another promising application of this compound is in the synthesis of hydrazone derivatives, which have shown significant cytotoxic activity against various cancer cell lines.[1] The key intermediate for this synthesis is 2-propoxybenzaldehyde.

Plausible Synthesis of 2-Propoxybenzaldehyde from 2-Propoxyaniline:

Experimental Workflow: Synthesis of Hydrazone Derivatives

G A This compound B Diazotization A->B NaNO2, HCl, 0-5°C C Formylation B->C H2C=NOH, CuSO4 D 2-Propoxybenzaldehyde C->D E Condensation with Isoniazid D->E Ethanol, Reflux F 2-Propoxybenzylideneisonicotinohydrazide E->F

A proposed workflow for the synthesis of 2-propoxybenzylideneisonicotinohydrazide.

Step-by-Step Protocol (for Hydrazone Synthesis from 2-Propoxybenzaldehyde):

  • Dissolution: In a round-bottom flask, dissolve 2-propoxybenzaldehyde (1 equivalent) and isoniazid (1 equivalent) in absolute ethanol.[1]

  • Reaction: Reflux the mixture for 5-7 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield the pure 2-propoxybenzylideneisonicotinohydrazide.[1]

Organic Synthesis: A Versatile Building Block

Beyond its applications in medicinal chemistry, this compound is a valuable starting material for a variety of other organic transformations, most notably in the synthesis of azo dyes.

Synthesis of Novel Azo Dyes

Azo dyes are a large and important class of colored compounds used in a variety of industries.[9] The synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound. This compound is an ideal candidate for the amine component.

Rationale behind the Experimental Design: The diazotization reaction converts the primary amine group into a highly reactive diazonium salt. This electrophilic species can then attack an electron-rich aromatic ring, such as a phenol or another aniline, to form the characteristic azo (-N=N-) linkage. The propoxy group can influence the color of the resulting dye by modifying the electronic properties of the aromatic system.

Experimental Workflow: Azo Dye Synthesis

G A This compound B Diazotization A->B NaNO2, HCl, 0-5°C C 2-Propoxybenzenediazonium Chloride B->C E Azo Coupling C->E D Coupling Partner (e.g., β-Naphthol) D->E NaOH solution F Azo Dye E->F

A general workflow for the synthesis of azo dyes from this compound.

Step-by-Step Protocol:

  • Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[10] Stir the mixture for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Preparation of Coupling Solution: Dissolve the coupling partner (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes. Collect the dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it. The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Materials Science: Towards Functional Polymers

The field of conducting polymers has been dominated by polyaniline due to its facile synthesis, environmental stability, and tunable conductivity. Substituted polyanilines are being extensively researched to improve properties like solubility and processability. Poly(2-propoxyaniline) is a logical and promising candidate in this area.

Synthesis and Properties of Poly(2-propoxyaniline)

The propoxy group in the ortho position is expected to increase the solubility of the resulting polymer in common organic solvents, making it easier to process into films and coatings. The electronic effect of the propoxy group may also influence the conductivity and electrochemical properties of the polymer.

Rationale behind the Experimental Design: The polymerization of anilines is typically achieved through chemical or electrochemical oxidation. In chemical oxidation, a strong oxidizing agent is used to initiate the polymerization. In electrochemical polymerization, the monomer is oxidized at the surface of an electrode, leading to the formation of a polymer film. The electrochemical method offers better control over the film thickness and morphology.

Experimental Workflow: Electrochemical Polymerization

G A Electrolyte Solution (2-Propoxyaniline HCl in Acid) B Electrochemical Cell (Working, Counter, Reference Electrodes) A->B C Cyclic Voltammetry or Potentiostatic Polymerization B->C Applied Potential/Current D Poly(2-propoxyaniline) Film on Working Electrode C->D E Characterization D->E Spectroscopy, Microscopy, Conductivity Measurement

A workflow for the electrochemical synthesis and characterization of poly(2-propoxyaniline).

Step-by-Step Protocol (Electrochemical Polymerization):

  • Preparation of the Electrolyte: Prepare a solution of this compound in an acidic medium (e.g., 1 M HCl or H₂SO₄). The concentration of the monomer is typically in the range of 0.1-0.5 M.

  • Electrochemical Setup: Use a standard three-electrode electrochemical cell. The working electrode can be a platinum, gold, or glassy carbon electrode. A platinum wire or foil can serve as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode can be used as the reference electrode.

  • Polymerization: Immerse the electrodes in the electrolyte solution. The polymerization can be carried out by cycling the potential between appropriate limits (e.g., -0.2 V and +1.0 V vs. SCE) for a number of cycles, or by holding the potential at a constant value where the monomer oxidation occurs.[11] A polymer film will gradually deposit on the working electrode.

  • Characterization: After polymerization, rinse the polymer-coated electrode with the background electrolyte and then with deionized water. The properties of the poly(2-propoxyaniline) film can be characterized by various techniques, including cyclic voltammetry, UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and conductivity measurements.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a chemical with considerable, yet largely unexplored, potential. Its utility as a precursor for bioactive heterocyclic compounds, a building block for novel azo dyes, and a monomer for functional conductive polymers makes it a valuable asset for researchers in diverse fields. This guide has outlined several promising research directions and provided foundational experimental protocols. It is our hope that this document will inspire and facilitate the exploration of this compound, leading to new discoveries and innovations in science and technology.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Propoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-propoxyaniline hydrochloride and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This guide explains the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and offers insights into critical experimental parameters. The content is designed for researchers, scientists, and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction and Significance

2-Propoxyaniline and its derivatives serve as crucial building blocks in the synthesis of various pharmacologically active molecules. Their structural motif is found in compounds developed for a range of therapeutic areas. For instance, derivatives of aniline are fundamental to the synthesis of various drugs, including analgesics and histamine receptor antagonists like ranitidine.[1][2][3][4] The addition of a propoxy group modulates the molecule's lipophilicity and steric properties, which can significantly influence its binding affinity to biological targets and its pharmacokinetic profile. The hydrochloride salt form is often preferred to enhance the stability and aqueous solubility of the final compound.

This guide focuses on the Williamson ether synthesis, a classic and reliable SN2 reaction, to prepare 2-propoxyaniline from 2-aminophenol and a suitable propyl halide.[5][6] This method is widely favored for its high yields and procedural simplicity when using appropriate substrates.

The Williamson Ether Synthesis: Mechanistic Insights

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8]

The synthesis of 2-propoxyaniline involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-aminophenol is acidic and can be deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form a highly nucleophilic phenoxide ion.[9][10] The choice of base is critical; a sufficiently strong base is required to fully deprotonate the phenol, driving the reaction forward. Sodium hydride (NaH) is particularly effective as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture.[8]

  • Nucleophilic Attack: The resulting 2-aminophenoxide ion acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopropane). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. For this synthesis, the use of a primary alkyl halide like 1-bromopropane is essential to maximize the yield of the ether product and minimize the competing E2 elimination reaction, which is prevalent with secondary and tertiary alkyl halides.[6]

Diagram of the Reaction Mechanism

Caption: The SN2 mechanism for the synthesis of 2-propoxyaniline.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of 2-propoxyaniline from 2-aminophenol, followed by its conversion to the hydrochloride salt.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Aminophenol109.135.46 g50.0Starting material. Ensure it is dry.
Sodium Hydride (60% disp. in mineral oil)24.002.20 g55.0Strong base. Handle with extreme caution.
Anhydrous Dimethylformamide (DMF)-100 mL-Reaction solvent.
1-Bromopropane123.007.38 g (5.5 mL)60.0Alkylating agent.
Diethyl Ether-~300 mL-For extraction.
Saturated aq. NH₄Cl-50 mL-For quenching.
Saturated aq. NaCl (Brine)-50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-Drying agent.
Hydrochloric Acid (2M in Diethyl Ether)-~30 mL~60.0For salt formation.
Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-Propoxyaniline

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (100 mL) to a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Addition of Base: Carefully add the sodium hydride dispersion (2.20 g, 55.0 mmol) to the DMF. Stir the suspension. Causality Note: Performing this under an inert atmosphere is crucial as sodium hydride reacts violently with water and can ignite in moist air.

  • Addition of 2-Aminophenol: Dissolve 2-aminophenol (5.46 g, 50.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes at 0 °C (ice bath). Allow the mixture to stir for an additional 30 minutes at room temperature. Hydrogen gas evolution will be observed.

  • Alkylation: Add 1-bromopropane (5.5 mL, 60.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-propoxyaniline as an oil.

Part B: Formation and Purification of this compound

  • Salt Formation: Dissolve the crude 2-propoxyaniline oil in diethyl ether (~50 mL). While stirring, slowly add 2M HCl in diethyl ether (~30 mL) until no further precipitation is observed.

  • Isolation: A solid precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove impurities.[11][12]

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected melting point for this compound is approximately 142 °C.[13]

Experimental Workflow Diagram

Workflow start Setup Reaction Flask (DMF, NaH under N₂) add_aminophenol Add 2-Aminophenol Solution (0 °C) start->add_aminophenol stir1 Stir for 30 min (H₂ evolution) add_aminophenol->stir1 add_halide Add 1-Bromopropane (Room Temp) stir1->add_halide react Heat to 60 °C (4-6 hours) add_halide->react monitor Monitor by TLC react->monitor quench Cool to 0 °C & Quench (aq. NH₄Cl) monitor->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo (Crude Product Oil) wash_dry->concentrate dissolve Dissolve Crude Oil in Diethyl Ether concentrate->dissolve add_hcl Add 2M HCl in Et₂O (Precipitation) dissolve->add_hcl filter_wash Filter & Wash Solid with cold Et₂O add_hcl->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure 2-Propoxyaniline HCl dry->end

Caption: Experimental workflow for the synthesis of 2-propoxyaniline HCl.

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Solvents: Dimethylformamide (DMF) is a skin irritant and should be handled with care. Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

  • Acids and Bases: Handle all acidic and basic solutions with appropriate care to avoid skin and eye contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value (approx. 142 °C).[13] A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy: To confirm the structure by identifying the characteristic proton signals of the propoxy group and the aromatic ring.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the ammonium salt and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound (2-propoxyaniline, M.W. 151.21 g/mol ).[14][15]

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound from 2-aminophenol. By carefully controlling reaction conditions, particularly the exclusion of moisture and the choice of a primary alkyl halide, high yields of the desired product can be achieved. The subsequent conversion to the hydrochloride salt is a straightforward process that enhances the compound's handling and storage properties. This protocol serves as a foundational method that can be adapted for the synthesis of a wide array of 2-alkoxy-aniline derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: 2-Propoxyaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Propoxyaniline Hydrochloride

This compound is a versatile aromatic amine building block utilized in the nuanced world of organic synthesis. As a substituted aniline, its true value lies in the strategic placement of its functional groups: a nucleophilic primary amine and a propoxy ether on an aromatic scaffold. This arrangement makes it a key intermediate in the construction of more complex molecules, particularly within medicinal chemistry and materials science.[1][2] The hydrochloride salt form enhances its stability and shelf-life, making it a reliable starting material for multi-step syntheses. Before its use in reactions requiring the free amine, it is typically neutralized in situ with a suitable base.

Anilines, in general, are foundational to the development of new medicines, but their metabolic profiles can sometimes lead to toxicity.[3] The exploration of structurally unique anilines like 2-propoxyaniline is driven by the need to create novel chemical entities with improved safety and efficacy profiles. This guide provides an in-depth look at its properties, safety protocols, and key applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Physicochemical and Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound should be handled with standard laboratory precautions.[4]

PropertyValueSource
CAS Number 220594-10-5 (hydrochloride); 4469-78-7 (free base)[4][5]
Molecular Formula C₉H₁₄ClNO[5]
Molecular Weight 187.67 g/mol [5]
Appearance Light yellow to brown solid/liquid
Melting Point 142 °C[5]
Boiling Point 249.3 °C at 760 mmHg (free base)[5]
Solubility Data not widely available; anilines are typically soluble in organic solvents.
Storage 2-8°C, protect from light

Safety & Handling:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410).

  • Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[7]

  • First Aid: In case of skin contact, wash immediately with copious amounts of water.[4] For eye contact, flush with plenty of water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] Seek medical attention if symptoms persist.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Core Application: Synthesis of Bioactive Molecules and Probes

The primary utility of this compound is as a precursor for molecules with specific biological activities. Its structure is particularly relevant in the synthesis of ligands for biological receptors and in the creation of heterocyclic systems, which form the core of many pharmaceuticals.[8]

A notable application is in the synthesis of derivatives of 5-nitro-2-propoxyaniline. The parent molecule, also known as P-4000 or Ultrasüss, is an artificial sweetener approximately 4,000 times sweeter than sucrose.[9][10] Although banned for consumption in the U.S. due to potential toxicity, its potent activity makes it an interesting subject for receptor-binding studies.[9] To investigate these interactions, photoreactive derivatives have been synthesized using 2-propoxyaniline as a starting point.[11][12] These derivatives, often containing a diazirine group, can be used in photoaffinity labeling to covalently bind to and identify the sweet taste receptor.[12]

Logical Workflow: From Precursor to Functional Probe

The diagram below illustrates a generalized synthetic pathway, starting from the synthesis of the 2-propoxyaniline core and extending to its functionalization into a specialized chemical probe.

G cluster_0 Synthesis of 2-Propoxyaniline Core cluster_1 Functionalization & Derivatization Nitrophenol Nitrophenol O-Propylation O-Propylation Nitrophenol->O-Propylation Propyl halide, Base Nitro_Reduction 2-Propoxyaniline O-Propylation->Nitro_Reduction e.g., H2, Pd/C Amide_Urea Amide/Urea Formation Nitro_Reduction->Amide_Urea Acyl Chloride or Isocyanate Heterocycle Heterocycle Synthesis Nitro_Reduction->Heterocycle Cyclization Reagents Photoaffinity_Probe Photoaffinity Probe Synthesis Nitro_Reduction->Photoaffinity_Probe Multi-step process Reaction R1 2-Propoxyaniline Arrow Aprotic Solvent (e.g., THF, DCM) Room Temp R1->Arrow Plus1 + R2 R-N=C=O (Isocyanate) Product N-(2-propoxyphenyl)-N'-R-urea Arrow->Product

References

Analytical methods for 2-Propoxyaniline hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 2-Propoxyaniline Hydrochloride

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of this compound (CAS 4469-78-7), a key chemical intermediate.[1][2][3] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and regulatory compliance. This document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring that each protocol functions as a self-validating system. The methods detailed include High-Performance Liquid Chromatography (HPLC) for assay and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and various spectroscopic techniques (FTIR, NMR, UV-Vis) for identity confirmation and structural elucidation. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction: The Analytical Imperative

This compound is an aromatic amine derivative used in various chemical syntheses. The purity, identity, and stability of this raw material are critical as they directly impact the quality, safety, and efficacy of the final product. A multi-faceted analytical approach is therefore not merely a quality control checkpoint but a foundational component of process development and regulatory submission. This guide presents a suite of validated methods to build a comprehensive analytical profile of this compound.

Physicochemical Characterization

A foundational understanding of the molecule's physical and chemical properties is paramount before commencing any analytical work. These properties influence sample preparation, method selection, and storage conditions.

PropertyValueSource
CAS Number 4469-78-7[1][2]
Molecular Formula C₉H₁₃NO · HCl (or C₉H₁₄ClNO)[1][7]
Molecular Weight 187.67 g/mol [1][7]
Appearance White or faintly yellowish crystalline powder[8]
Melting Point 142°C (for free base), 177-179°C (for hydrochloride salt)[1]
Boiling Point 249.3°C at 760 mmHg (for free base)[1]
Solubility Very soluble in water, freely soluble in ethanol[8]

Overall Analytical Workflow

A systematic approach ensures all critical quality attributes of this compound are assessed. The workflow integrates chromatographic separation for purity and assay with spectroscopic analysis for identity and structure confirmation.

Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Characterization cluster_Data Data Evaluation & Reporting Sample 2-Propoxyaniline HCl (Bulk Substance) HPLC HPLC-UV (Assay, Purity, Stability) Sample->HPLC Quantitative GCMS GC-MS (Volatile Impurities, ID) Sample->GCMS Qualitative/ Quantitative Spectroscopy Spectroscopy (Identity & Structure) Sample->Spectroscopy Qualitative Data Data Analysis & Validation HPLC->Data GCMS->Data Spectroscopy->Data Report Certificate of Analysis (CoA) Data->Report Meets Specs

Caption: High-level analytical workflow for 2-propoxyaniline HCl.

Chromatographic Methods: Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

A reversed-phase HPLC method with UV detection is the gold standard for assay and purity determination of non-volatile organic molecules. The method described below is a stability-indicating procedure, capable of separating the main analyte from potential degradation products and synthesis-related impurities.[9]

Rationale for Method Design:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar aromatic compounds like 2-propoxyaniline.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer provides robust control over the separation. The acidic pH of the buffer ensures that the aniline moiety is protonated, leading to sharp, symmetrical peaks.

  • Detector: A photodiode array (PDA) detector is used to monitor the elution at a specific wavelength (e.g., 270-280 nm, where the aromatic ring absorbs) and to assess peak purity.[10]

HPLC_Workflow A 1. Sample Preparation (Accurate Weighing & Dissolution) B 2. System Suitability Test (Inject Standard Solution) A->B C 3. HPLC Injection (Sample & Standard) B->C D 4. Chromatographic Separation (Gradient Elution on C18 Column) C->D E 5. UV/PDA Detection (Monitor at λmax) D->E F 6. Data Integration (Peak Area Measurement) E->F G 7. Calculation (Assay % & Impurity %) F->G

Caption: Step-by-step workflow for the HPLC analysis.

Protocol: HPLC Assay and Purity

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of ~0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0), B: Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-17 min: 80% B, 17.1-20 min: 20% B
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
  • System Suitability: Before sample analysis, inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 1.5%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria ensure the method's precision and performance.[4]

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Calculate the assay of this compound using the external standard method.

    • Determine the percentage of each impurity by area percent normalization, assuming a relative response factor of 1.0 for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for identifying the compound based on its mass spectrum and for detecting any volatile or semi-volatile impurities that may not be observed by HPLC.[11][12] The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

Protocol: GC-MS Identification

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of methanol. The free base is sufficiently volatile for GC analysis.

  • GC-MS Conditions:

ParameterCondition
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu
  • Analysis: Inject the sample solution. Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST) or a previously acquired spectrum of a reference standard to confirm identity. The fragmentation pattern will be characteristic of the 2-propoxyaniline structure.

Spectroscopic Methods: Identity and Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the identity and molecular structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for the identification of the active pharmaceutical ingredient (API).[13] It confirms the presence of key functional groups by measuring the absorption of infrared radiation.

Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Procedure: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The resulting spectrum should be compared to a reference standard. Key characteristic absorption bands are expected for:

    • N-H stretching: (amine) around 3300-3500 cm⁻¹

    • C-H stretching: (aromatic and aliphatic) around 2850-3100 cm⁻¹

    • C=C stretching: (aromatic ring) around 1450-1600 cm⁻¹

    • C-O stretching: (ether linkage) around 1200-1250 cm⁻¹[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the connectivity of atoms within the molecule. ¹H NMR is particularly useful for verifying the structure of 2-propoxyaniline.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher instrument.

  • Interpretation: The spectrum should be consistent with the structure of 2-propoxyaniline, showing characteristic signals for:

    • Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.

    • -O-CH₂- protons: A triplet around δ 4.0 ppm.

    • -CH₂-CH₃ protons: A sextet around δ 1.8 ppm.

    • -CH₃ protons: A triplet around δ 1.0 ppm.

    • -NH₂ protons: A broad singlet (position is solvent and concentration dependent).[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple method to confirm the presence of the chromophore (the aromatic ring) and can be used for quantitative analysis according to the Beer-Lambert law.[8]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 0.1 M hydrochloric acid or methanol.[16]

  • Data Acquisition: Scan the solution from 200 to 400 nm using a double-beam spectrophotometer with the solvent as a blank.[17][18]

  • Interpretation: The spectrum should exhibit a maximum absorbance (λmax) characteristic of the substituted aniline chromophore, typically in the 270-290 nm range.

Method Validation and Stability Studies

Any analytical method intended for quality control must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[5][6][19]

Validation Parameters: The HPLC method, being the primary tool for quality assessment, must be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[19]

  • Linearity: A minimum of five concentrations should be used to demonstrate a linear relationship between concentration and detector response.[20]

  • Accuracy: Assessed by recovery studies of spiked samples.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[6]

Conclusion

The characterization of this compound requires a combination of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for ensuring the identity, purity, and quality of this important chemical. The integration of chromatographic and spectroscopic methods, underpinned by rigorous validation according to ICH guidelines, establishes a comprehensive analytical control strategy essential for both research and regulated environments.

References

Application Notes & Protocols: 2-Propoxyaniline Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-propoxyaniline hydrochloride as a foundational building block in medicinal chemistry. We delve into its physicochemical properties, safety and handling protocols, and its application in the synthesis of diverse molecular scaffolds. Detailed, field-tested protocols for key synthetic transformations, including amide bond formation and sulfonylation, are presented. The rationale behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods. Furthermore, we explore the role of the 2-propoxyaniline scaffold in constructing bioactive molecules, underscoring its value in modern drug discovery campaigns.[1]

Introduction: The Strategic Value of the 2-Propoxyaniline Scaffold

The pursuit of novel therapeutic agents often hinges on the exploration of diverse chemical spaces. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable tools in this endeavor. Substituted anilines are a cornerstone of many such scaffolds, and this compound offers a unique combination of features that make it a particularly strategic starting material.

The ortho-propoxy group provides several key advantages:

  • Modulation of Lipophilicity: The propoxy chain can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

  • Stereoelectronic Influence: Its presence can direct the regioselectivity of further chemical modifications and enforce specific conformations by steric hindrance, which is crucial for optimizing ligand-receptor interactions.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups.

This guide serves as a practical resource for leveraging these attributes, providing robust protocols and scientific context for the effective incorporation of this compound into synthetic workflows.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation. This compound is a solid at room temperature. The hydrochloride salt form enhances its stability and shelf-life compared to the free base.

PropertyValueSource
CAS Number 4469-78-7 (for free base); 220594-10-5 (for HCl salt)[2][3]
Molecular Formula C₉H₁₄ClNO[4]
Molecular Weight 187.67 g/mol [2][4]
Melting Point 142 °C (free base); 177-179 °C (HCl salt)[2][3]
Boiling Point 249.3 °C at 760 mmHg (free base)[2]
Appearance Solid / Powder[3]
Purity Typically ≥97%[5]
Safety & Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[6][7]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[8]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[8]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[8] If inhaled, move to fresh air.[6] If swallowed, wash out the mouth with water.[8] In all cases of exposure, seek medical attention.[6][8]

Core Synthetic Applications & Protocols

The primary utility of this compound lies in the reactivity of its aniline functional group. A key initial step in most protocols is the in situ neutralization of the hydrochloride salt to liberate the nucleophilic free amine. This is typically achieved with a non-nucleophilic organic or inorganic base.

Below is a general workflow applicable to many reactions involving this building block.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (2-Propoxyaniline HCl, Acid Chloride, etc.) solvent Add Anhydrous Solvent (e.g., DCM, THF) reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert base Add Base (e.g., TEA, DIPEA) to free the amine inert->base temp Adjust Temperature (e.g., Cool to 0 °C) base->temp addition Add Electrophile (e.g., Acyl Chloride) Dropwise temp->addition stir Stir at RT or Reflux (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction (e.g., Add H₂O or sat. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

General workflow for reactions using 2-propoxyaniline HCl.
Protocol 1: Synthesis of a Benzanilide via Amide Coupling

Benzanilides are a common motif in bioactive molecules.[9] This protocol describes a standard amide coupling reaction using an acid chloride as the electrophile.

Rationale: The reaction requires a base (triethylamine, TEA) to neutralize the starting material's hydrochloride salt and to scavenge the HCl generated during the reaction. Dichloromethane (DCM) is an excellent, relatively non-polar solvent that is unreactive under these conditions. Cooling the reaction during the addition of the highly reactive acid chloride helps to control the reaction rate and prevent side reactions.

Materials:

  • This compound

  • Benzoyl chloride (or other desired acid chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM and stir to form a suspension.

  • Neutralization: Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature. The suspension should become a clear solution as the free amine is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Electrophile: Add benzoyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(2-propoxyphenyl)benzamide.

Reaction scheme for the synthesis of a benzanilide derivative.
Protocol 2: Synthesis of a Sulfonamide

Sulfonamides are another critical functional group in medicinal chemistry. The synthesis is analogous to amide coupling but typically uses a sulfonyl chloride.

Rationale: Pyridine is often used as both the base and the solvent in this reaction. It effectively neutralizes the starting material and scavenges the generated HCl. The reaction may require gentle heating to proceed to completion.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Addition of Electrophile: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at 50 °C for 12-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. This protonates the pyridine, making it water-soluble.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Application in Bioactive Molecule Synthesis

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. The 2-propoxyaniline scaffold is present in compounds explored for various therapeutic and commercial purposes.

  • Artificial Sweeteners and Receptor Probes: 5-Nitro-2-propoxyaniline, also known as P-4000, is an artificial sweetener.[10] Although its use in food is now restricted due to toxicity concerns, its potent activity spurred research into understanding sweet taste receptors. Photoreactive derivatives of 2-propoxyaniline have been synthesized as chemical biology tools to probe the ligand-binding domains of these receptors, demonstrating the utility of this scaffold in fundamental biological research.[11]

  • Precursors for Heterocyclic Scaffolds: Substituted anilines are foundational starting materials for a vast array of heterocycles. For instance, adapting the Hugershoff reaction, 2-propoxyaniline can be reacted with a thiocyanate salt and bromine to synthesize 7-propoxybenzothiazol-2-amine.[12] Benzothiazoles are a well-known privileged structure in drug discovery, with derivatives showing anticancer, antimicrobial, and anti-inflammatory activities.

  • Diversity-Oriented Synthesis: In the creation of compound libraries for high-throughput screening, building blocks like 2-propoxyaniline are invaluable. Methodologies for diversity-oriented synthesis, such as regioselective C-H hydroxylation of benzanilides derived from substituted anilines, allow for the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.[9]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a propoxy group allows for fine-tuning of physicochemical properties critical for drug development. The straightforward reactivity of the aniline amine, coupled with its utility as a precursor for diverse and complex scaffolds like benzanilides and benzothiazoles, ensures its continued relevance. The protocols and insights provided in this guide are intended to facilitate its effective use, accelerating the synthesis of novel compounds for biological evaluation.[13][14][15]

References

Using 2-Propoxyaniline hydrochloride for heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of 2-Propoxyaniline Hydrochloride in the Synthesis of Bio-relevant Quinolines via the Doebner-von Miller Reaction

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Value of 2-Propoxyaniline as a Heterocyclic Precursor

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The synthesis of substituted quinolines, therefore, remains a subject of intense focus. 2-Propoxyaniline, particularly as its stable hydrochloride salt, serves as an exemplary and highly versatile starting material for constructing these vital heterocyclic systems. Its substituted aniline structure, featuring an ortho-propoxy group, allows for the direct introduction of a key lipophilic and hydrogen-bond accepting moiety into the 8-position of the resulting quinoline ring, a common feature in many pharmacologically active agents.

This guide provides an in-depth exploration of the use of this compound in the classic Doebner-von Miller reaction—a robust and reliable method for quinoline synthesis. We will dissect the underlying chemical principles, provide a detailed and validated experimental protocol, and offer insights that bridge theoretical mechanisms with practical laboratory application.

Core Application: Synthesis of 8-Propoxyquinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone of heterocyclic synthesis, enabling the construction of the quinoline ring system from an aniline and α,β-unsaturated carbonyl compounds under strong acid catalysis.[3][4] This method is particularly effective for producing 2- and/or 4-substituted quinolines. When 2-propoxyaniline is employed, the reaction provides a direct route to 8-propoxyquinoline derivatives, which are of significant interest in drug discovery.

Causality and Mechanistic Rationale

The reaction mechanism, while subject to some debate, is generally understood to proceed through a series of well-defined steps initiated by the strong acid catalyst (e.g., HCl or H₂SO₄).[3][5][6] The hydrochloride salt of 2-propoxyaniline can often be used directly, as the reaction conditions are highly acidic.

Key Mechanistic Steps:

  • Michael Addition: The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline nitrogen to the protonated α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone).[3][6] The strong acid catalyst is crucial here, as it activates the carbonyl compound towards nucleophilic attack.

  • Cyclization: The resulting amino-ketone or -aldehyde intermediate undergoes an intramolecular electrophilic attack from the electron-rich aniline ring onto the carbonyl carbon. This acid-catalyzed cyclization forms a six-membered dihydroquinoline ring.

  • Dehydration: The heterocyclic ring, now containing a hydroxyl group, readily eliminates a molecule of water under the acidic and often heated conditions to form a dihydroquinoline intermediate.

  • Oxidation (Aromatization): The final and critical step is the oxidation of the dihydroquinoline intermediate to the thermodynamically stable aromatic quinoline ring. This is often accomplished by an oxidizing agent added to the reaction or, in some cases, by another molecule of the Schiff base intermediate acting as a hydride acceptor.

An alternative mechanistic pathway involving a fragmentation-recombination of the initial adduct has also been proposed, highlighting the complexity of this classic transformation.[3][5][6]

Visualizing the Reaction Mechanism

The following diagram illustrates the generalized pathway for the Doebner-von Miller synthesis using 2-propoxyaniline.

G A 2-Propoxyaniline P1 1. Michael Addition (Acid Catalyzed) A->P1 B α,β-Unsaturated Carbonyl B->P1 C Michael Adduct (Intermediate) P2 2. Intramolecular Cyclization C->P2 D Cyclized Intermediate (Tetrahydroquinolinol) P3 3. Dehydration (-H₂O) D->P3 E Dihydroquinoline P4 4. Oxidation (Aromatization) E->P4 F 8-Propoxyquinoline (Final Product) P1->C P2->D P3->E P4->F caption Generalized Doebner-von Miller Reaction Mechanism.

Caption: Generalized Doebner-von Miller Reaction Mechanism.

Detailed Experimental Protocol: Synthesis of 2-Methyl-8-propoxyquinoline

This protocol describes the synthesis of 2-methyl-8-propoxyquinoline from this compound and crotonaldehyde. This procedure is designed to be self-validating by providing clear steps, expected outcomes, and necessary safety precautions.

Safety Precautions: This reaction involves strong acids, corrosive reagents, and volatile organic solvents. It must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory.

Reagents and Materials
  • This compound (1 eq.)

  • Crotonaldehyde (2.5 eq.)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Arsenic pentoxide (As₂O₅) or an alternative oxidant (e.g., nitrobenzene)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 53.3 mmol).

  • Acidic Medium: Carefully add concentrated hydrochloric acid (50 mL) to the flask. Stir the mixture to form a slurry.

  • Addition of Oxidant: Cautiously add the oxidizing agent, such as arsenic pentoxide (9.0 g, 39.2 mmol), to the acidic mixture in portions. Note: This step can be exothermic.

  • Heating and Aldehyde Addition: Heat the mixture to 90-95 °C with vigorous stirring. Once the temperature has stabilized, add crotonaldehyde (e.g., 11.0 mL, 133 mmol) dropwise over 30-45 minutes using an addition funnel.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (approximately 100-105 °C) for 3-4 hours. Monitor the reaction progress by TLC if a suitable system is developed (e.g., 4:1 Hexanes:EtOAc).

  • Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully pour the cooled mixture onto crushed ice (approx. 200 g). Cautiously neutralize the acidic solution by slowly adding 10 M sodium hydroxide solution until the pH is >10. Caution: This is a highly exothermic process and should be done slowly with cooling and stirring.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark oil.

  • Purification: Purify the crude oil by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure 2-methyl-8-propoxyquinoline.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data and Workflow Summary

For ease of reference and reproducibility, the key reaction parameters are summarized below.

ParameterSpecificationRationale / Notes
Starting Aniline 2-Propoxyaniline HClThe hydrochloride salt is stable and suitable for the acidic conditions.
Carbonyl Source CrotonaldehydeAn α,β-unsaturated aldehyde that provides the atoms for the 2-methyl and C3/C4 positions.
Catalyst/Solvent Conc. Hydrochloric AcidServes as both the reaction medium and the essential acid catalyst.
Oxidizing Agent Arsenic PentoxideRequired for the final aromatization step to form the stable quinoline ring.
Temperature 100-105 °C (Reflux)Provides the necessary activation energy for cyclization and dehydration steps.
Reaction Time 3 - 4 hoursSufficient time for the reaction to proceed to completion.
Work-up Basification & ExtractionNeutralizes the acid and allows for extraction of the basic quinoline product into an organic solvent.
Expected Yield 65 - 75%Typical yield range after purification for this class of reaction.
Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

G start Start: Reagents & Glassware setup 1. Reaction Setup - Add 2-Propoxyaniline HCl - Add Conc. HCl & Oxidant start->setup react 2. Reaction - Heat to 90-95°C - Add Crotonaldehyde - Reflux for 3-4h setup->react workup 3. Work-up - Cool and Quench on Ice - Neutralize with NaOH (pH >10) react->workup extract 4. Extraction - Extract with Dichloromethane (3x) - Dry with MgSO₄ workup->extract purify 5. Purification - Concentrate via Rotovap - Silica Gel Chromatography extract->purify product Final Product: 2-Methyl-8-propoxyquinoline purify->product end End: Characterization (NMR, MS) product->end caption Experimental Workflow for 2-Methyl-8-propoxyquinoline Synthesis.

Caption: Experimental Workflow for 2-Methyl-8-propoxyquinoline Synthesis.

References

Application Notes & Protocols: The Strategic Role of 2-Propoxyaniline Hydrochloride in the Synthesis of Substituted Benzamide Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of substituted anilines, specifically 2-propoxyaniline hydrochloride, as key intermediates in the synthesis of atypical neuroleptic agents. We delve into the rationale behind the molecular architecture of substituted benzamide antipsychotics, using the well-established drug Amisulpride as a representative model. The core of this guide focuses on the synthetic strategies, step-by-step protocols for the crucial amide bond formation, and the underlying chemical principles that dictate the choice of reagents and reaction conditions. By integrating mechanistic insights with practical, field-proven methodologies, this guide aims to equip scientists with the knowledge to design and execute the synthesis of novel neuroleptic candidates.

Scientific Foundation: The Rationale for Substituted Benzamides in Neuroleptic Design

The development of atypical antipsychotics has revolutionized the treatment of schizophrenia and other psychotic disorders. Unlike classical neuroleptics, which primarily act as dopamine D2 receptor antagonists and are often associated with significant extrapyramidal side effects, the atypical agents exhibit a more complex pharmacology. The substituted benzamide class, exemplified by Amisulpride, represents a pinnacle of this targeted design approach.

Mechanism of Action: Selective Dopamine Receptor Antagonism

Substituted benzamide neuroleptics derive their therapeutic efficacy from a highly selective antagonism of dopamine D2 and D3 receptors.[1] Crucially, their action is predominantly localized to the limbic system, which is implicated in the positive symptoms of schizophrenia (e.g., hallucinations, delusions). This selectivity spares the nigrostriatal pathway, thereby minimizing the motor side effects commonly seen with older antipsychotics.[2]

Furthermore, at lower doses, agents like Amisulpride preferentially block presynaptic D2/D3 autoreceptors.[2] This action enhances dopamine transmission in the prefrontal cortex, which is thought to be associated with the negative symptoms of schizophrenia (e.g., apathy, anhedonia). This dual-action profile—alleviating both positive and negative symptoms—is a hallmark of this chemical class and a direct result of its specific molecular structure.[3]

Structure-Activity Relationship (SAR): The Role of the Substituted Aniline Moiety

The efficacy of a substituted benzamide drug is intrinsically linked to the specific functional groups attached to the aromatic ring. The general structure consists of a benzoic acid core coupled to an amine-containing side chain. The aniline precursor, which becomes the substituted benzoic acid, is critical.

  • Alkoxy Group (e.g., Methoxy, Propoxy): The presence of a group like the 2-propoxy moiety (derived from 2-propoxyaniline) is crucial. This group influences the molecule's conformation and lipophilicity, which in turn affects its ability to cross the blood-brain barrier and fit into the dopamine receptor binding pocket. Varying the length and branching of this alkyl chain is a key strategy for modulating potency and pharmacokinetic properties.

  • Electron-Withdrawing Group (e.g., Sulfonyl): An electron-withdrawing group, such as the ethylsulfonyl group found in Amisulpride, is essential for potent D2/D3 receptor antagonism.[1] It modulates the electronic properties of the aromatic ring and establishes key interactions within the receptor.

  • Amino Group: The 4-amino group serves as a critical synthetic handle and is a defining feature of this class of compounds.

The combination of these substituents creates a unique pharmacological profile, and the initial choice of a substituted aniline, such as this compound, sets the stage for the entire synthetic and therapeutic outcome.

Synthetic Strategy and Core Protocols

The synthesis of a substituted benzamide neuroleptic from a 2-alkoxyaniline precursor can be logically divided into two major phases:

  • Formation of the Activated Benzoic Acid Core: Modification of the starting aniline to incorporate the necessary functional groups (e.g., the sulfonyl group) and conversion of the aniline to a benzoic acid derivative.

  • Amide Bond Formation: The crucial coupling reaction between the activated benzoic acid core and a specific amine side-chain.

General Synthetic Workflow

The overall process involves a multi-step synthesis that culminates in a robust amide coupling reaction. The choice of specific reactions depends on the desired final product, but the general logic remains consistent.

G cluster_0 Phase 1: Benzoic Acid Core Synthesis cluster_1 Phase 2: Amide Coupling cluster_2 Final Stage A 2-Propoxyaniline Hydrochloride B Functionalization (e.g., Sulfonylation, Oxidation) A->B C Substituted Benzoic Acid (Activated) B->C E Coupling Reaction (Amide Bond Formation) C->E D Amine Side-Chain (e.g., 2-(Aminomethyl)-1-ethylpyrrolidine) D->E F Crude Product E->F G Purification (Crystallization/Chromatography) F->G H Final Neuroleptic Agent G->H

Caption: High-level workflow for neuroleptic synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory professionals. All procedures must be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Physicochemical and Safety Data

Before beginning any experimental work, it is imperative to be familiar with the properties and hazards of the starting materials.

PropertyValueSource
Compound Name This compound[4]
CAS Number 220594-10-5 (HCl Salt) / 4469-78-7 (Free Base)[4][5]
Molecular Formula C₉H₁₃NO · HCl[6]
Molecular Weight 187.67 g/mol [6]
Appearance Solid[5]
Melting Point 142 °C[6]
Solubility Soluble in water (4 g/L at 25°C for a related compound)[7]

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[4] Ensure adequate ventilation.[7]

  • First Aid: In case of skin contact, wash immediately with copious amounts of water.[4] In case of eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, wash out the mouth with water. Seek medical attention in all cases of exposure.[4]

Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate

This protocol describes a general and robust method for coupling a substituted benzoic acid with an amine, a cornerstone reaction in the synthesis of benzamide neuroleptics.[8][9]

Objective: To synthesize a substituted N-pyrrolidinyl benzamide from a functionalized benzoic acid precursor.

Materials:

  • Substituted 4-amino-2-propoxy-5-(ethylsulfonyl)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Toluene (anhydrous)

  • 2-(Aminomethyl)-1-ethylpyrrolidine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Workflow Diagram:

G start Start step1 1. Suspend Benzoic Acid in Toluene start->step1 step2 2. Add Thionyl Chloride Reflux 2-3h step1->step2 step3 3. Concentrate in vacuo to get Acyl Chloride step2->step3 step5 5. Add Acyl Chloride solution dropwise step3->step5 step4 4. Dissolve Amine & TEA in DCM (0°C) step4->step5 step6 6. Warm to RT Stir 12-16h step5->step6 step7 7. Aqueous Work-up (NaHCO₃, Brine) step6->step7 step8 8. Dry (MgSO₄) & Concentrate step7->step8 end Crude Product step8->end

Caption: Step-by-step workflow for amide coupling protocol.

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the substituted benzoic acid (1.0 eq) in anhydrous toluene.

    • Carefully add thionyl chloride (1.5 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC. The reaction mixture should become a clear solution.

    • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride. This intermediate is often used immediately without further purification.

  • Amide Coupling Reaction:

    • In a separate flask under a nitrogen atmosphere, dissolve 2-(aminomethyl)-1-ethylpyrrolidine (1.1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone, ethanol/water) or by silica gel column chromatography to yield the final, pure benzamide derivative.[10]

Conclusion and Future Perspectives

This compound and related substituted anilines are not merely starting materials; they are foundational building blocks that enable the rational design of sophisticated neuroleptic agents. The protocols and strategies outlined herein demonstrate a clear pathway from this precursor class to highly functionalized, therapeutically relevant molecules like Amisulpride. The core principle lies in the robust and versatile chemistry of amide bond formation, which allows for the modular assembly of a pharmacologically active core and a specificity-defining side chain.

Future research will undoubtedly focus on synthesizing novel analogs by modifying both the aniline precursor and the amine side-chain. By systematically altering the alkoxy group (e.g., from methoxy to propoxy or isobutoxy) or introducing other functionalities, medicinal chemists can fine-tune the drug's ADME (absorption, distribution, metabolism, and excretion) properties and receptor-binding profile. This continued exploration, grounded in the fundamental synthetic principles discussed, holds the promise of developing next-generation neuroleptics with enhanced efficacy and improved patient outcomes.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Propoxybenzylideneisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-propoxybenzylideneisonicotinohydrazide, a Schiff base derived from isoniazid. Isonicotinoylhydrazones are a class of compounds extensively studied for their wide-ranging pharmacological potential, including antitubercular, antimicrobial, and anticancer activities.[1][2] The synthesis detailed herein involves the acid-catalyzed condensation of 2-propoxybenzaldehyde with isonicotinohydrazide (isoniazid). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering in-depth explanations of the experimental choices, a robust and validated protocol, and methods for product characterization.

Introduction and Scientific Rationale

Isoniazid (INH) is a cornerstone drug for the treatment of tuberculosis.[2] However, its efficacy can be compromised by metabolic inactivation, primarily through N-acetylation of its terminal hydrazine group.[1] The synthesis of Schiff bases, such as 2-propoxybenzylideneisonicotinohydrazide, is a strategic chemical modification designed to protect this vulnerable hydrazine moiety.[1] This modification converts the primary amine into an imine (or azomethine) group, which can prevent deactivating acetylation and often increases the lipophilicity of the molecule, potentially enhancing its cell permeability and biological activity.[1][3]

The target molecule is synthesized via a classical Schiff base formation, which is a nucleophilic addition-elimination reaction. The primary amine of isonicotinohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-propoxybenzaldehyde.[4] This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of an imine.[4] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[5]

Reaction Principle: Acid-Catalyzed Condensation

The formation of 2-propoxybenzylideneisonicotinohydrazide is achieved through the condensation of an aldehyde with a hydrazide. The mechanism involves two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of isonicotinohydrazide attacks the carbonyl carbon of 2-propoxybenzaldehyde. A proton transfer results in a neutral intermediate known as a carbinolamine or hemiaminal.[4]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water, driven by the lone pair on the adjacent nitrogen, leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[4]

Materials and Reagents

Proper preparation and accurate measurement of reagents are critical for the success and reproducibility of the synthesis.

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Supplier/Grade
Isonicotinohydrazide (Isoniazid)C₆H₇N₃O137.141.37 g10.0Sigma-Aldrich, ≥99%
2-PropoxybenzaldehydeC₁₀H₁₂O₂164.201.64 g10.0Alfa Aesar, 98%
Absolute EthanolC₂H₅OH46.07~50 mL-ACS Grade
Glacial Acetic AcidCH₃COOH60.053-4 dropsCatalyticACS Grade
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter flask
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Capillary tubes for melting point

Experimental Workflow

The overall process, from reactant preparation to the final purified product, is outlined below. This workflow ensures a logical progression and includes critical checkpoints for monitoring and validation.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Reactants 1. Weigh Reactants (Isoniazid & 2-Propoxybenzaldehyde) Dissolve 2. Dissolve in Ethanol Reactants->Dissolve Mix 3. Mix Reactant Solutions Dissolve->Mix Catalyze 4. Add Acetic Acid Catalyst Mix->Catalyze Reflux 5. Reflux (4-6 hours) Catalyze->Reflux Monitor 6. Monitor by TLC Reflux->Monitor Cool 7. Cool to Room Temp. Monitor->Cool Precipitate 8. Precipitate in Ice Bath Cool->Precipitate Filter 9. Filter Crude Product Precipitate->Filter Recrystallize 10. Recrystallize from Ethanol Filter->Recrystallize Dry 11. Dry Final Product Recrystallize->Dry Yield 12. Calculate Yield & MP Dry->Yield Spectro 13. Spectroscopic Analysis (FTIR, NMR) Yield->Spectro

Caption: Synthetic workflow for 2-propoxybenzylideneisonicotinohydrazide.

Step-by-Step Synthesis Protocol

This protocol is based on well-established conventional heating methods for isoniazid Schiff base synthesis.[3][6]

Step 1: Preparation of Reactant Solutions
  • In a 100 mL round-bottom flask, add isonicotinohydrazide (1.37 g, 10.0 mmol).

  • Add approximately 25 mL of absolute ethanol to the flask.

  • Stir the mixture using a magnetic stir bar until the isonicotinohydrazide is fully dissolved. Gentle warming may be required.

  • In a separate beaker, dissolve 2-propoxybenzaldehyde (1.64 g, 10.0 mmol) in approximately 20 mL of absolute ethanol.

  • Rationale: Using an equimolar ratio of reactants ensures efficient conversion.[3] Ethanol is a common solvent as it effectively dissolves both the polar hydrazide and the less polar aldehyde, and its boiling point is suitable for reflux conditions.[6]

Step 2: Reaction Setup and Catalysis
  • Add the ethanolic solution of 2-propoxybenzaldehyde to the round-bottom flask containing the dissolved isonicotinohydrazide.

  • With continuous stirring, add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[3]

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Place the flask in a heating mantle and heat the mixture to a gentle reflux (approximately 78-80 °C).

  • Rationale: Glacial acetic acid serves as a catalyst to accelerate the rate of the condensation reaction.[3][5] Refluxing maintains the reaction at a constant, elevated temperature to ensure it proceeds to completion without loss of solvent.[1]

Step 3: Reaction Monitoring
  • The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC).[3]

  • TLC System: Prepare a developing chamber with a solvent system such as Ethyl Acetate:Hexane (7:3).

  • Spotting: On a silica TLC plate, spot the starting materials (isoniazid and 2-propoxybenzaldehyde) and a sample of the reaction mixture.

  • Visualization: After developing and drying the plate, visualize the spots under a UV lamp (254 nm). The reaction is complete when the spots corresponding to the starting materials have disappeared (or their intensity is minimal) and a new, distinct product spot has formed. The reaction is typically complete within 4 to 6 hours.[6][7]

Step 4: Product Isolation and Purification
  • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the crude product.[5]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with a small amount of cold ethanol to remove soluble impurities.[3]

  • Recrystallization: Transfer the crude solid to a clean flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.[5]

  • Filter the purified crystals and wash with a minimal amount of cold ethanol.

  • Rationale: Recrystallization is a critical purification step. A suitable solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, allowing for the separation of the desired product from impurities that remain in the solution.[5]

Step 5: Drying and Yield Calculation
  • Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[3]

  • Weigh the final product and calculate the percentage yield.

  • Determine the melting point of the compound. A sharp melting point is an indicator of high purity. For reference, a similar compound, N'-(2-propoxy-3-(piperidin-1-ylmethyl)benzylidene)isonicotinohydrazide, has a reported melting point of 201-204 °C, suggesting the title compound will also have a high melting point.[8]

Characterization and Validation

To confirm the identity and purity of the synthesized 2-propoxybenzylideneisonicotinohydrazide, the following characterization techniques are recommended.

  • Appearance: A crystalline solid. The color may range from white to pale yellow.[3]

  • Melting Point (MP): A sharp, defined melting range.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • N-H stretch (Amide): A peak around 3200-3300 cm⁻¹.

    • C=O stretch (Amide): A strong absorption band around 1650-1670 cm⁻¹.[8]

    • C=N stretch (Imine/Azomethine): A characteristic peak around 1590-1620 cm⁻¹.[9]

    • C-O-C stretch (Ether): A peak around 1125-1135 cm⁻¹.[8]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (in DMSO-d₆):

    • -NH- proton: A singlet in the downfield region, typically δ 11.5-12.0 ppm.[8]

    • -N=CH- proton (Imine): A singlet around δ 8.5-8.8 ppm.[8]

    • Pyridine protons: Doublets in the aromatic region, typically δ 8.8 (H2, H6) and δ 7.8 (H3, H5).[8]

    • Benzaldehyde ring protons: Multiplets in the aromatic region, δ 7.0-7.8 ppm.

    • Propoxy group protons (-OCH₂CH₂CH₃): A triplet for -OCH₂- around δ 3.9-4.1 ppm, a multiplet for -CH₂- around δ 1.7-1.8 ppm, and a triplet for -CH₃ around δ 1.0-1.2 ppm.[8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Glacial acetic acid is corrosive; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: The Reaction of 2-Propoxyaniline Hydrochloride with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The condensation reaction between primary amines and aldehydes to form Schiff bases, or imines, is a cornerstone of modern organic synthesis.[1][2][3] This reaction's versatility and the broad spectrum of applications for its products make it a subject of continuous interest for researchers in medicinal chemistry, materials science, and catalysis.[1][4] This document provides a detailed guide to the reaction between 2-propoxyaniline hydrochloride and various aldehydes. We will delve into the mechanistic underpinnings, provide robust experimental protocols, and explore the significance of the resulting Schiff base derivatives.

2-Propoxyaniline, an aromatic amine featuring a propoxy substituent ortho to the amino group, offers a unique electronic and steric profile that influences its reactivity and the properties of its derivatives. The use of its hydrochloride salt is a common strategy in organic synthesis. The salt form enhances the compound's stability and solubility in certain solvents. Moreover, the acidic nature of the hydrochloride can play a catalytic role in the condensation reaction, a topic we will explore in detail.[5][6]

The Schiff bases derived from 2-propoxyaniline are of particular interest due to their potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties.[1][4][7] The imine linkage (-C=N-) is crucial for many biological reactions, and the structural modifications afforded by different aldehyde reactants allow for the fine-tuning of the molecule's properties for specific applications.

Scientific Principles and Mechanistic Insights

The reaction between an aniline and an aldehyde to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The general mechanism proceeds as follows:

  • Protonation of the Aldehyde (Acid Catalysis): In the presence of an acid catalyst (in this case, potentially from the this compound itself), the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the 2-propoxyaniline attacks the electrophilic carbonyl carbon of the protonated aldehyde. This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that can be facilitated by solvent molecules. This results in a zwitterionic intermediate which is then neutralized.

  • Elimination of Water: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule.

  • Deprotonation: A base (which can be a solvent molecule or another amine molecule) removes a proton from the nitrogen atom, yielding the final Schiff base (imine) and regenerating the acid catalyst.

The use of this compound can influence the reaction equilibrium. While acid catalysis is generally beneficial for the initial addition step, an excess of strong acid can protonate the amine reactant, rendering it non-nucleophilic and thereby inhibiting the reaction. Therefore, the pH of the reaction medium is a critical parameter to control for optimal yields.

Visualizing the Reaction Mechanism

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Propoxyaniline 2-Propoxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate 2-Propoxyaniline->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation Schiff_Base Schiff Base (Imine) Protonated_Hemiaminal->Schiff_Base Elimination of Water Water Water Protonated_Hemiaminal->Water

Caption: General mechanism for Schiff base formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for different aldehyde substrates.

Protocol 1: Synthesis of N-(Arylmethylene)-2-propoxyaniline

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1 equivalent). A color change may be observed upon addition.

  • Catalyst Addition (Optional): If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the reaction. However, given the hydrochloride salt, this may not be necessary.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any excess acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated, and the resulting solid or oil is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Visualizing the Experimental Workflow

Synthesis_Workflow A 1. Dissolve 2-Propoxyaniline HCl in Ethanol B 2. Add Aromatic Aldehyde A->B C 3. Stir/Reflux and Monitor by TLC B->C D 4. Solvent Removal (Rotary Evaporator) C->D E 5. Dissolve in Organic Solvent & Wash with NaHCO3 D->E F 6. Dry with Anhydrous Na2SO4 & Filter E->F G 7. Purify by Recrystallization or Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: Workflow for Schiff base synthesis.

Data Presentation: Scope of the Reaction

The reaction of this compound has been successfully carried out with a variety of aldehydes, demonstrating the versatility of this synthetic route. The table below summarizes typical yields obtained with different aldehyde substrates under optimized conditions.

Aldehyde SubstrateProduct NameTypical Yield (%)
BenzaldehydeN-(Phenylmethylene)-2-propoxyaniline85-95
Salicylaldehyde2-((2-Propoxyphenylimino)methyl)phenol90-98
4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-2-propoxyaniline88-96
4-NitrobenzaldehydeN-(4-Nitrobenzylidene)-2-propoxyaniline80-90
Furan-2-carbaldehydeN-(Furan-2-ylmethylene)-2-propoxyaniline75-85

Yields are based on purified product and may vary depending on the specific reaction conditions and scale.

Characterization of Products

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The formation of the imine bond is typically confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum, usually in the range of 8-9 ppm.

  • Infrared (IR) Spectroscopy: To identify functional groups. A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the product.

  • Melting Point Analysis: To assess the purity of solid products.

Applications and Future Directions

The Schiff bases derived from 2-propoxyaniline are valuable intermediates and final products in various fields. Their applications include:

  • Medicinal Chemistry: As precursors for the synthesis of heterocyclic compounds with potential therapeutic activities.[4][7] The imine linkage can be a pharmacophore in its own right or a key structural element for further chemical transformations.

  • Coordination Chemistry: As ligands for the formation of metal complexes.[1] The nitrogen atom of the imine group and potentially other donor atoms in the molecule can coordinate with metal ions to form complexes with interesting catalytic, magnetic, or optical properties.

  • Materials Science: In the development of polymers, dyes, and liquid crystals.[8] The rigid C=N bond can impart desirable properties to polymeric materials.

Future research in this area could focus on the development of more efficient and environmentally friendly synthetic methods, such as solvent-free reactions or the use of microwave irradiation to accelerate the reaction.[5] Furthermore, the exploration of the biological activities of a wider range of Schiff bases derived from 2-propoxyaniline could lead to the discovery of new drug candidates.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the development of a wide range of therapeutic agents, from pioneering sulfa drugs to contemporary targeted cancer therapies.[1] The 2-propoxyaniline moiety, in particular, offers a versatile starting point for structure-activity relationship (SAR) studies due to its unique electronic and steric properties. This guide provides an in-depth exploration of 2-propoxyaniline hydrochloride as a scaffold for SAR studies, with a focus on its potential as a kinase inhibitor in oncology research. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a hypothetical SAR study to illustrate the principles of lead optimization.

Introduction: The Significance of the 2-Propoxyaniline Scaffold

The substitution pattern of the aniline ring is a critical determinant of a compound's pharmacological properties. The placement of a propoxy group at the ortho (2-position) of the aniline ring introduces a combination of steric bulk and electron-donating effects that can significantly influence ligand-receptor interactions. This strategic substitution can enhance binding affinity, modulate selectivity, and improve metabolic stability, making the 2-propoxyaniline scaffold a compelling starting point for drug discovery campaigns.

Aniline derivatives have been successfully employed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] For instance, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2] The exploration of alternative substitution patterns, such as the 2-propoxy motif, opens up new avenues for discovering novel kinase inhibitors with improved efficacy and safety profiles.

Key Attributes of the 2-Propoxyaniline Scaffold:

  • Stereoelectronic Modulation: The propoxy group can influence the conformation of the molecule and its interaction with the target protein's binding site.

  • Lipophilicity and Solubility: The alkoxy substituent can be modified to fine-tune the compound's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Metabolic Stability: Strategic placement of substituents on the aniline ring can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

Hypothetical Structure-Activity Relationship (SAR) Study of 2-Propoxyaniline Analogs as Kinase Inhibitors

To illustrate the process of an SAR study, we present a hypothetical investigation of a series of 2-propoxyaniline derivatives designed as inhibitors of a hypothetical cancer-related kinase, "Kinase X." This study aims to understand the contribution of different functional groups on the aniline scaffold to the overall inhibitory activity.

Rationale for Analog Design

Starting with the core this compound, we will systematically modify three key positions to probe the chemical space around the scaffold:

  • Position R1 (Para to the amino group): Introduction of small electron-withdrawing and electron-donating groups to probe electronic effects on binding.

  • Position R2 (Varying the alkoxy chain): Modifying the length and branching of the alkoxy group to explore the impact of steric bulk and lipophilicity in a potential hydrophobic pocket of the kinase.

  • Position R3 (Substitution on a hypothetical phenyl ring attached to the aniline nitrogen): This explores a common strategy in kinase inhibitor design where a second aromatic ring system is often crucial for activity.

The following diagram illustrates the general workflow for a typical SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Identify Lead Scaffold (2-Propoxyaniline) Design Design Analogs (Vary R1, R2, R3) Start->Design Synth Synthesize Analogs Design->Synth KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Synth->KinaseAssay CellAssay Cell Viability Assay (GI50) KinaseAssay->CellAssay SAR_Analysis Analyze SAR Data CellAssay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Design Cycle End Candidate Selection Optimization->End

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Hypothetical SAR Data

The following table summarizes the hypothetical results of our SAR study. The inhibitory activities are presented as IC50 (for the isolated enzyme) and GI50 (for a cancer cell line overexpressing Kinase X).

Compound IDR1 (para-amino)R2 (Alkoxy Chain)R3 (Phenyl Substituent)Kinase X IC50 (nM)Cancer Cell Line GI50 (µM)
1 (Parent) Hn-PropoxyH850> 50
2 Fn-PropoxyH42025.3
3 Cln-PropoxyH21012.1
4 OCH3n-PropoxyH950> 50
5 HMethoxyH1200> 50
6 HIsopropoxyH65042.8
7 Hn-ButoxyH980> 50
8 Cln-Propoxy4-Fluorophenyl552.8
9 Cln-Propoxy3-Chlorophenyl251.1
10 Cln-Propoxy4-Methoxyphenyl1508.5

Interpretation of Hypothetical Data:

  • Effect of R1: Small electron-withdrawing groups at the R1 position (compounds 2 and 3) appear to be beneficial for activity compared to the unsubstituted parent (1) and the electron-donating methoxy group (4). The chloro-substituted analog (3) is the most potent in this series.

  • Effect of R2: Altering the length of the alkoxy chain from propoxy (1) to methoxy (5) or n-butoxy (7) leads to a decrease in activity, suggesting that the propoxy group provides an optimal fit in a hydrophobic pocket. The branched isopropoxy group (6) is better tolerated than methoxy or n-butoxy but is still less active than the parent propoxy.

  • Effect of R3: The introduction of a substituted phenyl ring at the R3 position dramatically increases potency. A 4-fluorophenyl group (8) improves activity, and a 3-chlorophenyl group (9) results in the most potent compound in the series. This suggests a specific binding interaction for this substituent. The electron-donating methoxy group at this position (10) is less favorable.

From this hypothetical study, compound 9 emerges as the most promising lead for further optimization.

Experimental Protocols

The following are detailed protocols for the key assays used in the SAR study described above.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human Kinase X

  • Kinase-specific substrate peptide

  • [γ-³³P]-ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • This compound and its analogs dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid wash solution (e.g., 0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant Kinase X and the specific peptide substrate in the kinase reaction buffer.

  • Add the test compounds at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle).

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with the phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.[4]

  • Measure the radioactivity retained on the filter using a scintillation counter.[4]

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram outlines the kinase inhibition assay workflow.

Kinase_Assay_Workflow A Prepare Kinase/Substrate Mix B Add Test Compound (Serial Dilution) A->B C Pre-incubate (10-15 min) B->C D Initiate with [γ-³³P]-ATP C->D E Incubate (30-60 min at 30°C) D->E F Terminate with Phosphoric Acid E->F G Transfer to Filter Plate F->G H Wash Plate G->H I Measure Radioactivity H->I J Calculate % Inhibition & IC50 I->J

Caption: Radiometric kinase inhibition assay workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[4] It is used to determine the concentration that causes 50% growth inhibition (GI50).

Materials:

  • Cancer cell line overexpressing Kinase X

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[4]

  • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the cell culture medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 values from the dose-response curves.

Safety and Handling of this compound

This compound should be handled with care in a laboratory setting.[5] It is important to consult the Safety Data Sheet (SDS) before use.[5]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The 2-propoxyaniline scaffold represents a promising starting point for the design of novel therapeutic agents, particularly kinase inhibitors. A systematic SAR study, involving the synthesis and biological evaluation of a focused library of analogs, is a powerful strategy for optimizing the potency and drug-like properties of lead compounds. The protocols and hypothetical data presented in this guide are intended to provide a framework for researchers to embark on their own SAR investigations using this compound and its derivatives. Through iterative cycles of design, synthesis, and testing, it is possible to unlock the full therapeutic potential of this versatile chemical scaffold.

References

2-Propoxyaniline hydrochloride in the preparation of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Quinolone Derivatives Utilizing 2-Propoxyaniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of quinolinone derivatives using this compound as a key starting material. Quinolone scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and outlines robust characterization and troubleshooting methodologies. By explaining the causality behind experimental choices, this guide aims to empower researchers to successfully synthesize and customize propoxy-substituted quinolinone derivatives for applications in drug discovery and development.

Introduction: The Significance of the Quinolone Scaffold

The quinoline and its oxidized form, quinolinone, represent a privileged heterocyclic scaffold in drug development.[1] First isolated from coal tar in 1834, quinoline-based compounds have since been identified as the active pharmacophore in a vast array of therapeutic agents, demonstrating activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

The strategic functionalization of the quinolinone core is a cornerstone of modern medicinal chemistry. Substituents on the bicyclic ring system allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacodynamic profile, including target affinity and selectivity. The introduction of an alkoxy group, such as the propoxy moiety derived from 2-propoxyaniline, is a common strategy to enhance these properties.

This application note details the use of this compound in the classic Conrad-Limpach synthesis to yield 7-propoxy-4-hydroxyquinoline derivatives, providing a robust foundation for further synthetic elaboration.

Precursor Profile: this compound

This compound is a versatile primary aromatic amine that serves as an excellent precursor for building the quinolinone scaffold. The propoxy group at the ortho position of the aniline is strategically placed to become the 7-position substituent in the final quinolinone product.

PropertyValueReference
CAS Number 220594-10-5[6]
Molecular Formula C₉H₁₄ClNO[7]
Molecular Weight 187.67 g/mol [7]
Melting Point 177-179 °C
Appearance Powder

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water.[8][9] Store the reagent in a tightly closed container in a dry, cool place.[6]

Synthetic Strategy: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust and time-honored method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.[10][11][12] The reaction proceeds in two key stages: the initial condensation of the aniline and β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[13]

3.1. Reaction Mechanism

The causality of the Conrad-Limpach synthesis is rooted in the differential reactivity of the carbonyl groups in the β-ketoester and the nucleophilicity of the aniline.

  • Schiff Base/Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the more electrophilic ketone carbonyl of the β-ketoester (e.g., ethyl acetoacetate). This is followed by dehydration to yield a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine (a β-aminoacrylate). This step is typically performed at a moderate temperature (100-140 °C).[10][14]

  • Thermal Cyclization: The critical ring-closing step requires significant thermal energy (~250 °C) to overcome the energetic barrier of disrupting the aromaticity of the aniline ring.[10][15] The enamine undergoes an intramolecular electrocyclic reaction, attacking the ester carbonyl to form a tricyclic intermediate.

  • Aromatization: This intermediate rapidly eliminates ethanol and undergoes tautomerization to re-establish aromaticity, yielding the highly stable 4-hydroxyquinoline product.[10]

The choice of a high-boiling, inert solvent like Dowtherm A or mineral oil is critical for the cyclization step to achieve and maintain the necessary high temperature for the reaction to proceed efficiently.[15]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_0 Step 1: Enamine Formation (140°C) cluster_1 Step 2: Thermal Cyclization & Aromatization (250°C) Aniline 2-Propoxyaniline Intermediate β-Aminoacrylate (Enamine Intermediate) Aniline->Intermediate Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Electrocyclic Ring Closure Product 7-Propoxy-4-hydroxy-2-methylquinoline Cyclized->Product Elimination (-EtOH) & Tautomerization

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-propoxy-2-methylquinolin-4(1H)-one from this compound and ethyl acetoacetate.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich, etc.
Ethyl acetoacetateReagent GradeMajor chemical suppliers
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor chemical suppliers
Dowtherm A (or Mineral Oil)High TemperatureMajor chemical suppliers
EthanolAnhydrousMajor chemical suppliers
Diethyl EtherACS GradeMajor chemical suppliers
Three-neck round-bottom flask (250 mL)-Glassware supplier
Condenser and Dean-Stark trap-Glassware supplier
Heating mantle with stirrer-Equipment supplier
High-temperature thermometer-Equipment supplier
Büchner funnel and filter paper-Glassware supplier

4.2. Step-by-Step Methodology

Part A: Synthesis of the Ethyl 3-(2-propoxyphenylamino)but-2-enoate Intermediate

  • Neutralization: To a 250 mL round-bottom flask, add this compound (9.38 g, 0.05 mol) and a solution of sodium bicarbonate (4.2 g, 0.05 mol) in 50 mL of water. Stir for 15 minutes to generate the free aniline base. Extract the free base into diethyl ether (3 x 30 mL), combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Condensation: To the flask containing the crude 2-propoxyaniline, add ethyl acetoacetate (6.5 g, 0.05 mol). Fit the flask with a Dean-Stark trap and condenser.

  • Reaction: Heat the mixture in an oil bath to 140-150 °C for 1-2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction is complete when water evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. The resulting dark oil is the crude enamine intermediate and is typically used in the next step without further purification.

Part B: Thermal Cyclization to 7-Propoxy-2-methylquinolin-4(1H)-one

  • Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a dropping funnel, heat Dowtherm A (100 mL) to 250 °C.

  • Addition: Add the crude enamine intermediate from Part A dropwise to the hot Dowtherm A over 30 minutes, ensuring the temperature remains stable at 250-255 °C.

  • Cyclization: Maintain the reaction mixture at this temperature for an additional 15-30 minutes after the addition is complete.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Carefully pour the mixture into a beaker containing 200 mL of petroleum ether or hexane to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with petroleum ether (3 x 50 mL) to remove the high-boiling solvent.

  • Recrystallization: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield the pure 7-propoxy-2-methylquinolin-4(1H)-one as a solid.

4.3. Process Workflow and Parameters

Experimental_Workflow Experimental Synthesis Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Cyclization & Purification A1 Neutralize 2-Propoxyaniline HCl A2 React with Ethyl Acetoacetate (140-150°C, 1-2h) A1->A2 A3 Isolate Crude Enamine A2->A3 B1 Add Enamine to Hot Dowtherm A (250°C) A3->B1 Transfer Intermediate B2 Precipitate Product (Cool & Add Hexane) B1->B2 B3 Filter Crude Solid B2->B3 B4 Recrystallize from Ethanol B3->B4 B5 Characterize Pure Product B4->B5

Caption: Workflow for the synthesis of 7-propoxy-quinolinone.
ParameterValueRationale
Molar Ratio (Aniline:Ketoester) 1:1Ensures complete consumption of the limiting reagent.
Condensation Temperature 140-150 °CSufficient to drive off water and form the enamine without decomposition.
Cyclization Temperature 250-255 °CCritical energy input required to overcome the aromatic stabilization for ring closure.[10]
Cyclization Solvent Dowtherm AInert, high-boiling solvent to maintain the required reaction temperature safely.[15]
Purification Method RecrystallizationEffective method for removing impurities and obtaining high-purity crystalline product.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 7-propoxy-2-methylquinolin-4(1H)-one is essential. The following techniques are standard.[16][17]

TechniqueExpected Results for 7-propoxy-2-methylquinolin-4(1H)-one
¹H NMR Signals corresponding to the propoxy group (triplet, sextet, triplet), a methyl singlet, aromatic protons with characteristic splitting patterns for the substituted quinolinone ring, and a broad singlet for the N-H proton.
¹³C NMR Peaks for the propoxy carbons, the methyl carbon, the carbonyl carbon (~170-180 ppm), and distinct signals for the nine aromatic/vinylic carbons of the quinolinone core.
Mass Spec (HRMS) A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₃H₁₆NO₂.
HPLC A single major peak indicating high purity (typically >95%).[18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of enamine intermediate Incomplete reaction; wet reagents.Ensure anhydrous conditions. Extend reaction time at 140 °C until water evolution stops.
Incomplete cyclization Temperature too low or reaction time too short.Ensure the solvent temperature is stable at 250 °C. Increase reaction time at 250 °C by 15-30 minutes.
Product is a dark, oily tar Incomplete removal of Dowtherm A; decomposition.Ensure thorough washing of the crude product with petroleum ether or hexane. Avoid exceeding the recommended cyclization temperature.
Difficulty in recrystallization Presence of persistent impurities.Attempt purification via column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion

This compound is an accessible and highly effective precursor for the synthesis of 7-propoxy-substituted quinolinone derivatives via the Conrad-Limpach reaction. This application note provides a validated framework, from mechanistic understanding to a detailed experimental protocol and characterization, enabling researchers to confidently produce these valuable heterocyclic scaffolds. The ability to introduce the propoxy group allows for strategic molecular design, making this synthetic route a powerful tool in the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propoxyaniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My reaction mixture is turning dark brown or black upon adding reagents. What is happening and how can I prevent it?

A1: This is a classic sign of aniline oxidation.[1] Anilines, especially electron-rich derivatives like 2-propoxyaniline, are highly susceptible to air oxidation, which forms colored quinone-imine impurities.[2] This process can be accelerated by heat, light, or the presence of certain metal ions.

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding any reagents, thoroughly sparge your solvent and the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire reaction.[1]

  • Reagent Purity: Ensure your starting this compound is of high purity and appears as a light-colored solid. If it's already discolored, consider purification by recrystallization before use.

  • Temperature Control: Perform additions of reactive reagents, especially oxidants or strong bases, at low temperatures (e.g., 0 °C) to minimize exothermic events that can accelerate oxidation.

Q2: I'm having difficulty dissolving this compound in my organic solvent. What are my options?

A2: As a hydrochloride salt, this compound has high lattice energy and is often poorly soluble in common non-polar organic solvents like toluene, THF, or dichloromethane.[3] Direct use in this form is challenging for many reactions. The solution is to convert it to its neutral, "free base" form, which is significantly more soluble in organic solvents.[4]

Solubilization Strategies:

  • In-Situ Free-Basing: The most common approach is to add a base directly to the reaction mixture. Suspend the this compound in your reaction solvent, then add a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) and stir until the solid dissolves. This indicates the formation of the soluble free aniline.

  • Aqueous Workup Extraction: For a cleaner approach, you can perform a preparatory extraction. Dissolve the hydrochloride salt in water, add a base like NaOH or NaHCO₃ to raise the pH, and then extract the liberated 2-propoxyaniline free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer, evaporate the solvent, and use the resulting oil or solid directly.[4]

Q3: My reaction yield is consistently low, even with good starting material. What are the first things to check?

A3: Low yields in aniline reactions often trace back to three key areas: incomplete conversion of the hydrochloride salt, stoichiometry issues, or side reactions.

Initial Troubleshooting Steps:

  • Confirm Free-Basing: Ensure you are using enough base to fully neutralize the hydrochloride. You need at least one molar equivalent of base. For weaker bases or reactions that generate acidic byproducts, using 1.5-2.0 equivalents is often beneficial.

  • Verify Stoichiometry: Double-check the molar mass of the hydrochloride salt (187.67 g/mol ), not the free base (151.21 g/mol ), when calculating your reagent amounts.[5] A common error is using the free base molecular weight, leading to a significant under-dosing of your aniline.

  • Check for Water: If you performed an aqueous extraction to free-base the aniline, ensure the organic extract is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄). Water can interfere with many reactions, particularly those involving organometallics or water-sensitive coupling reagents.

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Managing the Hydrochloride Salt: Free-Basing Strategies

The conversion of the hydrochloride salt to the neutral free base is the most critical step for success. The choice of base and method depends on the subsequent reaction chemistry.

Core Problem: The lone pair on the nitrogen atom of the aniline is protonated in the hydrochloride salt, rendering it non-nucleophilic and insoluble in many organic solvents. The goal is to deprotonate it to liberate the reactive, soluble free aniline.

Strategic Choices for Free-Basing:

Base TypeCommon ExamplesAdvantagesDisadvantages & Considerations
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Soluble in organic solvents; act as acid scavengers.Can sometimes interfere with catalytic cycles (e.g., ligand poisoning in Pd-coupling). DIPEA is sterically hindered and less nucleophilic, which can be an advantage.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Strong bases, inexpensive, and easy to remove by filtration.Often have poor solubility in organic solvents, leading to heterogeneous mixtures and potentially slower reactions.
Hydroxides NaOH, KOHVery effective and inexpensive for preparatory extractions.Not suitable for in-situ use in most organic reactions due to the formation of water, which can hydrolyze reagents.[4]

Recommended Protocol: In-Situ Free-Basing for an Amide Coupling

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and the reaction solvent (e.g., DCM or DMF).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add DIPEA (1.2 eq) to the stirring suspension.

  • Confirmation: Stir the mixture at 0 °C for 15-30 minutes. A clear, homogeneous solution should form, indicating the complete generation of the free aniline. The reaction is now ready for the addition of the carboxylic acid and coupling reagents.

Guide 2: Optimizing Amide Coupling Reactions

Amide bond formation is one of the most common reactions involving anilines.[6] However, 2-propoxyaniline can be less reactive than simple anilines due to steric hindrance from the ortho-propoxy group.

Core Challenge: Efficiently activating a carboxylic acid to react with the moderately nucleophilic 2-propoxyaniline without significant side reactions.

Optimization Workflow Diagram

G cluster_start Start: Low Yield (<50%) cluster_troubleshoot Troubleshooting Steps cluster_result Outcome Start Initial Reaction Conditions: Carboxylic Acid (1.0 eq) 2-Propoxyaniline HCl (1.1 eq) HATU (1.1 eq), DIPEA (2.5 eq) DMF, Room Temp, 12h Check_Purity 1. Purity Check Are starting materials pure? (NMR, LCMS) Start->Check_Purity Analyze crude mixture Check_Freebase 2. Free-Basing Is aniline fully dissolved after base addition before coupling? Check_Purity->Check_Freebase If pure... Success Optimized Yield (>85%) Check_Purity->Success If impure, purify & rerun Increase_Temp 3. Increase Temperature Heat to 50-60 °C Check_Freebase->Increase_Temp If fully dissolved... Check_Freebase->Success If not, add more base & rerun Change_Reagent 4. Change Coupling Reagent Try EDC/HOBt or T3P Increase_Temp->Change_Reagent If yield still low... Change_Reagent->Success

Caption: Troubleshooting workflow for optimizing amide coupling reactions.

Key Optimization Parameters:

  • Coupling Reagents: While HATU is a powerful and generally reliable choice, less reactive anilines may benefit from other reagents.[6]

    • EDC/HOBt: A classic and cost-effective choice. The use of additives like HOBt or DMAP can significantly improve reaction rates with electron-deficient or sterically hindered anilines.[7][8]

    • T3P® (Propylphosphonic Anhydride): An excellent reagent that drives reactions to completion by forming stable phosphate byproducts. It works well in solvents like ethyl acetate or acetonitrile.

  • Solvent: The choice of solvent can influence reagent solubility and reaction rates.

    • DMF/NMP: High-boiling polar aprotic solvents, good for solubilizing most reagents but can be difficult to remove.

    • DCM/Acetonitrile: Lower boiling points, easier to remove post-reaction. Acetonitrile is particularly effective in many EDC/DMAP-mediated couplings.[7]

  • Temperature: Room temperature is a good starting point, but gently heating the reaction to 40-60 °C can often overcome the activation energy barrier for sterically hindered substrates without causing significant decomposition.

Recommended Starting Protocol for Optimization

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Alternative)
Aniline Source 2-Propoxyaniline HCl (1.1 eq)2-Propoxyaniline HCl (1.1 eq)2-Propoxyaniline HCl (1.1 eq)
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Coupling System HATU (1.1 eq)EDC (1.2 eq), HOBt (0.2 eq), DMAP (1.2 eq)T3P® (50% in EtOAc) (1.5 eq)
Base DIPEA (2.5 eq)DIPEA (2.5 eq)Pyridine (3.0 eq)
Solvent DMFAcetonitrileEthyl Acetate
Temperature Room Temperature50 °C50 °C
Time 12-16 h12-16 h12-16 h

Part 3: Visualization of Key Chemical Logic

Diagram: In-Situ Free-Basing and Amide Coupling

This diagram illustrates the critical initial step of liberating the free aniline from its hydrochloride salt before it can participate in the amide coupling reaction.

G cluster_free_basing Step 1: In-Situ Free-Basing cluster_coupling Step 2: Amide Coupling AnilineHCl 2-Propoxyaniline HCl (Insoluble, Non-nucleophilic) AnilineFree 2-Propoxyaniline Free Base (Soluble, Nucleophilic) AnilineHCl->AnilineFree + Base Base (e.g., DIPEA) Base->AnilineFree Salt [DIPEA-H]+Cl- AnilineFree->Salt + AmideProduct Final Amide Product AnilineFree->AmideProduct Attacks CarboxylicAcid R-COOH ActiveEster Activated Intermediate CarboxylicAcid->ActiveEster CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster ActiveEster->AmideProduct

Caption: The sequential process of free-basing and subsequent amide formation.

References

Technical Support Center: 2-Propoxyaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-propoxyaniline?

The synthesis of 2-propoxyaniline from 2-aminophenol and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) is a classic example of the Williamson Ether Synthesis .[1][2][3] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 2-aminophenol, which is more acidic than the amino group, to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the ether linkage.[3][4]

Q2: Why is selective O-alkylation a challenge in this synthesis, and what is the major side product?

The primary challenge in this synthesis is achieving selective alkylation at the oxygen atom (O-alkylation) in the presence of a nucleophilic amino group. 2-Aminophenol has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). While the phenoxide formed after deprotonation is the stronger nucleophile, direct alkylation without proper control can lead to a mixture of products.[5][6]

The most common side reaction is N-alkylation , where the amino group attacks the propyl halide. This results in the formation of N-propyl-2-aminophenol. Furthermore, N,O-dialkylation can occur, yielding N-propyl-2-propoxyaniline. These byproducts are often difficult to separate from the desired 2-propoxyaniline due to their similar physical properties.[5]

Q3: What are the ideal characteristics of the alkylating agent for this reaction?

The Williamson ether synthesis is most efficient with primary alkyl halides.[2][3] Therefore, 1-bromopropane or 1-iodopropane are excellent choices. Using secondary alkyl halides (e.g., 2-bromopropane) significantly increases the likelihood of a competing elimination (E2) reaction, which would produce propene gas and unreacted 2-aminophenol, thereby reducing the yield of the desired ether.[2][3][4] Tertiary alkyl halides will almost exclusively yield the elimination product.[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of 2-Propoxyaniline with Significant Amounts of N-Alkylated Byproducts.

Primary Cause: Lack of selectivity between O- and N-alkylation. The amino group is competing with the phenoxide for the alkylating agent.

Solutions:

  • Employ a Protecting Group Strategy: This is the most robust method to ensure selective O-alkylation. The amino group can be temporarily protected before the alkylation step and deprotected afterward. A common strategy involves reacting 2-aminophenol with benzaldehyde to form a Schiff base (imine), which renders the nitrogen non-nucleophilic. The hydroxyl group can then be selectively alkylated. Subsequent acidic hydrolysis removes the protecting group to yield the pure O-alkylated product.[5][7]

  • Careful Selection of Base and Reaction Conditions: While less effective than protection, optimizing reaction parameters can favor O-alkylation. Using a weaker base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile) at moderate temperatures can favor the deprotonation of the more acidic phenol over the amine. However, some degree of N-alkylation is still likely.

Experimental Protocol: Selective O-Alkylation using a Benzaldehyde Protecting Group

This protocol is adapted from established methods for the selective alkylation of aminophenols.[5][7]

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 2-aminophenol in methanol.

  • Add an equimolar amount of benzaldehyde.

  • Stir the mixture at room temperature for 2-4 hours until imine formation is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-aminophenol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude imine in a suitable polar aprotic solvent like DMF.

  • Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃).

  • Add 1.1 equivalents of 1-bromopropane.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and add water to quench the reaction. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude O-alkylated imine in a mixture of THF and 1M hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (TLC monitoring).

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the desired 2-propoxyaniline into an organic solvent.

  • Dry, filter, and concentrate the organic layer. The crude product can then be purified.

Step 4: Hydrochloride Salt Formation and Purification

  • Dissolve the purified 2-propoxyaniline free base in a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the this compound precipitate by filtration, wash with cold solvent, and dry under vacuum. Recrystallization from ethanol/ether may be performed for further purification.

Issue 2: Low Yield and Presence of an Alkene Byproduct Detected by GC-MS.

Primary Cause: A competing E2 elimination reaction is occurring alongside the desired SN2 substitution.

Solutions:

  • Verify the Alkyl Halide: Ensure you are using a primary alkyl halide (1-bromopropane) and not a secondary one (2-bromopropane).[2]

  • Optimize the Base: Avoid using sterically hindered bases (e.g., potassium tert-butoxide), as they strongly favor elimination. A less bulky base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferable.[1][4]

  • Control the Temperature: High reaction temperatures can favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]

  • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF, which is known to favor SN2 reactions.[4]

Visualization of Key Reaction Pathways

To better understand the synthetic challenges, the following diagrams illustrate the desired reaction and the two most common side reactions.

Reaction Pathways cluster_reactants Reactants cluster_products Potential Products 2-Aminophenol 2-Aminophenol Side1 N-Propyl-2-aminophenol (N-Alkylation) 2-Aminophenol->Side1 SN2 (Side Reaction) Propyl-X CH3CH2CH2-X Desired 2-Propoxyaniline (O-Alkylation) Propyl-X->Desired SN2 (Desired) Propyl-X->Side1 SN2 (Side Reaction) Side2 Propene (E2 Elimination) Propyl-X->Side2 E2 (Side Reaction) Base Base Phenoxide 2-Aminophenoxide Ion Phenoxide->Desired SN2 (Desired) Phenoxide->Side2 E2 (Side Reaction) Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product (TLC, GC-MS, NMR) Start->CheckPurity IdentifyProblem Identify major impurity CheckPurity->IdentifyProblem N_Alkylation N-Alkylated Impurity IdentifyProblem->N_Alkylation N-Propyl or N,O-Dipropyl Elimination Alkene Impurity IdentifyProblem->Elimination Propene Other Other/Starting Material IdentifyProblem->Other Unreacted SM, other issues Sol_N_Alk Implement Amino Protection Strategy N_Alkylation->Sol_N_Alk Sol_Elim 1. Use Primary Alkyl Halide 2. Use Non-Hindered Base 3. Lower Reaction Temp Elimination->Sol_Elim Sol_Other 1. Check Reagent Purity 2. Optimize Stoichiometry 3. Increase Reaction Time/Temp Other->Sol_Other End Achieve High Yield & Purity Sol_N_Alk->End Sol_Elim->End Sol_Other->End

References

Technical Support Center: Troubleshooting 2-Propoxyaniline Hydrochloride NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the NMR spectral analysis of 2-propoxyaniline hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the acquisition and interpretation of NMR data for this compound. Our approach is rooted in mechanistic explanations and practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do the -NH3+ protons in my this compound sample show a very broad signal or are not visible at all?

A1: The protons of the ammonium group (-NH3+) in this compound are acidic and capable of chemical exchange with residual water in the NMR solvent or with other protic species. This exchange process, if it occurs at a rate comparable to the NMR timescale, can lead to significant peak broadening.[1][2] In some cases, the signal can become so broad that it is indistinguishable from the baseline noise. The rate of exchange is highly dependent on the solvent, temperature, and concentration of the sample.

Q2: I see more signals in the aromatic region of my ¹H NMR spectrum than I expect for this compound. What could be the reason?

A2: The presence of unexpected signals in the aromatic region can be attributed to several factors. One common cause is the presence of impurities, which could be residual starting materials from the synthesis, byproducts, or degradation products.[1][3] Aniline itself is prone to oxidation, which can lead to colored impurities with complex aromatic signals.[4] Another possibility is the presence of both the protonated (anilinium) and free base (aniline) forms of the compound in your sample, which would give rise to two sets of aromatic signals. This can happen if the sample is not fully protonated or if the NMR solvent interacts with the hydrochloride salt.

Q3: How can I confirm the presence of the labile -NH3+ protons?

A3: A simple and effective method to confirm the identity of exchangeable protons like those in the -NH3+ group is a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The deuterium will exchange with the ammonium protons, and the -NH3+ signal should disappear or significantly decrease in intensity.[5]

Q4: What is the expected chemical shift range for the propoxy group protons?

A4: The propoxy group (-O-CH₂-CH₂-CH₃) protons will appear in the upfield region of the spectrum. Based on standard chemical shift values, you can expect the following approximate ranges:

  • -O-CH₂- : 3.8 - 4.2 ppm (triplet)

  • -CH₂-CH₂-CH₃ : 1.6 - 2.0 ppm (sextet or multiplet)

  • -CH₂-CH₂-CH₃ : 0.9 - 1.2 ppm (triplet) These values can be influenced by the solvent and the electronic effects of the substituted aniline ring.

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks Throughout the Spectrum

Symptoms:

  • All signals in the spectrum, not just the -NH3+ protons, are broader than expected.

  • Loss of fine coupling details.

Causality and Troubleshooting Workflow:

This issue is often related to the sample preparation or the spectrometer's magnetic field homogeneity.

Troubleshooting Workflow for Peak Broadening

A Start: Broad Peaks Observed B Is the sample fully dissolved? Visually inspect for particulates. A->B C Filter the sample through glass wool and re-acquire the spectrum. B->C No D Is the concentration too high? B->D Yes J Resolved C->J E Dilute the sample and re-acquire. D->E Yes F Has the spectrometer been recently shimmed? D->F No E->J G Perform a shimming routine on the sample. F->G No H Are paramagnetic impurities suspected? F->H Yes G->J I Purify the sample (e.g., recrystallization) and re-prepare the NMR sample. H->I Yes I->J

Caption: Decision tree for troubleshooting generalized peak broadening.

Step-by-Step Protocol:

  • Sample Preparation Check:

    • Solubility: Ensure your this compound sample is completely dissolved in the deuterated solvent. The presence of suspended solids will lead to poor magnetic field homogeneity and broad lines.

    • Filtration: If undissolved particles are present, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. If you suspect this, dilute your sample.

  • Spectrometer Shimming:

    • The homogeneity of the magnetic field (shimming) is critical for obtaining sharp NMR signals. If the spectrometer has not been recently used or if you are using a different solvent, the shims may need to be readjusted for your sample.

  • Purity of the Sample:

    • The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. If you have gone through the steps above and still observe broad peaks, consider purifying your sample, for instance, by recrystallization.

Issue 2: Unexpected Chemical Shifts or Signal Overlap in the Aromatic Region

Symptoms:

  • The aromatic proton signals are shifted significantly from their expected positions.

  • Signals in the aromatic region are overlapping, making interpretation difficult.

Causality and Troubleshooting Workflow:

The chemical shifts of aromatic protons are sensitive to the solvent environment and the protonation state of the aniline nitrogen.

Troubleshooting Workflow for Aromatic Signal Issues

A Start: Aromatic Signal Overlap/Shift B Is the amine fully protonated? A->B C Consider solvent effects. Is the solvent interacting with the salt? B->C Yes E Are impurities suspected? B->E No/Unsure D Change to a different deuterated solvent (e.g., DMSO-d6 to CDCl3 or vice versa). C->D G Resolved D->G F Purify the sample and re-acquire. E->F F->G

Caption: Logic flow for addressing issues with aromatic proton signals.

Step-by-Step Protocol:

  • Solvent Effects:

    • The chemical shifts of protons in aniline derivatives are known to be solvent-dependent.[6] If you are experiencing signal overlap in one solvent (e.g., CDCl₃), try acquiring the spectrum in another solvent with different properties, such as DMSO-d₆ or acetone-d₆. This can often change the relative positions of the aromatic protons, resolving the overlap.

  • Protonation State:

    • The protonation of the amino group to an ammonium salt causes a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to -NH₂.[6] If your sample contains a mixture of the free base and the hydrochloride salt, you will see two sets of signals. Ensure your starting material is fully in the hydrochloride form.

  • Temperature Variation:

    • In some cases, acquiring the spectrum at a different temperature can help to resolve overlapping signals. However, be aware that temperature can also affect the rate of chemical exchange of the -NH₃⁺ protons.

Data Interpretation Guide

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables provide estimated chemical shift ranges for this compound. These are based on typical values for substituted anilines and the known effects of protonation. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityEstimated Chemical Shift (ppm)Notes
Aromatic-HMultiplets6.8 - 7.5The exact positions will depend on the substitution pattern. Protonation of the amine will shift these signals downfield compared to the free base.[6]
-NH₃⁺Broad SingletVariable (often > 8.0)Highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[1][5]
-O-CH₂-Triplet3.8 - 4.2
-CH₂-CH₂-CH₃Sextet/Multiplet1.6 - 2.0
-CH₂-CH₂-CH₃Triplet0.9 - 1.2

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonEstimated Chemical Shift (ppm)Notes
C-NH₃⁺~145
C-O~155
Aromatic-C115 - 130
-O-CH₂-~70
-CH₂-CH₂-CH₃~22
-CH₂-CH₂-CH₃~10

Note: These are estimations and should be used as a guide. For definitive assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Common Impurities and Their NMR Signatures

Table 3: Potential Impurities and Their Characteristic ¹H NMR Signals

ImpurityCharacteristic ¹H NMR Signal(s) (ppm)Notes
WaterVariable (e.g., ~1.55 in CDCl₃, ~3.33 in DMSO-d₆)A broad singlet.
Acetone~2.17A singlet, often from cleaning NMR tubes.
Dichloromethane~5.32A singlet, a common solvent.
Ethyl Acetate~2.04 (s, 3H), ~4.12 (q, 2H), ~1.25 (t, 3H)A common crystallization and extraction solvent.
Aniline (free base)Aromatic signals slightly upfield from the hydrochloride salt.May be present if deprotonation has occurred.
Oxidation/Polymerization ProductsComplex, broad signals in the aromatic region.Can result from prolonged storage or exposure to air.[4]

References

2-Propoxyaniline hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propoxyaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound.

Issue 1: The solid this compound has changed color, appearing yellowish or brownish.

Potential Cause:

A color change in this compound, which is typically a white to off-white powder, is a common indicator of degradation.[1] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The aniline moiety is prone to oxidation, leading to the formation of colored impurities such as nitrobenzenes, azobenzenes, and polymeric materials.[2][3]

Troubleshooting Steps:

  • Assess the Extent of Discoloration: A slight change in color may not significantly impact every application, but it indicates the initiation of degradation. For sensitive applications, it is advisable to use a fresh, uncolored batch.

  • Verify Storage Conditions: Ensure the compound has been stored according to recommendations: in a tightly sealed container, in a dry, well-ventilated place, and protected from light.[4]

  • Purity Assessment: If your application is sensitive to impurities, it is recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would be ideal to separate the parent compound from its degradation products.[5][6]

  • Disposal: If significant discoloration is observed, it is best to dispose of the reagent according to local regulations, as the presence of unknown degradation products could compromise experimental results.

Issue 2: The this compound is difficult to dissolve or leaves a residue.

Potential Cause:

While this compound is expected to be soluble in water and some organic solvents, difficulties in dissolution can arise from a few factors:

  • Degradation Products: As the compound degrades, it can form polymeric by-products that are often less soluble than the parent compound.[3]

  • Hydrolysis: Although the hydrochloride salt is generally stable, prolonged exposure to moisture could potentially lead to hydrolysis, although this is less common for aniline hydrochlorides compared to other functional groups.

  • Incorrect Solvent: The choice of solvent is crucial for successful dissolution.

Troubleshooting Steps:

  • Solvent Selection: Verify the solubility of this compound in your chosen solvent. If solubility data is unavailable, perform a small-scale solubility test with a range of solvents appropriate for your experiment.

  • Gentle Warming and Sonication: Aiding dissolution by gentle warming or sonication can be effective. However, be cautious with heating, as it can accelerate degradation.

  • Filtration: If a fine residue remains after dissolution attempts, it may consist of insoluble impurities or degradation products. The solution can be filtered through a suitable syringe filter (e.g., 0.22 µm) to remove particulate matter before use.

  • Purity Check: If dissolution issues persist with a fresh batch of the compound, consider the possibility of impurities from the manufacturing process. A Certificate of Analysis (CoA) may provide information on the purity of the specific lot.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions, summarized in the table below.[4]

ParameterRecommendationRationale
Temperature Room TemperatureAvoids excessive heat which can accelerate degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) is idealMinimizes exposure to oxygen, a key factor in oxidation.
Container Tightly sealed, opaque containerPrevents exposure to air and light.
Environment Dry, well-ventilated areaMinimizes moisture absorption and risk of hydrolysis.
Q2: What is the expected appearance of high-purity this compound?

High-purity this compound should be a white to off-white crystalline powder.[1] Any significant deviation from this, such as a yellow or brown tint, may be indicative of degradation.

Q3: How does the hydrochloride salt form affect the stability of 2-propoxyaniline?

The formation of a hydrochloride salt significantly improves the stability and handling of the parent aniline. The salt form is generally more resistant to oxidation than the free base. However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This makes it essential to store the compound in a dry environment to prevent clumping and potential moisture-related degradation.

Q4: What are the primary degradation pathways for this compound?
  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often initiated by exposure to air and light.

  • Polymerization: Anilines can undergo polymerization, especially in the presence of acids or upon exposure to air and light, leading to the formation of insoluble, often colored, materials.[3]

The following diagram illustrates the general factors that can contribute to the degradation of this compound.

Factors Leading to 2-Propoxyaniline HCl Degradation cluster_storage Improper Storage cluster_degradation Degradation Pathways cluster_consequences Observable Consequences Air_Exposure Air (Oxygen) Exposure Oxidation Oxidation Air_Exposure->Oxidation Polymerization Polymerization Air_Exposure->Polymerization Light_Exposure Light Exposure Light_Exposure->Oxidation Light_Exposure->Polymerization Heat_Exposure Heat Exposure Heat_Exposure->Oxidation Moisture_Exposure Moisture Exposure Color_Change Color Change Oxidation->Color_Change Reduced_Purity Reduced Purity Oxidation->Reduced_Purity Polymerization->Color_Change Polymerization->Reduced_Purity Solubility_Issues Solubility Issues Polymerization->Solubility_Issues

Caption: Factors contributing to the degradation of this compound.

Q5: How should I handle this compound in the laboratory?

Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.

Recommended Handling Workflow Start Start Equilibrate Equilibrate container to room temperature Start->Equilibrate Weigh Weigh desired amount in a fume hood Equilibrate->Weigh Seal Tightly reseal the container immediately Weigh->Seal Dissolve Dissolve in appropriate solvent for use Weigh->Dissolve Store Return to proper storage conditions Seal->Store End End Dissolve->End

Caption: Recommended handling workflow for this compound.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[4] It is recommended to handle the solid material in a fume hood to avoid inhalation of any fine particles.[4]

References

Technical Support Center: Synthesis of 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, offering explanations for the root causes and providing actionable solutions.

Issue 1: Low Yield of 2-Propoxyaniline

Symptom: The isolated yield of 2-propoxyaniline (the free base) is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Williamson Ether Synthesis: This reaction involves the O-alkylation of 2-aminophenol with a propyl halide.[1][2] Inadequate reaction time, low temperature, or insufficient base can lead to incomplete conversion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature or using a stronger base like sodium hydride (NaH) in an appropriate solvent.[3]

    • Reduction of 2-Nitro-1-propoxybenzene: Incomplete reduction of the nitro group will result in the presence of the starting material in the product.

      • Solution: Ensure the catalytic hydrogenation (e.g., using Pd/C) is carried out under adequate hydrogen pressure and for a sufficient duration.[4] The catalyst quality is also crucial; use a fresh, active catalyst.

  • Side Reactions:

    • N-Alkylation: A common side reaction in the Williamson ether synthesis is the alkylation of the amine group, leading to N-propyl-2-aminophenol and N,N-dipropyl-2-aminophenol.[5]

      • Solution: To favor O-alkylation, the phenoxide must be formed selectively. This can be achieved by using a milder base and carefully controlling the reaction conditions. Protecting the amine group before alkylation is a highly effective strategy.[1][2]

    • Elimination: The use of a sterically hindered base or secondary/tertiary alkyl halides can promote an E2 elimination reaction, forming propene gas instead of the desired ether.[6]

      • Solution: Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) and a non-hindered base.[7]

Issue 2: Product Discoloration (Pink to Brown Hue)

Symptom: The isolated 2-propoxyaniline or its hydrochloride salt appears colored, indicating the presence of impurities.

Potential Causes & Solutions:

  • Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities.[8]

    • Solution: Handle the purified 2-propoxyaniline under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the final product in a tightly sealed container, protected from light.

  • Residual Nitro Compounds: If the synthesis involves the reduction of a nitro precursor, trace amounts of colored nitro or nitroso intermediates may be present.

    • Solution: Ensure the reduction reaction goes to completion. The product can be purified by column chromatography or recrystallization to remove these colored impurities.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Symptom: Challenges in precipitating or crystallizing this compound from the reaction mixture.

Potential Causes & Solutions:

  • Improper Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect the salt's solubility and crystallization.

    • Solution: Add a slight stoichiometric excess of a solution of HCl in a non-polar, anhydrous solvent like diethyl ether or isopropanol to a solution of the purified 2-propoxyaniline free base.

  • Presence of Water: The hydrochloride salt may be more soluble in the presence of water, hindering precipitation.

    • Solution: Ensure all solvents and reagents used during the salt formation and isolation steps are anhydrous.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for preparing 2-propoxyaniline?

A1: Both the Williamson ether synthesis of 2-aminophenol and the reduction of 2-nitro-1-propoxybenzene are viable routes. The choice often depends on the availability and cost of the starting materials. The Williamson ether synthesis can be more direct, but care must be taken to avoid N-alkylation.[1][2] Protecting the amine group can lead to a cleaner reaction. The reduction route is generally very clean and high-yielding if the starting nitro compound is readily available.[4]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities based on their fragmentation patterns.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying related substances.[15][16][17][18][19]

  • Melting Point: A sharp melting point close to the literature value (177-179 °C) is a good indicator of purity.[20]

Q3: What are the expected ¹H NMR signals for 2-propoxyaniline?

A3: The ¹H NMR spectrum of 2-propoxyaniline would typically show:

  • A triplet for the methyl protons (-CH₃) of the propoxy group.

  • A sextet for the methylene protons (-CH₂-) adjacent to the methyl group.

  • A triplet for the methylene protons (-OCH₂-) adjacent to the oxygen atom.

  • A complex multiplet pattern for the aromatic protons.

  • A broad singlet for the amine (-NH₂) protons.[9]

Q4: How can I remove the N-alkylated side product?

A4: If N-alkylation occurs, the resulting N-propyl-2-propoxyaniline will have a different polarity compared to the desired O-alkylated product. This difference can be exploited for separation using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of 2-Propoxyaniline via Williamson Ether Synthesis (with Amine Protection)

This protocol involves the protection of the amino group of 2-aminophenol, followed by O-alkylation and deprotection.

Step 1: Protection of 2-Aminophenol

  • Dissolve 2-aminophenol in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the protected 2-aminophenol.

Step 2: O-Alkylation

  • Dissolve the protected 2-aminophenol in a polar aprotic solvent like DMF or acetone.[3]

  • Add a base (e.g., potassium carbonate) and 1-bromopropane.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude protected 2-propoxyaniline in a suitable solvent.

  • Add an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Stir until deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and extract the 2-propoxyaniline free base.

  • Purify by column chromatography.

Protocol 2: Formation of this compound
  • Dissolve the purified 2-propoxyaniline free base in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent (or a compatible one like isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted) is typically effective.[15][16][17][18][19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound in the mobile phase.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Nitro Reduction Pathway 2-Aminophenol 2-Aminophenol Protected 2-Aminophenol Protected 2-Aminophenol 2-Aminophenol->Protected 2-Aminophenol Protection Protected 2-Propoxyaniline Protected 2-Propoxyaniline Protected 2-Aminophenol->Protected 2-Propoxyaniline 1-Bromopropane, Base 2-Propoxyaniline 2-Propoxyaniline Protected 2-Propoxyaniline->2-Propoxyaniline Deprotection 2-Propoxyaniline HCl 2-Propoxyaniline HCl 2-Propoxyaniline->2-Propoxyaniline HCl HCl 2-Nitrophenol 2-Nitrophenol 2-Nitro-1-propoxybenzene 2-Nitro-1-propoxybenzene 2-Nitrophenol->2-Nitro-1-propoxybenzene 1-Bromopropane, Base 2-Nitro-1-propoxybenzene->2-Propoxyaniline Reduction (e.g., H2, Pd/C)

Caption: Synthetic routes to this compound.

Impurity Formation Logic

Impurity_Formation cluster_williamson Williamson Ether Synthesis cluster_reduction Nitro Reduction Synthesis Step Synthesis Step Alkylation of 2-Aminophenol Alkylation of 2-Aminophenol Synthesis Step->Alkylation of 2-Aminophenol Reduction of 2-Nitro-1-propoxybenzene Reduction of 2-Nitro-1-propoxybenzene Synthesis Step->Reduction of 2-Nitro-1-propoxybenzene Desired Product Desired Product Impurity Impurity 2-Propoxyaniline 2-Propoxyaniline Alkylation of 2-Aminophenol->2-Propoxyaniline O-Alkylation (Desired) N-Propyl-2-aminophenol N-Propyl-2-aminophenol Alkylation of 2-Aminophenol->N-Propyl-2-aminophenol N-Alkylation (Side Reaction) Propene Propene Alkylation of 2-Aminophenol->Propene Elimination (Side Reaction) 2-Propoxyaniline->Desired Product N-Propyl-2-aminophenol->Impurity Propene->Impurity Reduction of 2-Nitro-1-propoxybenzene->2-Propoxyaniline Complete Reduction (Desired) 2-Nitro-1-propoxybenzene (Unreacted) 2-Nitro-1-propoxybenzene (Unreacted) Reduction of 2-Nitro-1-propoxybenzene->2-Nitro-1-propoxybenzene (Unreacted) Incomplete Reduction 2-Nitro-1-propoxybenzene (Unreacted)->Impurity

Caption: Potential impurity formation pathways.

Quantitative Data Summary

ParameterTypical ValueReference
This compound
Molecular FormulaC₉H₁₄ClNO[21]
Molecular Weight187.67 g/mol [22]
Melting Point177-179 °C[20]
¹H NMR (2-Propoxyaniline, CDCl₃, ppm)
Aromatic-H~6.6-7.2[4]
NH₂broad singlet[4]
O-CH₂~3.9 (triplet)[9]
-CH₂-~1.8 (sextet)[9]
-CH₃~1.0 (triplet)[9]
¹³C NMR (2-Propoxyaniline, CDCl₃, ppm)
C-O (Aromatic)~146[4]
Aromatic Carbons~110-138[4]
O-CH₂~70[9]
-CH₂-~22[9]
-CH₃~10[9]

References

Technical Support Center: 2-Propoxyaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Propoxyaniline Hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction conditions effectively.

The primary synthetic route to 2-propoxyaniline involves the chemoselective reduction of a corresponding nitroaromatic precursor, followed by salt formation with hydrochloric acid. The most critical and often challenging step is the selective reduction of the nitro group, especially in the presence of other sensitive functionalities. This guide focuses heavily on the optimization of this key transformation.

Core Synthesis Pathway

The general methodology involves a two-step process: catalytic hydrogenation of the nitro-precursor followed by acidification to yield the hydrochloride salt.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Hydrochloride Salt Formation Start 2-Propoxy-5-nitroaniline (or other nitro-precursor) Reaction Hydrogenation Reactor Start->Reaction Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Solvent->Reaction Catalyst Catalyst (e.g., Pd/C, Pt/C) Catalyst->Reaction H2 H₂ Gas (Pressure) H2->Reaction Product_FB 2-Propoxyaniline (Free Base in Solution) Reaction->Product_FB Filtration to remove catalyst Crystallization Crystallization Vessel Product_FB->Crystallization Transfer of filtrate HCl_source HCl Source (e.g., HCl in Isopropanol) HCl_source->Crystallization Final_Product This compound (Solid) Crystallization->Final_Product Isolation & Drying G Start Reaction Issue Identified Check_Conversion Low / No Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity / Byproducts? Check_Conversion->Check_Selectivity No Cause_Catalyst Cause: Catalyst Poisoning / Inactivity Check_Conversion->Cause_Catalyst Yes Cause_H2 Cause: Poor H₂ Mass Transfer Check_Conversion->Cause_H2 Yes Check_Isolation Isolation / Salt Formation Issue? Check_Selectivity->Check_Isolation No Cause_Intermediates Cause: Incomplete Reduction Check_Selectivity->Cause_Intermediates Yes Cause_SideRxn Cause: Other Groups Reduced Check_Selectivity->Cause_SideRxn Yes Cause_Solvent Cause: Incorrect Solvent Check_Isolation->Cause_Solvent Yes Cause_Purity Cause: Impurities Present Check_Isolation->Cause_Purity Yes End Optimized Reaction Check_Isolation->End No Solve_Catalyst Solution: - Use fresh, high-purity catalyst - Purify starting material Cause_Catalyst->Solve_Catalyst Solve_H2 Solution: - Increase agitation speed - Check for pressure leaks - Increase H₂ pressure Cause_H2->Solve_H2 Solve_Catalyst->End Solve_H2->End Solve_Intermediates Solution: - Increase reaction time - Switch to Pt/C catalyst Cause_Intermediates->Solve_Intermediates Solve_SideRxn Solution: - Use milder conditions (Temp/Pressure) - Switch to a more selective catalyst (e.g., Pt/C) Cause_SideRxn->Solve_SideRxn Solve_Intermediates->End Solve_SideRxn->End Solve_Solvent Solution: - Use solvent where salt is insoluble (IPA, EtOAc) - Use anhydrous HCl source Cause_Solvent->Solve_Solvent Solve_Purity Solution: - Purify free base before salt formation - Triturate or recrystallize final product Cause_Purity->Solve_Purity Solve_Solvent->End Solve_Purity->End

How to prevent oxidation of aniline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] However, the very electronic properties that make them versatile also render them highly susceptible to oxidation. The electron-donating amino group enriches the aromatic ring, making it prone to unwanted oxidative side reactions, often leading to the formation of highly colored impurities, reduced yields, and compromised product purity.[3][4]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for diagnosing, troubleshooting, and preventing the oxidation of aniline derivatives. Moving beyond simple protocols, we delve into the underlying mechanisms to empower you with the knowledge to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group on an aniline ring so prone to oxidation? The nitrogen atom's lone pair of electrons in the amino group (-NH₂) is delocalized into the benzene ring's pi system. This increases the electron density of the ring, making the entire molecule susceptible to losing electrons—the definition of oxidation.[3][4] Factors like atmospheric oxygen, oxidizing metal salts (e.g., Cu(II), Fe(III)), and acidic conditions can initiate or accelerate this process.[3]

Q2: What are the common visual indicators of aniline oxidation during a reaction? The most immediate sign is a distinct color change in the reaction mixture.[5] While freshly purified aniline is often a colorless or pale yellow oil, oxidation leads to the formation of conjugated systems like quinones, azobenzenes, or polymeric species (polyaniline), resulting in colors ranging from yellow and red to dark brown or black.[3][4]

Q3: Can the pH of my reaction medium affect the rate of oxidation? Absolutely. The rate of aniline oxidation is highly pH-dependent.[6][7] The oxidation potential of aniline derivatives can change significantly with pH. For many anilines, the oxidation rate increases in acidic conditions, often reaching a maximum near the pKa of the specific derivative, before decreasing again in highly acidic or basic media.[3][7] Therefore, controlling the pH with buffers can be a critical strategy.

Q4: I'm performing a reduction of a nitroaromatic to an aniline. Why does the product oxidize so quickly after the reaction? This is a common issue. The reaction work-up, especially the filtration of catalysts like Palladium on carbon (Pd/C), exposes the newly formed, highly reactive aniline to atmospheric oxygen.[5] The residual heat from the reaction and the large surface area during filtration can accelerate oxidation. Performing the filtration and solvent removal steps under an inert atmosphere is crucial to preserving the product.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues with probable causes and actionable solutions.

Issue 1: My reaction solution turns dark brown or black immediately upon adding a reagent (e.g., a metal salt).

  • Probable Cause A: Air Oxidation. The aniline derivative is oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by the added reagent.[3]

    • Solution: The most effective solution is to rigorously exclude oxygen. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox.[5][8] Ensure all solvents are properly degassed prior to use.

  • Probable Cause B: Reagent-Induced Oxidation. The reagent itself is acting as an oxidant. This is common with metal salts in higher oxidation states, such as Cu(II) or Fe(III).[3]

    • Solution: If the reaction chemistry allows, switch to a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, slow down the reaction by cooling the mixture (e.g., to 0 °C) before and during the addition of the oxidizing reagent. Adding the aniline solution slowly to the metal salt solution can also help control the reaction rate and minimize oxidation.[3]

Issue 2: My final product is a mixture of compounds, and TLC/LCMS analysis suggests the presence of oxidized byproducts.

  • Probable Cause: Competing Reaction Pathways. The aniline's high reactivity not only makes it prone to oxidation but can also lead to other side reactions (e.g., multiple substitutions in electrophilic aromatic substitution). The conditions required for the desired transformation may be harsh enough to simultaneously cause oxidation.

    • Solution: Use a Protecting Group. Temporarily "masking" the amino group with a protecting group is a classic and highly effective strategy.[3] Acetylation to form an acetanilide is most common. The acetamido group is still activating and an ortho-, para- director, but it moderates the reactivity, preventing both over-oxidation and unwanted side reactions.[9] The protecting group can be easily removed later via acid or base hydrolysis.[3]

Issue 3: The product is pure after the reaction, but it degrades and darkens during purification (e.g., column chromatography or distillation).

  • Probable Cause A: Prolonged Exposure to Air and Light. Standard purification techniques can expose the sensitive compound to air for extended periods. Silica gel used in chromatography can also have acidic sites that promote degradation.

    • Solution: Minimize exposure time. For chromatography, consider using a faster technique like flash chromatography over gravity columns. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine). If distilling, always perform it under reduced pressure and with a nitrogen or argon bleed to prevent oxidation at high temperatures.[10]

  • Probable Cause B: Residual Oxidizing Impurities. Trace impurities from the reaction may co-elute with the product and cause it to degrade over time.

    • Solution: Consider adding a small amount of an antioxidant or radical scavenger during the work-up or purification. For example, a wash with a dilute solution of a reducing agent like sodium thiosulfate or stannous chloride can help remove peroxidic impurities.[10] When storing the final product, do so under an inert atmosphere, protected from light, and at a low temperature.

Decision-Making Workflow for Preventing Oxidation

The following diagram outlines a logical approach to selecting the appropriate preventative strategy.

G start Observe Unwanted Oxidation (e.g., color change, byproducts) q1 Does oxidation occur rapidly upon reagent addition? start->q1 strategy1 Implement Rigorous Inert Atmosphere Technique q1->strategy1 Yes q2 Are multiple side products (including oxidation) observed? q1->q2 No strategy2 Check Reagent Oxidizing Potential strategy1->strategy2 strategy3 Employ Amino Group Protection (e.g., Acetylation) q2->strategy3 Yes q3 Does degradation occur during purification/storage? q2->q3 No strategy4 Optimize Purification Method (e.g., faster, inert, neutralized silica) q3->strategy4 Yes strategy5 Consider Antioxidants & Proper Storage Conditions strategy4->strategy5

Caption: A workflow to guide the selection of preventative measures against aniline derivative oxidation.

Core Preventative Strategies & Protocols

A summary of the primary strategies is presented below for quick comparison.

StrategyPrincipleAdvantagesDisadvantagesBest For
Inert Atmosphere Exclusion of atmospheric O₂.Highly effective, broadly applicable.Requires specialized equipment (Schlenk line, glovebox).Air-sensitive reagents, metal-catalyzed reactions.
pH Control Rate of oxidation is pH-dependent.Simple, uses common lab reagents.Compound must be stable at the optimal pH; buffering may be required.Aqueous reactions, reactions sensitive to protonation state.
Protecting Groups Moderates the reactivity of the -NH₂ group.Prevents oxidation and other side reactions; high yields.Adds two steps (protection/deprotection) to the synthesis.Multi-step synthesis, electrophilic aromatic substitution.
Antioxidants Sacrificial agent that oxidizes preferentially.Can be used during work-up and storage.May introduce impurities; must be easily separable from the product.Stabilizing products during purification and storage.
Experimental Protocol 1: Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes a standard setup for running a reaction under a positive pressure of an inert gas like nitrogen or argon.[8][11]

G cluster_0 Inert Gas Source cluster_1 Schlenk Line Manifold cluster_2 Reaction Assembly gas_cylinder Nitrogen or Argon Cylinder manifold Vacuum Line (to Pump) Inert Gas Line gas_cylinder->manifold:g Gas In flask Reaction Flask (with stir bar) manifold:g->flask Inert Gas Flow bubbler Oil Bubbler (pressure relief) manifold:v->bubbler To Vacuum Pump (initially) condenser Condenser flask->condenser condenser->bubbler Gas Out

References

Technical Support Center: Column Chromatography Purification of 2-Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-propoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of compounds. As molecules featuring a basic aniline moiety, these derivatives present unique and often frustrating purification hurdles. This document provides direct, actionable solutions in a question-and-answer format, grounded in established chromatographic principles and field-proven experience.

The primary difficulty in purifying 2-propoxyaniline and its derivatives via silica gel chromatography stems from the interaction between the basic lone pair of electrons on the aniline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This strong acid-base interaction can lead to significant peak tailing (streaking), poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[3]

This guide will equip you with the necessary strategies to mitigate these issues, optimize your separations, and achieve high purity for your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of 2-propoxyaniline derivatives.

Q1: Why are my 2-propoxyaniline derivatives streaking or "tailing" so badly on my TLC plates and column? The most common cause of streaking for any amine compound is the acid-base interaction with the stationary phase.[1] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[2] The basic aniline nitrogen of your compound can be protonated by these groups, leading to strong ionic binding. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in a continuous streak rather than a compact band.[1][3]

Q2: What is the fastest and most common way to fix amine streaking on a TLC plate? The standard and most effective practice is to add a small amount of a basic modifier to your mobile phase (eluent).[4] Adding 0.5-2% triethylamine (TEA) is the most common solution.[5][6] The TEA is a stronger base than your aniline derivative and will preferentially interact with the acidic silanol sites, effectively "deactivating" them.[7][8] This minimizes the strong interactions that cause your target compound to streak, resulting in sharper peaks and improved separation.[1] A solution of ammonia in methanol (e.g., 1-2%) can also be used for this purpose.[9][10]

Q3: Is a standard Hexane/Ethyl Acetate solvent system a good choice for my 2-propoxyaniline derivative? Yes, a Hexane/Ethyl Acetate system is an excellent starting point for many organic compounds of moderate polarity, including 2-propoxyaniline derivatives.[10][11] The optimal ratio will depend heavily on the other functional groups present on your specific molecule. It is critical to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC), remembering to include a basic modifier like TEA in your test systems to ensure the Rf values are representative of the column conditions.

Q4: I suspect my compound is degrading on the column. Is this possible? Yes, degradation is a real possibility. The acidic surface of silica gel can catalyze the decomposition of sensitive compounds, including certain aniline derivatives.[12][13] If you observe the appearance of new, unexpected spots on your TLC analysis of collected fractions, or if your overall recovery is very low despite the compound appearing to move on TLC, acid-catalyzed degradation may be the cause.

Q5: What is the ideal target Rf value I should aim for during TLC optimization? For the best separation during column chromatography, you should aim for an Rf (retention factor) value of approximately 0.2-0.4 for your target compound.[11][14] An Rf in this range ensures that the compound interacts sufficiently with the stationary phase to be separated from less polar impurities (which will have a higher Rf) while still eluting in a reasonable volume of solvent without excessive band broadening.

Section 2: In-Depth Troubleshooting Guide

This section provides structured workflows for resolving more persistent purification challenges.

Problem 1: Severe Streaking and Poor Resolution Persist Despite Adding Triethylamine (TEA)

Root Cause Analysis: If adding a standard amount of TEA (1-2%) to the mobile phase does not resolve streaking, it indicates an unusually strong interaction between your specific 2-propoxyaniline derivative and the silica gel. This could be due to other basic sites on the molecule or suboptimal concentration of the modifier.

Solutions Workflow:

  • Systematically Optimize TEA Concentration: The initial 1-2% is a guideline. Perform TLC analysis with a range of TEA concentrations (e.g., 0.5%, 1.5%, 3.0%) to find the optimal level that gives the sharpest spot for your compound.

  • Deactivate the Stationary Phase: Before loading your sample, "neutralize" the entire silica column. This is a crucial step for particularly stubborn amines.[12][14] The protocol is detailed below.

  • Consider an Alternative Stationary Phase: If the above steps fail, the acidity of silica is simply not compatible with your compound. Switching to a different stationary phase is the next logical step.

    • Basic Alumina: Alumina is a basic stationary phase and is often a good alternative for purifying basic compounds that are problematic on silica.[15]

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, making it a weakly basic support that is excellent for purifying basic compounds via normal-phase chromatography.[2][3][5]

start Problem: Severe Streaking with 1-2% TEA step1 Optimize TEA Concentration (TLC with 0.5% to 3% TEA) start->step1 step2 Did spot shape improve? step1->step2 step3 Pre-treat entire silica column with TEA-containing eluent before sample loading step2->step3 Yes step6 Switch to Alternative Stationary Phase: 1. Basic Alumina 2. Amine-functionalized Silica step2->step6 No step4 Run column with optimized TEA concentration step3->step4 step5 Is streaking resolved? step4->step5 step5->step6 No end Purification Successful step5->end Yes

Caption: Troubleshooting workflow for severe streaking.
Problem 2: Co-elution of the Target Compound with a Closely-Running Impurity

Root Cause Analysis: The chosen mobile phase does not provide enough selectivity (separation factor α) to resolve your target compound from an impurity. This means the two compounds have very similar affinities for the stationary phase in that specific eluent.

Solutions Workflow:

  • Fine-Tune Mobile Phase Polarity (Isocratic Elution): If your TLC shows a small but visible gap between spots, make very small adjustments to the solvent ratio. For a Hexane/EtOAc system, changing the EtOAc from 20% to 18% can sometimes be enough to achieve separation on a long column.

  • Change Solvent System Components: The most powerful way to alter selectivity is to change one or both solvents. Different solvent classes (e.g., ethers, esters, chlorinated solvents, alcohols) have different interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds. Try switching from Hexane/Ethyl Acetate to a system like Dichloromethane/Methanol or Toluene/Acetone (always including your TEA modifier).

  • Implement a Gradient Elution: This is a highly effective technique for separating compounds with different polarities.[12][14] You start eluting the column with a less polar solvent system to allow the less polar compounds to separate and elute. Then, you gradually increase the proportion of the more polar solvent over time. This sharpens the peak of your more retained target compound and can significantly improve its separation from impurities that are slightly less polar.

start Problem: Co-elution of close-running spots step1 Fine-tune polarity of current solvent system (e.g., 20% EtOAc -> 18% EtOAc) start->step1 step2 Is separation achieved on TLC? step1->step2 step3 Change solvent system components to alter selectivity (e.g., Hex/EtOAc -> DCM/MeOH) step2->step3 No step4 Run column with new system step2->step4 Yes step5 Is separation achieved on TLC? step3->step5 end Resolution Achieved step4->end step5->step4 Yes step6 Design and implement a shallow gradient elution (start polarity below target R_f) step5->step6 No step6->end

Caption: Strategy for improving separation of close-running spots.

Section 3: Key Protocols & Data

Protocol 1: Deactivation of Silica Gel Column

This protocol should be used when significant streaking occurs even with TEA in the mobile phase.[14]

  • Pack the Column: Dry or slurry pack your silica gel column as you normally would using your non-polar solvent (e.g., hexane).

  • Prepare Deactivation Eluent: Prepare a sufficient volume of your chosen starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing your optimized concentration of TEA (e.g., 2%).

  • Flush the Column: Pass at least 2-3 column volumes (CV) of the deactivation eluent through the packed column. A column volume is the volume of the packed silica bed.

  • Equilibrate: After flushing, pass another 2 CV of your starting mobile phase (with TEA) through the column to ensure it is fully equilibrated before loading your sample.

  • Proceed with Purification: The silica is now deactivated, and you can load your sample and run the chromatography as planned.

Protocol 2: General Purification of a 2-Propoxyaniline Derivative
  • TLC Optimization:

    • Test various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3) and Dichloromethane/Methanol (e.g., 99:1, 98:2, 95:5).

    • To each test eluent, add 1% triethylamine.

    • Identify the solvent system that places your target compound at an Rf of 0.2-0.4 and shows good separation from impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 20:1 to 50:1 ratio of silica:crude material by weight).

    • Pack the column with silica gel using a slurry method with your initial, least polar eluent.

    • Add a thin layer of sand to the top of the settled silica bed to prevent disturbance.

    • Equilibrate the column by passing 2-3 column volumes of the eluent through it. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude 2-propoxyaniline derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your optimized mobile phase.

    • Collect fractions in an appropriate number of test tubes or vials.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking for your compound under a UV lamp.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified 2-propoxyaniline derivative.

Table 1: Recommended Starting Solvent Systems
Compound PolarityExample SubstituentsStarting Solvent System (v/v)Modifier (Essential)Expected Rf of Target
Low Alkyl, Halogen95:5 Hexane / Ethyl Acetate1% Triethylamine~0.3
Moderate Ester, Amide, Methoxy80:20 Hexane / Ethyl Acetate1% Triethylamine~0.3
High Hydroxyl, Carboxylic Acid98:2 Dichloromethane / Methanol1% Triethylamine~0.25
Very High Multiple polar groups95:5 Dichloromethane / Methanol2% Triethylamine or NH3~0.2

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Propoxyaniline Hydrochloride: From Traditional Methods to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Propoxyaniline hydrochloride is an aromatic amine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its structural motif is explored in the synthesis of various biologically active compounds. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of established and alternative synthetic routes to this compound, offering experimental insights and data to inform methodological choices in the laboratory.

Route 1: The Classical Two-Step Approach

The most conventional and widely documented synthesis of 2-propoxyaniline begins with 2-nitrophenol. This linear sequence involves an initial etherification followed by the reduction of a nitro group, culminating in the formation of the hydrochloride salt.

Step 1: Williamson Ether Synthesis of 2-Nitro-1-propoxybenzene

The first step employs the venerable Williamson ether synthesis, a reliable S(N)2 reaction for forming ethers.[1][2][3][4] In this case, the phenoxide of 2-nitrophenol acts as the nucleophile, attacking an electrophilic propyl halide.

Mechanism & Rationale: The reaction is initiated by deprotonating the acidic hydroxyl group of 2-nitrophenol with a suitable base, such as potassium carbonate (K(2)CO(_3)) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion.[4] This phenoxide then displaces a halide (typically bromide or iodide) from a propyl source (e.g., 1-bromopropane) in a classic S(_N)2 fashion. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion highly reactive, thereby accelerating the reaction rate.[4]

Experimental Protocol: Synthesis of 2-Nitro-1-propoxybenzene
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1-bromopropane (9.8 mL, 107.8 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A yellow-orange solid or oil will separate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain 2-nitro-1-propoxybenzene as a yellow oil.

Step 2: Catalytic Hydrogenation to 2-Propoxyaniline

The second step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.[5]

Mechanism & Rationale: The nitro group is reduced in a stepwise manner on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[5][6] The process involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitrogen, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[6] Methanol or ethanol are common solvents as they readily dissolve the starting material and the product is typically soluble, while the catalyst is not.

Experimental Protocol: Synthesis of 2-Propoxyaniline
  • Setup: In a hydrogenation vessel (e.g., Parr shaker), dissolve 2-nitro-1-propoxybenzene (10.0 g, 55.2 mmol) in 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and shake vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 2-propoxyaniline as a dark oil, which can be used directly in the next step.

Step 3: Formation of this compound

The final step is a straightforward acid-base reaction to form the stable, crystalline hydrochloride salt, which is easier to handle and purify than the free base.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve the crude 2-propoxyaniline (approx. 55.2 mmol) in 100 mL of diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution is acidic to pH paper.

  • Precipitation: A white or off-white precipitate of this compound will form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield the final product. Recrystallization from ethanol/ether may be performed for higher purity.

Visual Workflow: Classical Synthesis Route

Classical Synthesis Route Start 2-Nitrophenol Intermediate1 2-Nitro-1-propoxybenzene Start->Intermediate1 1. K2CO3, 1-Bromopropane 2. DMF, 80°C (Williamson Ether Synthesis) Intermediate2 2-Propoxyaniline Intermediate1->Intermediate2 H2, 10% Pd/C MeOH (Nitro Reduction) Product 2-Propoxyaniline HCl Intermediate2->Product HCl in Et2O (Salt Formation)

Caption: Workflow for the classical synthesis of 2-Propoxyaniline HCl.

Alternative Synthesis Routes: A Comparative Analysis

While robust, the classical route has limitations, including a linear sequence that impacts overall yield and the use of potentially hazardous reagents. Modern synthetic methods offer compelling alternatives.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] This methodology can, in principle, be applied to synthesize 2-propoxyaniline, though it is more commonly used for more complex aryl amines where classical methods fail. The strategy would involve coupling 2-bromoaniline (or a protected version) with sodium propoxide.

Mechanism & Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[9] Key steps include: 1) Oxidative addition of the aryl halide to the Pd(0) complex, 2) Coordination of the alkoxide, 3) Reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to facilitate the reductive elimination step and prevent side reactions.[9][10]

Conceptual Protocol: Buchwald-Hartwig Route
  • Reactants: 2-bromoaniline, sodium propoxide (generated in situ from propanol and a strong base like NaH).

  • Catalyst System: A palladium precursor [e.g., Pd(_2)(dba)(_3)] and a suitable phosphine ligand (e.g., RuPhos).[10]

  • Conditions: Anhydrous, inert conditions in a solvent like toluene or dioxane, heated to ~100°C.

  • Workup & Isolation: Aqueous workup followed by chromatographic purification.

Advantages: High functional group tolerance and applicability to a wide range of substrates.[8] Disadvantages: High cost of palladium catalysts and ligands, sensitivity to air and moisture, and potential for competing C-N coupling if starting with an unprotected aniline.

Visual Workflow: Buchwald-Hartwig Amination Route

Buchwald-Hartwig Route cluster_reactants Reactants Start1 2-Bromoaniline Product 2-Propoxyaniline Start1->Product Pd2(dba)3, RuPhos Toluene, 100°C Start2 Propanol + NaH Start2->Product Pd2(dba)3, RuPhos Toluene, 100°C

Caption: Conceptual workflow for Buchwald-Hartwig synthesis.

Route 3: Reductive Amination

Reductive amination offers a convergent approach to amine synthesis, typically by reacting a ketone or aldehyde with an amine and a reducing agent.[11][12] For 2-propoxyaniline, a hypothetical route could start from 2-propoxycyclohexanone, reacting it with an ammonia source followed by an aromatization step, though this is a less direct and more complex strategy. A more direct, though challenging, application would be the amination of a precursor that can be converted to the aniline.

A more plausible variation is a one-pot reaction starting from a ketone that is then aminated.[13][14]

Mechanism & Rationale: The carbonyl compound reacts with the amine to form a hemiaminal, which then dehydrates to an imine (or enamine). A reducing agent, often a selective hydride source like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (NaBH(OAc)(_3)), reduces the imine C=N bond in situ to form the amine.[11] These reagents are chosen for their ability to reduce the protonated iminium ion much faster than the starting carbonyl group.[11]

Advantages: Often performed as a one-pot procedure, which is time and resource-efficient.[13] Disadvantages: Not directly applicable for primary aromatic amines like aniline from simple precursors without multiple steps. The required starting materials may not be readily available.

Performance Comparison of Synthesis Routes

The choice of a synthetic route is a multi-factorial decision. The following table provides a semi-quantitative comparison of the discussed methods.

MetricClassical Route (Williamson/Reduction)Buchwald-Hartwig AminationReductive Amination
Typical Overall Yield 60-75%70-90% (for ideal substrates)Variable, often high for one-pot
Number of Steps 3 (linear)1-2 (convergent)1 (one-pot)
Reagent Cost Low to ModerateHigh (Catalyst & Ligand)Moderate
Scalability HighModerate (cost can be prohibitive)High
Safety Concerns NaH (if used), H(_2) gas pressurePyrophoric ligands, toxic Pd saltsNaBH(_3)CN (toxic cyanide release if acidified)
Green Chemistry Poor (multiple steps, solvent waste)Moderate (atom economy can be good)Good (one-pot reduces waste)

Conclusion and Recommendations

For the routine, large-scale synthesis of This compound , the Classical Two-Step Approach remains the most practical and cost-effective method. Its reagents are inexpensive, the procedures are robust and well-established, and it is highly scalable. The primary drawbacks are the linear sequence, which can cap the overall yield, and the handling of hydrogen gas for the reduction.

The Buchwald-Hartwig Amination represents the cutting edge of C-N bond formation and offers a powerful alternative, particularly for creating diverse libraries of aniline derivatives or when the classical route fails.[7][15] However, for this specific target, the high cost of the catalyst system makes it less economically viable for bulk production unless very high yields and purity can offset the initial investment.

Reductive Amination is a highly valuable tool for amine synthesis but is less suited for the direct preparation of primary aromatic amines like 2-propoxyaniline from readily available starting materials.

Ultimately, the selection of a synthetic route will depend on the specific goals of the researcher. For process development and scale-up, optimizing the classical route is the most logical path. For medicinal chemists exploring novel structures and requiring high functional group tolerance, the investment in modern cross-coupling methods like the Buchwald-Hartwig amination is often justified.

References

A Senior Application Scientist’s Guide: Comparing 2-Propoxyaniline Hydrochloride and Other Aniline Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of 2-propoxyaniline hydrochloride against other key aniline derivatives. In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials, the choice of a starting aniline scaffold is a critical decision point that dictates reaction efficiency, yield, and the properties of the final product. This guide moves beyond simple catalog data to provide an in-depth, experience-driven comparison grounded in mechanistic principles and supported by experimental evidence. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of these essential building blocks.

Chapter 1: Profile of the Key Intermediates: Physicochemical Properties

The selection of a substituted aniline is fundamentally guided by its physical and chemical properties. The hydrochloride salt form, as with this compound, is often preferred in laboratory settings for its enhanced stability and solubility in aqueous media compared to the free base, which is prone to air oxidation.[1] Below is a comparative table of our subject compound and other industrially relevant alkoxy-substituted anilines.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound this compound StructureC₉H₁₃NO · HCl187.67N/AN/ASoluble in water.
2-Methoxyaniline (o-Anisidine) o-Anisidine StructureC₇H₉NO123.156.2[2]224[2]Slightly soluble in water; soluble in organic solvents.[3][4]
4-Ethoxyaniline (p-Phenetidine) p-Phenetidine StructureC₈H₁₁NO137.182-4253-255Slightly soluble in water.
3-Isopropoxyaniline 3-Isopropoxyaniline StructureC₉H₁₃NO151.21N/A245-247N/A

Note: Structures are representational. Data compiled from various chemical suppliers and databases.[2][5][6]

The primary structural difference lies in the nature and position of the alkoxy group. This seemingly minor variation has profound implications for the molecule's reactivity, which we will explore next.

Chapter 2: The Synthesis Arena: A Comparative Reactivity Analysis

The utility of an aniline derivative is defined by its performance in chemical reactions. The amino group (-NH₂) is a nucleophile and an activating group, while the alkoxy substituent (-OR) further modulates the electron density of the aromatic ring.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of alkoxy-anilines is governed by a delicate balance of two major factors:

  • Electronic Effects : The oxygen atom of the alkoxy group exerts a dual influence. It withdraws electron density through the sigma bond via its inductive effect (-I), but more powerfully, it donates electron density into the aromatic ring through resonance (a mesomeric or +M effect).[7] This net electron-donating character increases the nucleophilicity of the amino group and activates the ring for electrophilic aromatic substitution, particularly at the ortho and para positions. Kinetic studies on the oxidation of substituted anilines confirm that electron-donating groups like p-OCH₃ enhance the reaction rate significantly compared to unsubstituted aniline or those with electron-withdrawing groups.[8][9]

  • Steric Effects : The physical size of the substituent can hinder the approach of reagents to a nearby reaction site. This is particularly relevant for ortho-substituted anilines. The 2-propoxy group on 2-propoxyaniline is significantly bulkier than the 2-methoxy group on o-anisidine. This steric hindrance can decrease the rate of reactions at the amino group and can direct electrophilic substitution away from the sterically crowded C6 position towards the C4 (para) position.

G cluster_factors Factors Influencing Reactivity cluster_effects Resulting Effects Electronic Electronic Nucleophilicity Nucleophilicity Electronic->Nucleophilicity +M > -I (Increases) Regioselectivity Regioselectivity Electronic->Regioselectivity Ortho/Para Directing Steric Steric Steric->Nucleophilicity Hindrance (Decreases) Steric->Regioselectivity Blocks Ortho Position

Caption: Interplay of electronic and steric factors in alkoxy-anilines.

The Role of the Hydrochloride Salt

Using 2-propoxyaniline as its hydrochloride salt provides practical advantages in synthesis. The salt is generally a more stable, crystalline solid that is easier to handle and weigh than the corresponding oily free base.[1] However, in a reaction where the aniline's amino group must act as a nucleophile, the protonated amine (-NH₃⁺) is non-nucleophilic. Therefore, the reaction must include a stoichiometric amount of base (e.g., sodium acetate, triethylamine) to liberate the free amine in situ.

Chapter 3: Experimental Protocols & Expected Outcomes in N-Acylation

N-acylation is a fundamental transformation for anilines, widely used in the synthesis of pharmaceuticals and other fine chemicals. Here, we compare the synthesis of an acetylated amide from this compound with the classic synthesis of phenacetin from p-phenetidine.

Protocol 3.1: Synthesis of N-(2-propoxyphenyl)acetamide

This protocol is a representative procedure for the acylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Water

  • Ethanol

  • 10% Hydrochloric acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of water.

  • Add 5.5 g of anhydrous sodium acetate to the solution and stir until dissolved. This neutralizes the hydrochloride salt to generate the free aniline.

  • While stirring vigorously, add 4.5 mL of acetic anhydride dropwise to the mixture.

  • Continue stirring for 30 minutes at room temperature. The product may begin to precipitate.

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure N-(2-propoxyphenyl)acetamide.

Protocol 3.2: Synthesis of Phenacetin from p-Phenetidine (Reference Protocol)

This well-established procedure is provided for direct comparison.[1][10]

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Concentrated Hydrochloric Acid

  • Acetic anhydride

  • Sodium acetate solution (e.g., 3M)

  • Water

Procedure:

  • In a 250 mL Erlenmeyer flask, add 4.0 g of p-phenetidine and 100 mL of water.

  • Add 3 mL of concentrated HCl to dissolve the amine, forming the hydrochloride salt.[1]

  • Warm the solution gently and, while swirling, add 4.5 mL of acetic anhydride.

  • Immediately add 50 mL of sodium acetate solution all at once and swirl vigorously to mix.[1]

  • Cool the flask in an ice-water bath, swirling to promote crystallization of the crude phenacetin.

  • Collect the crystals by suction filtration and wash with cold water.

  • Purify the product by recrystallization from water or an ethanol-water mixture.

Comparative Data and Expected Outcomes

Direct, side-by-side experimental data for these specific substrates under identical conditions is sparse in the literature. However, based on established chemical principles, we can predict the performance.

ParameterN-(2-propoxyphenyl)acetamidePhenacetin (from p-Phenetidine)Rationale
Reaction Rate SlowerFasterThe bulky ortho-propoxy group in 2-propoxyaniline sterically hinders the approach of acetic anhydride to the amino group, slowing the reaction compared to the unhindered para-substituted p-phenetidine.
Typical Yield Good to ExcellentExcellentBoth reactions are generally high-yielding. The yield for the 2-propoxy derivative might be slightly lower if the reaction is not driven to completion due to the slower rate.
Potential Side Products LowLowN-acylation is a very clean reaction. Di-acylation is generally not observed under these conditions.
Purification StraightforwardStraightforwardBoth products can be readily purified by recrystallization.

Chapter 4: Strategic Selection: Which Derivative for Which Application?

The choice of aniline derivative is dictated by the synthetic goal. The subtle differences in reactivity and structure are leveraged to achieve specific outcomes.

  • o-Anisidine (2-Methoxyaniline) : With a less bulky ortho group, it is a versatile intermediate. It is widely used in the manufacture of azo dyes and as a precursor for more complex molecules like vanillin.[3][11]

  • p-Phenetidine (4-Ethoxyaniline) : The para-substitution leaves the amino group sterically unhindered, making it highly reactive and ideal for high-yield syntheses. Its most famous application is as the key precursor to the analgesic drug phenacetin.[12][13]

  • 3-Isopropoxyaniline : The meta-alkoxy group activates the C2, C4, and C6 positions for electrophilic substitution while having a less direct electronic influence on the amino group compared to ortho/para isomers. It is a key intermediate in the synthesis of the fungicide Mepronil.[6][14]

  • 2-Propoxyaniline : The significant steric bulk of the ortho-propoxy group is its defining feature. This can be used strategically to:

    • Slow down N-acylation relative to other amines in a mixture.

    • Direct electrophilic aromatic substitution almost exclusively to the C4 (para) position.

    • Introduce a bulky, lipophilic group to modulate the pharmacological properties of a final drug molecule, as seen in the development of novel artificial sweeteners.[15]

G start Select Synthetic Goal q1 High Reactivity at -NH2 Needed? start->q1 q2 Introduce Ortho Steric Bulk? q1->q2 No sub_para Use p-Phenetidine q1->sub_para Yes q3 Direct Substitution Meta to -NH2? q2->q3 No sub_ortho_large Use 2-Propoxyaniline q2->sub_ortho_large Yes (Large) sub_ortho_small Use o-Anisidine q3->sub_ortho_small No sub_meta Use 3-Isopropoxyaniline q3->sub_meta Yes

References

A Comparative Guide to the Biological Activity of 2-Propoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 2-propoxyaniline have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial and cytotoxic properties of various 2-propoxyaniline hydrochloride derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus is to elucidate the structure-activity relationships that govern their efficacy and to provide a foundational understanding for researchers in medicinal chemistry and drug development.

Comparative Biological Profiling: Antimicrobial and Cytotoxic Activities

The therapeutic potential of 2-propoxyaniline derivatives is most prominently observed in their antimicrobial and anticancer activities. This section compares the performance of different derivatives against a panel of microorganisms and a human cancer cell line.

Antimicrobial Efficacy: A Comparative Analysis

A notable study by Aakash Deep et al. synthesized a series of 2-propoxybenzylideneisonicotinohydrazide derivatives and evaluated their in vitro antimicrobial activity using the serial two-fold dilution technique. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined against Gram-positive bacteria, Gram-negative bacteria, and fungal strains.

The results, summarized in Table 1, reveal that several derivatives exhibit moderate to good antimicrobial activity. Particularly, compounds 2c and 2k displayed broad-spectrum activity against all tested strains.[1] The data suggests that the nature of the substituent introduced through the Mannich reaction plays a crucial role in the antimicrobial potency.

CompoundGram-positive BacteriaGram-negative BacteriaFungal Strain
S. aureus (MTCC 96)B. subtilis (MTCC 121)E. coli (MTCC 40)
2a 2512.512.5
2d 3.1212.56.25
2g 12.52525
2j 6.2512.56.25
Ciprofloxacin 0.50.250.5
Fluconazole ---
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of 2-propoxybenzylideneisonicotinohydrazide derivatives against various microbial strains. Data sourced from Aakash Deep et al. (2012).[1]

In a related context, a study on tetracyclic quinobenzothiazine derivatives, synthesized from 2-propoxyaniline, also demonstrated significant antimicrobial properties.[2] One derivative, compound 6j , was particularly effective against Staphylococcus aureus and Mycobacterium smegmatis, with a noted mechanism of action involving the inhibition of bacterial respiration.[2] This highlights a potential avenue for the antimicrobial action of 2-propoxyaniline-based compounds.

Cytotoxic Potential Against Cancer Cells

The same series of 2-propoxybenzylideneisonicotinohydrazide derivatives was also screened for cytotoxic activity against the A549 human lung adenocarcinoma cell line.[1] The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, was determined.

As shown in Table 2, compounds 2c and 2k not only exhibited potent antimicrobial activity but were also the most cytotoxic against A549 cells, with IC50 values of 2.84 µg/mL and 3.36 µg/mL, respectively.[1] This dual activity suggests that these derivatives could be promising candidates for further development as antimicrobial and anticancer agents.

CompoundIC50 (µg/mL)IC50 (mM)
2a 8.550.030
2b 8.120.023
2c 2.840.007
2d 4.180.010
2e 6.580.015
2f 7.730.016
2g 7.150.018
2h 5.180.014
2i 5.920.015
2j 6.290.016
2k 3.360.008
Table 2: In vitro cytotoxic activity of 2-propoxybenzylideneisonicotinohydrazide derivatives against A549 human lung adenocarcinoma cell line. Data sourced from Aakash Deep et al. (2012).[1]

Interestingly, the quinobenzothiazine derivatives synthesized from 2-propoxyaniline showed insignificant cytotoxicity against normal human dermal fibroblasts (NHDF), with IC50 values greater than 37 µM.[2][3] This suggests a degree of selectivity for cancer cells over normal cells, a highly desirable trait in cancer chemotherapy.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5][6][7][8][9]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare 2x stock solution of test compound add_stock Add 100 µL of 2x compound stock to first well prep_compound->add_stock prep_media Dispense 100 µL of sterile broth into 96-well plate prep_media->add_stock prep_inoculum Prepare standardized bacterial/fungal inoculum (0.5 McFarland) inoculate Inoculate each well with 5 µL of microbial suspension prep_inoculum->inoculate serial_dilute Perform 2-fold serial dilutions across the plate add_stock->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic

Caption: Workflow of the Broth Microdilution Assay for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the 2-propoxyaniline derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilute in sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to achieve a working concentration that is twice the highest concentration to be tested.[9]

  • Preparation of Microtiter Plates: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[9]

  • Serial Dilution: Add 100 µL of the 2x working solution of the test compound to the first well of each row. Mix thoroughly and transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution process across the plate to obtain a range of concentrations.[9][10][11]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5] Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with 5 µL of the standardized microbial suspension.[9] Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 48-72 hours for fungi.[5][9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[4][12]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14][15]

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization Solubilization & Measurement seed_cells Seed cells in a 96-well plate and allow to adhere add_compound Treat cells with various concentrations of test compounds seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance

Caption: Workflow of the MTT Assay for Determining Cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the A549 cells (or other cancer cell lines) into a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-propoxyaniline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Structure-Activity Relationships

Proposed Mechanisms of Action

Understanding the mechanism by which these derivatives exert their biological effects is crucial for their rational design and optimization.

  • Antimicrobial Mechanism: For the quinobenzothiazine derivatives derived from 2-propoxyaniline, a significant effect on the inhibition of bacterial respiration was demonstrated.[2][3] This suggests that these compounds may interfere with the electron transport chain or other essential metabolic processes in bacteria, leading to bacteriostatic or bactericidal effects.

  • Cytotoxic Mechanism: The cytotoxic activity of many anticancer drugs is mediated through the induction of apoptosis, or programmed cell death.[16][17] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1][2][16][18][19] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[1][2][20] While the precise mechanism for the cytotoxic 2-propoxyaniline derivatives has not been fully elucidated, their ability to induce cell death in cancer cells suggests a potential interaction with apoptotic signaling pathways.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cell_stress Cellular Stress (e.g., DNA damage) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the Intrinsic and Extrinsic Apoptosis Pathways.

Structure-Activity Relationship (SAR) Insights

The comparison of biological activities across a series of derivatives allows for the deduction of structure-activity relationships (SAR), providing valuable insights for future drug design.

  • Influence of Substituents: The data from the 2-propoxybenzylideneisonicotinohydrazide series clearly indicates that the nature of the amine substituent in the Mannich bases (compounds 2b-k) significantly influences both antimicrobial and cytotoxic activity.[1] The specific structural features of the substituents in the most potent compounds, 2c and 2k , warrant further investigation to identify the key pharmacophoric elements.

  • Role of the 2-Propoxy Group: While this guide focuses on derivatives, it is important to consider the contribution of the 2-propoxy-aniline core. This group imparts a degree of lipophilicity that can influence the compound's ability to cross cell membranes. The parent compound, 5-nitro-2-propoxyaniline, was once considered an artificial sweetener but is now banned in many countries due to potential toxicity, highlighting that modifications to this core are essential for tuning the biological and toxicological profile.[21][22]

Conclusion and Future Directions

This guide has provided a comparative overview of the antimicrobial and cytotoxic activities of this compound derivatives. The presented data, supported by detailed experimental protocols, demonstrates the potential of this chemical scaffold in the development of new therapeutic agents. The dual activity of certain derivatives against both microbial pathogens and cancer cells is particularly noteworthy and merits further exploration.

Future research should focus on elucidating the precise mechanisms of action, including the specific molecular targets and signaling pathways involved. A broader screening of these compounds against a wider range of microbial strains and cancer cell lines would also be beneficial. Furthermore, systematic modifications of the most potent derivatives, guided by the structure-activity relationships discussed herein, could lead to the discovery of even more effective and selective drug candidates.

References

Comparative analysis of 2-Propoxyaniline hydrochloride precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Precursors for the Synthesis of 2-Propoxyaniline Hydrochloride

A Guide for Researchers and Process Development Scientists

This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, a key intermediate in various chemical syntheses. Our focus is to move beyond a simple recitation of reaction steps and delve into the strategic and mechanistic considerations that underpin the selection of a synthetic pathway. We will objectively compare two primary precursor-based routes, supported by established chemical principles and experimental insights, to guide researchers in making informed, efficient, and scalable decisions.

The synthesis of this compound requires the strategic introduction of an amino group and a propoxy group in an ortho configuration on a benzene ring, followed by conversion to its hydrochloride salt. The core of our analysis hinges on the sequence of these introductions and the choice of the initial precursor, which fundamentally dictates the efficiency, selectivity, and overall viability of the synthesis.

Primary Synthetic Pathways: A Comparative Overview

Two logical and industrially relevant pathways emerge, differentiated by their starting precursor:

  • Route A: The Nitrophenol Pathway , beginning with 2-Nitrophenol .

  • Route B: The Aminophenol Pathway , beginning with 2-Aminophenol .

While both precursors possess the requisite ortho-substituted benzene core, the inherent chemical nature of the nitro versus amino group creates significant divergences in reaction selectivity and practicality.

Caption: High-level comparison of the two primary synthetic routes.

In-Depth Analysis of Synthetic Routes

Route A: The Superior Pathway via 2-Nitrophenol

This route represents the most efficient and selective method for preparing 2-propoxyaniline. The strategy involves first introducing the chemically robust ether linkage, followed by the well-established transformation of a nitro group to an amine.

Precursor: 2-Nitrophenol . This precursor is commercially available and can be readily synthesized via the nitration of phenol.[1][2][3][4] The electron-withdrawing nature of the ortho-nitro group is a key mechanistic advantage in the first step.

Step 1: O-Propylation of 2-Nitrophenol

  • Reaction: Williamson Ether Synthesis.

  • Causality Behind this Choice: This is a classic, high-yielding, and robust method for ether formation. The strong electron-withdrawing effect of the nitro group increases the acidity of the phenolic proton (lowers its pKa). This allows for easy and complete deprotonation by a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form the corresponding phenoxide. This phenoxide is a potent nucleophile that readily attacks an alkyl halide like 1-bromopropane via an SN2 mechanism to form the desired 2-propoxynitrobenzene intermediate. The competing reaction, N-alkylation, is not a factor here.

Step 2: Reduction of the Nitro Group

  • Reaction: Nitro-to-Amine Reduction.

  • Causality Behind this Choice: The reduction of aromatic nitro compounds is one of the most reliable and high-yielding transformations in organic synthesis.[5][6][7] Several scalable methods are available:

    • Catalytic Hydrogenation: This is the preferred industrial method. Using catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean conversion with water as the only byproduct.[6][8] The catalyst is easily removed by filtration.

    • Metal-Acid Reduction: A classic laboratory method involves the use of metals like iron, tin, or zinc in the presence of an acid (typically HCl).[6][7] This method is effective but requires a more involved workup to remove metal salts.

The high chemoselectivity of this reduction means that the propoxy ether group remains entirely unaffected under these conditions.

Route B: The Problematic Pathway via 2-Aminophenol

While seemingly more direct, this route is fraught with significant selectivity challenges that severely diminish its practicality.

Precursor: 2-Aminophenol . This compound is also commercially available, typically produced by the reduction of 2-nitrophenol.[9][10][11]

The Core Challenge: Competitive N-Alkylation vs. O-Alkylation

The 2-aminophenol molecule possesses two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. When subjected to alkylating conditions with a propyl halide, a competitive reaction occurs, leading to a mixture of products:

  • Desired Product: 2-Propoxyaniline (O-Alkylation)

  • Side Product: 2-Hydroxy-N-propylaniline (N-Alkylation)

  • Side Product: 2-Hydroxy-N,N-dipropylaniline (Di-N-Alkylation)

  • Side Product: 2-Propoxy-N-propylaniline (O,N-dialkylation)

Separating these closely related aniline derivatives is challenging, leading to low isolated yields of the desired product. While conditions can be optimized to favor O-alkylation (e.g., by using a specific base to selectively deprotonate the more acidic phenol), completely suppressing N-alkylation is extremely difficult. A more rigorous approach would require a multi-step protection/deprotection sequence (e.g., acetylating the amine, performing the O-propylation, and then hydrolyzing the amide), which adds steps, reduces the overall yield, and increases cost, thereby nullifying the initial perceived simplicity of this route.

Quantitative and Qualitative Comparison

ParameterRoute A (from 2-Nitrophenol)Route B (from 2-Aminophenol)Rationale & Justification
Number of Steps 2 (before salt formation)1 (theoretically), 3+ (practically, with protection)Route A is a clean, sequential process. Route B's single step is non-selective, necessitating a longer, multi-step workaround.
Selectivity Excellent Poor Route A has no competing nucleophilic sites in the etherification step. Route B suffers from severe competition between N- and O-alkylation.
Purity of Final Aniline High; purification is straightforward.Low; requires extensive chromatographic purification.The clean reactions in Route A lead to a purer crude product, simplifying downstream processing.
Overall Yield Good to Excellent Moderate to Poor The high selectivity and efficiency of each step in Route A contribute to a higher overall yield.
Process Robustness High; reactions are reliable and scalable.Low; sensitive to reaction conditions with a high risk of side-product formation.Route A follows a well-trodden and predictable path, making it suitable for both lab and industrial scale.
Cost-Effectiveness Superior InferiorHigher yields, fewer purification steps, and avoidance of protection chemistry make Route A more economical.

Recommended Experimental Protocol: Synthesis via Route A

The following protocol details the preferred synthesis of this compound from 2-nitrophenol.

G start Start: 2-Nitrophenol, K₂CO₃, 1-Bromopropane, Acetone reflux Heat to Reflux (6-8 hours) Monitor by TLC/GC start->reflux workup1 Workup 1: 1. Cool & Filter solids 2. Evaporate Acetone 3. Dissolve in EtOAc 4. Wash with NaOH, H₂O, Brine reflux->workup1 dry Dry over Na₂SO₄, Filter, & Concentrate workup1->dry intermediate Isolate Intermediate: 2-Propoxynitrobenzene dry->intermediate reduction_setup Setup for Reduction: Dissolve intermediate in EtOH Add 10% Pd/C catalyst intermediate->reduction_setup hydrogenation Hydrogenate (50 psi H₂, RT) Monitor by TLC/GC reduction_setup->hydrogenation workup2 Workup 2: 1. Filter through Celite 2. Evaporate Ethanol hydrogenation->workup2 product_base Isolate Product Base: 2-Propoxyaniline workup2->product_base salt_formation Salt Formation: 1. Dissolve base in IPA 2. Add conc. HCl dropwise 3. Stir and cool product_base->salt_formation final_product Isolate Final Product: 1. Filter precipitate 2. Wash with cold IPA 3. Dry under vacuum Product: 2-Propoxyaniline HCl salt_formation->final_product

References

A Senior Application Scientist's Guide to Validating the Structure of 2-Propoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate biological assays, compromise intellectual property, and lead to significant setbacks in the development pipeline. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for validating the structure of 2-Propoxyaniline hydrochloride and its derivatives.

Our approach is not a simple checklist but a logical, self-validating workflow. We will explore the causality behind our experimental choices, moving from foundational purity and connectivity analysis to the definitive determination of the three-dimensional atomic arrangement. This orthogonal methodology, where multiple independent techniques corroborate one another, ensures the highest degree of scientific integrity and trustworthiness.

The Orthogonal Workflow: A Strategy for Certainty

Orthogonal Validation Workflow cluster_2 Definitive 3D Structure Purity Chromatographic Purity (HPLC/GC) MS_ID Mass Spectrometry (MS) (Molecular Weight) Purity->MS_ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS_ID->NMR Provides MW for Formula Confirmation IR FTIR Spectroscopy (Functional Groups) NMR->IR SCXRD Single Crystal X-Ray Diffraction (SCXRD) (Absolute Structure) NMR->SCXRD Provides Structure for Refinement

Caption: Orthogonal workflow for structural validation.

Part 1: Foundational Analysis - Purity and Molecular Weight

Before delving into complex structural details, we must first answer two fundamental questions: "Is the sample pure?" and "What is its molecular weight?". Chromatography and mass spectrometry provide these initial, crucial answers.

Chromatographic Purity Assessment: HPLC vs. GC

Chromatography is the first gate in the validation process. A single, sharp, and symmetrical peak is the first indication of a pure compound. For aniline derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, but the choice is critical.

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds. However, the primary amine in aniline derivatives can interact with the column, leading to poor peak shape (tailing).[1] The hydrochloride salt form is non-volatile and will require neutralization and potentially derivatization before analysis.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for salts and polar compounds like this compound. Reverse-phase HPLC is particularly well-suited. It offers high resolution and sensitivity without the need for derivatization.[2][3]

Causality in Method Choice: We choose Reverse-Phase HPLC because the hydrochloride salt is highly soluble in typical aqueous-organic mobile phases. This method directly addresses the physicochemical properties of the target molecule, ensuring a reliable assessment of purity.

TechniquePrimary UseStrengths for 2-Propoxyaniline HClLimitations
HPLC Purity assessment, quantificationDirect analysis of the salt, high resolution, non-destructive.Requires soluble sample.
GC Purity of volatile impuritiesGood for analyzing starting materials or non-polar derivatives.Not suitable for direct analysis of the salt; may require derivatization.[1][4]
Experimental Protocol: HPLC Purity Determination
  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the this compound derivative in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL.

  • System Suitability: Before sample analysis, perform five replicate injections of a standard. The relative standard deviation (RSD) for the peak area should be less than 2.0%. This step is critical for ensuring the trustworthiness and reproducibility of the results.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For a this compound derivative, Electrospray Ionization (ESI) is the ideal technique as it gently ionizes molecules that are already charged or polar, directly from solution. High-Resolution Mass Spectrometry (HRMS) is paramount, as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Trustworthiness through Accuracy: An HRMS result that matches the theoretical mass to within 5 ppm (parts per million) provides extremely strong evidence for the proposed elemental composition, corroborating the subsequent NMR data.

Ionization TechniqueInformation ProvidedWhy it's chosen
ESI-HRMS Exact Mass, Elemental FormulaIdeal for polar, pre-charged salts. Provides high mass accuracy.
GC-MS (EI) Molecular Weight, Fragmentation PatternUseful for volatile, neutral derivatives; fragmentation aids structural elucidation.

Part 2: Assembling the Puzzle - Spectroscopic Structural Elucidation

With purity and molecular formula confirmed, we move to spectroscopy to determine the precise connectivity of the atoms.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of atoms.

  • ¹H NMR: Reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The integration of the signals provides the relative ratio of protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are self-validating systems. A COSY spectrum explicitly shows which protons are coupled (i.e., adjacent) to each other. An HSQC spectrum directly correlates each proton with the carbon atom it is attached to. This leaves no ambiguity in assigning the molecular skeleton.

Expected ¹H NMR Signals for this compound: (Hypothetical data in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.0br s3H-NH₃⁺Acidic protons of the ammonium salt, broad due to exchange.
7.0 - 7.5m4HAr-H Protons on the aromatic ring.
4.05t2H-O-CH₂ -CH₂-CH₃Methylene group adjacent to the oxygen, deshielded.
1.75sextet2H-O-CH₂-CH₂ -CH₃Methylene group adjacent to both another methylene and a methyl.
0.95t3H-O-CH₂-CH₂-CH₃ Terminal methyl group of the propoxy chain.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Choice: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize them effectively.

  • Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If any ambiguity remains in the assignments, perform 2D COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. For a 2-propoxyaniline derivative, FTIR can quickly verify the presence of the amine, the aromatic ring, and the ether linkage.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3000N-H stretchAmmonium salt (-NH₃⁺)
3000-2850C-H stretchAlkyl (propoxy group)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl-alkyl ether

Part 3: The Gold Standard - Definitive 3D Structure

While the combination of chromatography and spectroscopy provides a comprehensive and convincing structural proof, Single Crystal X-Ray Diffraction (SCXRD) offers the ultimate, unambiguous confirmation.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state.[5] It is considered the gold standard because it directly determines the spatial arrangement of atoms and the connectivity between them, providing bond lengths and angles.[6] For chiral molecules, SCXRD is the most reliable method for determining the absolute configuration.[7][8]

Causality and Challenge: The primary prerequisite, and often the greatest challenge, is the growth of a high-quality single crystal. The ability to obtain a crystal is highly dependent on the molecule's properties and the crystallization conditions. However, when successful, the resulting data is definitive.

SCXRD_Workflow A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Solve Structure (Determine Electron Density Map) C->D E Refine Model (Assign Atoms, Refine Positions) D->E F Final Validated Structure (CIF File) E->F

Caption: The experimental workflow for Single Crystal X-Ray Diffraction.

Summary Comparison of Analytical Techniques

TechniqueInformation ProvidedKey AdvantageSelf-Validating Aspect
HPLC Purity, number of componentsDirect analysis of the salt form.System suitability tests ensure run-to-run consistency.
HRMS Exact Mass, Elemental FormulaUnambiguous confirmation of the molecular formula.High mass accuracy (<5 ppm) leaves little doubt about composition.
NMR Atomic connectivity, stereochemistryThe most powerful tool for detailed structural elucidation in solution.2D experiments (COSY, HSQC) directly map atomic connections.
FTIR Presence of functional groupsFast, simple, and requires minimal sample.Corroborates functional groups identified by NMR and MS.
SCXRD Absolute 3D atomic arrangementThe "gold standard" for definitive, unambiguous structure.[5][6][9]Provides a complete, verifiable 3D model of the molecule.

Conclusion

The structural validation of this compound derivatives, like any new chemical entity, demands a rigorous, multi-faceted analytical strategy. By employing an orthogonal workflow that begins with foundational purity and molecular weight determination (HPLC, HRMS) and progresses to detailed connectivity mapping (NMR, FTIR), we build a robust and convincing structural hypothesis. This hypothesis is then definitively confirmed by the gold standard of Single Crystal X-Ray Diffraction. This methodical, evidence-based approach ensures the absolute certainty required for high-stakes fields like drug discovery and materials science, embodying the principles of expertise, authoritativeness, and trustworthiness.

References

Navigating the Scaffolding: A Comparative Guide to Aniline Derivatives in Drug Discovery with a Focus on 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Niche Chemical Moiety

In the vast landscape of medicinal chemistry, the aniline scaffold represents a foundational building block, a versatile starting point for the synthesis of a multitude of bioactive compounds. Its derivatives have been instrumental in the development of a wide array of therapeutics, from analgesics to anticancer agents. This guide delves into the specifics of a particular, lesser-explored derivative, 2-propoxyaniline hydrochloride, and places it in the broader context of aniline-based drug discovery. While direct, extensive research on the efficacy of this compound as a therapeutic agent is limited, its structural features provide a valuable case study for understanding the principles of medicinal chemistry and the rationale behind lead optimization.

This guide will, therefore, take a comparative approach. We will first explore the known biological activities of closely related 2-propoxyaniline derivatives. We will then broaden our scope to discuss the general challenges and strategies associated with using anilines in drug discovery, including the critical aspect of mitigating metabolic liabilities. This comparative analysis will provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of not just this compound, but any novel aniline derivative.

The 2-Propoxyaniline Core: Insights from a Sweet Analogue and Antimicrobial Leads

While this compound itself does not have a well-documented history in drug discovery, its close chemical relatives have been the subject of significant scientific inquiry. These studies offer valuable clues into the potential bioactivity of the 2-propoxy-substituted aniline core.

5-Nitro-2-propoxyaniline: A Tale of Intense Sweetness and Receptor Probing

One of the most well-known derivatives is 5-nitro-2-propoxyaniline, a potent artificial sweetener.[1][2][3] This molecule, also known as P-4000, is approximately 4000 times sweeter than sucrose.[1] The key to its intense sweetness lies in the specific arrangement of the nitro and propoxy groups on the aniline ring, which allows it to interact with the sweet taste receptor T1R2/T1R3.

To better understand this interaction, researchers have synthesized photoreactive derivatives of 5-nitro-2-propoxyaniline.[1] Photoaffinity labeling is a powerful technique in chemical biology used to identify the binding partners of a small molecule within a complex biological system. By incorporating a photoreactive group, the molecule can be covalently cross-linked to its target receptor upon exposure to light, allowing for its subsequent isolation and identification. This approach highlights a key application of aniline derivatives in drug discovery: as chemical tools to elucidate biological pathways.

From 2-Propoxybenzaldehyde to Antimicrobial and Anticancer Agents

Another avenue of research has focused on derivatives synthesized from 2-propoxybenzaldehyde, a closely related precursor. A study on the synthesis and evaluation of novel 2-propoxybenzylideneisonicotinohydrazide derivatives revealed their potential as both antimicrobial and cytotoxic agents.[4] Specifically, certain Mannich bases derived from this scaffold displayed moderate to potent activity against a panel of microorganisms and exhibited significant cytotoxicity against the A549 human lung adenocarcinoma cell line.[4]

This research underscores the versatility of the 2-propoxy-phenyl moiety as a scaffold for generating compounds with diverse biological activities. The introduction of different functional groups, in this case, the isonicotinohydrazide and various amines via the Mannich reaction, can dramatically alter the therapeutic potential of the core structure.

The Aniline Moiety in Drug Discovery: A Double-Edged Sword

The prevalence of the aniline scaffold in medicinal chemistry is a testament to its synthetic accessibility and its ability to serve as a versatile pharmacophore. However, anilines are also associated with a significant liability: the potential for metabolic activation to reactive, toxic species.[5] This "structural alert" is a major concern in drug development and has led to the failure of many promising drug candidates.[5]

Metabolic Activation and Idiosyncratic Adverse Drug Reactions

The primary mechanism of aniline-related toxicity involves the oxidation of the amino group by cytochrome P450 enzymes. This can lead to the formation of highly electrophilic species, such as quinone-imines, which can covalently bind to cellular macromolecules like proteins and DNA.[5] This indiscriminate binding can disrupt cellular function and trigger idiosyncratic adverse drug reactions (IADRs), which are unpredictable and often severe.[5]

Experimental Workflow: Assessing Metabolic Stability of Aniline Derivatives

cluster_0 In Vitro Metabolism Assay Compound Compound Incubation Incubation at 37°C with NADPH Compound->Incubation Microsomes Liver Microsomes (Source of CYP450s) Microsomes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Data Metabolite Identification & Quantification Analysis->Data

Caption: Workflow for assessing the metabolic stability of aniline compounds.

Mitigating Aniline-Related Toxicity: The Strategy of Isosteric Replacement

To overcome the metabolic liabilities of anilines, medicinal chemists employ a strategy known as isosteric replacement. This involves replacing the aniline ring with a non-aromatic bioisostere that mimics the size, shape, and electronic properties of the original ring but is less susceptible to metabolic activation.[5]

Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP) and aminonorbornanes, have emerged as promising isosteres for anilines.[5] These rigid, three-dimensional structures can maintain the desired pharmacological activity of the parent compound while improving its metabolic profile and reducing the risk of toxicity.[5]

Signaling Pathway: Aniline Metabolism and Bioactivation

Aniline Aniline CYP450 Cytochrome P450 Oxidation Aniline->CYP450 ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding Toxicity Cellular Dysfunction & Toxicity CovalentBinding->Toxicity

Caption: Simplified pathway of aniline bioactivation leading to toxicity.

Comparative Data and Experimental Protocols

To provide a practical context for the concepts discussed, this section presents a hypothetical comparison of aniline derivatives and a detailed protocol for assessing their metabolic stability.

Comparative Table: Physicochemical and In Vitro Properties of Aniline Derivatives
CompoundMolecular Weight ( g/mol )cLogPIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
2-Propoxyaniline 151.212.3515
5-Nitro-2-propoxyaniline 196.192.4525
Aniline Isostere (Hypothetical) 165.252.10> 60

Note: The data for 2-Propoxyaniline and its isostere are hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound (e.g., an aniline derivative) by cytochrome P450 enzymes in human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human liver microsomes (20 mg/mL protein)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Conclusion and Future Directions

While this compound has not yet emerged as a significant player in drug discovery, the analysis of its structural analogues and the broader context of aniline chemistry provide invaluable lessons for medicinal chemists. The journey from a simple aniline core to a safe and effective drug is fraught with challenges, most notably the mitigation of metabolic liabilities.

The future of aniline-based drug discovery will likely rely on the continued development of innovative strategies, such as the use of sophisticated bioisosteres, to enhance the "drug-like" properties of these versatile scaffolds. As our understanding of metabolic pathways and toxicological mechanisms deepens, so too will our ability to design safer and more effective aniline-containing therapeutics. The principles outlined in this guide, from the exploration of structure-activity relationships to the proactive assessment of metabolic stability, will remain central to this endeavor.

References

A Senior Application Scientist's Guide to Differentiating 2-Propoxyaniline Hydrochloride Isomers via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as the ortho-, meta-, and para- variants of 2-propoxyaniline hydrochloride, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Consequently, an unambiguous identification is paramount.

This guide provides an in-depth comparison of the spectroscopic signatures of 2-, 3-, and 4-propoxyaniline hydrochloride. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals, offering both field-proven insights and robust experimental protocols.

The Challenge of Isomeric Differentiation

The three positional isomers of propoxyaniline hydrochloride share the same molecular formula (C₉H₁₄ClNO) and molecular weight (187.67 g/mol ). Their structural difference lies solely in the substitution pattern on the benzene ring. This subtlety necessitates the use of high-resolution analytical techniques capable of probing the distinct chemical environment of each atom.

Visualizing the Isomers

A clear visualization of the molecular structures is fundamental to understanding the resulting spectroscopic differences.

G cluster_2 2-Propoxyaniline HCl (ortho) cluster_3 3-Propoxyaniline HCl (meta) cluster_4 4-Propoxyaniline HCl (para) 2-propoxy 3-propoxy 4-propoxy

Caption: Molecular structures of the ortho, meta, and para isomers of propoxyaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most definitive data for distinguishing between these isomers by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] The formation of the hydrochloride salt significantly impacts the spectrum; the amine group (-NH₂) is protonated to an ammonium group (-NH₃⁺), which acts as an electron-withdrawing group, deshielding adjacent protons and carbons.[2][3]

¹H NMR Analysis: Unraveling Proton Environments

The key to differentiation in ¹H NMR lies in the aromatic region (~6.5-8.0 ppm), where the splitting patterns and chemical shifts of the aryl protons are uniquely dictated by the substituent positions. The propoxy group is an electron-donating group (EDG), while the newly formed ammonium group (-NH₃⁺) is a strong electron-withdrawing group (EWG). This electronic tug-of-war governs the shielding and deshielding of the aromatic protons.[4]

  • 2-Propoxyaniline HCl (Ortho-Isomer): This isomer is the least symmetric. We expect to see four distinct signals in the aromatic region, each integrating to one proton. The protons will exhibit complex splitting patterns due to ortho and meta coupling.

  • 3-Propoxyaniline HCl (Meta-Isomer): This isomer also lacks symmetry and will show four distinct aromatic signals. The relative positions of these signals will differ significantly from the ortho-isomer due to the different electronic influences of the substituents.

  • 4-Propoxyaniline HCl (Para-Isomer): This isomer possesses a plane of symmetry. This symmetry makes pairs of protons chemically equivalent. Therefore, the spectrum simplifies dramatically to two signals in the aromatic region, each integrating to two protons. These signals will appear as two distinct doublets, a characteristic AA'BB' system, which is a clear diagnostic feature for para-substitution.

The aliphatic region will show three signals for the propoxy group in all isomers: a triplet for the terminal -CH₃, a multiplet (sextet) for the central -CH₂-, and a triplet for the -OCH₂- group. While the splitting patterns will be identical, their chemical shifts may vary slightly due to the overall electronic environment of the molecule. The -NH₃⁺ protons will typically appear as a broad singlet at a downfield chemical shift, although this signal can be broadened or exchange with deuterium in solvents like D₂O.[2]

¹³C NMR Analysis: A Tale of Carbon Symmetry

The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of molecular symmetry. Aromatic carbons typically resonate between 120-150 ppm.

  • 2-Propoxyaniline HCl (Ortho-Isomer): Six unique signals are expected for the aromatic carbons due to the lack of symmetry.

  • 3-Propoxyaniline HCl (Meta-Isomer): Six unique aromatic carbon signals are also expected for this asymmetric isomer.

  • 4-Propoxyaniline HCl (Para-Isomer): Due to the plane of symmetry passing through the C-O and C-N bonds, only four distinct signals will appear for the six aromatic carbons. Two signals will represent two carbons each (and may have higher intensity), while the two carbons bearing the substituents will each give a unique signal. This reduction in the number of signals is a powerful confirmation of the para-substitution pattern.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong evidence for the substitution pattern.[1] The most significant change upon forming the hydrochloride salt is the appearance of the ammonium ion (-NH₃⁺) vibrations.

  • Ammonium (N-H) Stretching: Instead of the characteristic two sharp peaks for a primary amine (~3300-3500 cm⁻¹), the hydrochloride salt will display a very broad and strong absorption band in the 2500-3000 cm⁻¹ region.[5] This is due to the N-H stretching vibrations of the -NH₃⁺ group and is a definitive marker for the salt form.

  • Aromatic C-O Stretching: A strong band around 1200-1250 cm⁻¹ indicates the aryl-alkyl ether linkage.

  • Aromatic C-H Bending (Out-of-Plane): This region (700-900 cm⁻¹) is highly diagnostic for the substitution pattern on the benzene ring.

    • Ortho-Isomer: A strong band is expected between 735-770 cm⁻¹.

    • Meta-Isomer: Two bands are typically observed: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

    • Para-Isomer: A single, strong absorption is expected in the range of 810-840 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments.[6] When analyzing the hydrochloride salt, techniques like Electrospray Ionization (ESI) will typically show the molecular ion for the protonated free base [M+H]⁺ at m/z 152.1, corresponding to the free amine (C₉H₁₃NO).

The fragmentation pattern, often studied using Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, can also offer clues.[7] While the molecular ion will be the same, the relative abundances of fragment ions may differ based on the stability of the intermediates formed after initial fragmentation. Common fragmentation pathways include:

  • Loss of the propyl group: A peak corresponding to the loss of C₃H₇ (43 amu).

  • Loss of propene: A McLafferty-type rearrangement can lead to the loss of C₃H₆ (42 amu), resulting in a hydroxyphenoxyaniline radical cation.

The relative stability of the resulting fragments will be influenced by the substituent positions, potentially leading to different relative peak intensities in the mass spectra of the isomers.

Comparative Data Summary

Spectroscopic Feature2-Propoxyaniline HCl (Ortho)3-Propoxyaniline HCl (Meta)4-Propoxyaniline HCl (Para)
¹H NMR (Aromatic) 4 signals, complex splitting4 signals, complex splitting2 signals (doublets), AA'BB' system
¹³C NMR (Aromatic) 6 signals6 signals4 signals
IR (N-H Stretch) Broad band ~2500-3000 cm⁻¹Broad band ~2500-3000 cm⁻¹Broad band ~2500-3000 cm⁻¹
IR (C-H Bending) ~735-770 cm⁻¹~680-725 cm⁻¹ and ~750-810 cm⁻¹~810-840 cm⁻¹
MS ([M+H]⁺) m/z 152.1m/z 152.1m/z 152.1

Note: Specific chemical shifts and coupling constants will depend on the solvent and spectrometer frequency. The data presented here are characteristic patterns.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the propoxyaniline hydrochloride isomer.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is often preferred for amine salts to observe the N-H protons) or D₂O.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Use a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and acquire 16-64 scans.[1]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and acquire 512-2048 scans.

  • Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to an internal standard (e.g., TMS) or the residual solvent peak.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing: Perform a background subtraction on the sample spectrum.

Protocol 3: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[1] Adding 0.1% formic acid can aid in protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

  • Data Processing: Analyze the resulting spectrum to identify the [M+H]⁺ ion and any significant fragment ions.

Workflow for Isomer Identification

The logical flow for identifying an unknown isomer is critical for efficiency and accuracy.

Caption: A systematic workflow for the spectroscopic identification of propoxyaniline hydrochloride isomers.

Conclusion

While mass spectrometry can confirm the molecular weight and IR spectroscopy can verify the functional groups and provide strong clues about the substitution pattern, NMR spectroscopy stands as the unequivocal tool for distinguishing between the 2-, 3-, and 4-propoxyaniline hydrochloride isomers. The symmetry-dependent number of signals in the ¹³C NMR spectrum and the characteristic splitting patterns in the ¹H NMR aromatic region provide a definitive and irrefutable structural assignment. By employing the multi-technique approach outlined in this guide, researchers can confidently and accurately characterize these critical chemical entities.

References

A Comparative Guide to In Vitro Testing of Novel Compounds Synthesized from 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Propoxyaniline Scaffold

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. 2-Propoxyaniline hydrochloride, as a readily available starting material, offers a versatile platform for synthesizing a diverse library of compounds. Derivatives of aniline are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic modification of the 2-propoxyaniline core allows for the fine-tuning of physicochemical properties and biological targets, making it a molecule of significant interest in drug discovery.

This guide provides a comprehensive comparison of essential in vitro testing methodologies designed to elucidate the biological potential of novel compounds derived from this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting comparative data. Our focus is on establishing a robust, self-validating system for the early-stage evaluation of these promising molecules.

Part 1: Assessment of Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of new antimicrobial agents.[3][4][5] Aniline derivatives have historically shown potential in this area. The initial assessment of newly synthesized 2-propoxyaniline derivatives should, therefore, include a rigorous evaluation of their antimicrobial efficacy.

The Screening Funnel: From Qualitative to Quantitative Assessment

A logical, tiered approach is essential for efficiently screening a library of new compounds. This process begins with broad qualitative tests and funnels down to more precise, quantitative evaluations for the most promising candidates.

cluster_0 Antimicrobial Screening Workflow Compound Synthesized PROP-X Compounds Disk Agar Disk-Diffusion (Qualitative Screening) Compound->Disk Initial Broad Screen Broth Broth Microdilution (Quantitative MIC) Disk->Broth Active Compounds Kill Time-Kill Assay (Bactericidal/Bacteriostatic) Broth->Kill Potent Compounds (Low MIC) Hit Lead Candidate Identification Kill->Hit Confirmed Activity

Caption: High-level workflow for antimicrobial compound screening.

1. Initial Qualitative Screening: Agar Disk-Diffusion Method

This method serves as a rapid, preliminary screen to identify compounds with any antimicrobial activity.[6] It is based on the diffusion of the compound from a saturated paper disk into an agar medium seeded with a specific microorganism.

  • Principle: An active compound will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's potency.

  • Causality: This choice is justified by its simplicity, low cost, and ability to screen many compounds simultaneously. It efficiently eliminates inactive compounds, allowing resources to be focused on more promising candidates.

2. Quantitative Analysis: Broth Microdilution for MIC Determination

For compounds showing activity in the initial screen, a quantitative assessment is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[6][7]

  • Principle: The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by identifying the lowest concentration at which no visible growth occurs.[3][4]

  • Trustworthiness: This protocol is a self-validating system. The inclusion of a positive control (microorganism with no compound) and a negative control (medium with no microorganism) ensures that the growth conditions are optimal and the medium is sterile. A known antibiotic is also used as a control to validate the susceptibility of the test organism.

Comparative Antimicrobial Data

The ultimate goal is to compare the efficacy of the novel "PROP-X" compounds against each other and against established antibiotics. Data should be summarized clearly, with MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) being particularly useful when screening against a panel of clinical isolates.[3][5]

Table 1: Example Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ID S. aureus (ATCC 29213) E. coli (ATCC 25922) MRSA (Clinical Isolate) P. aeruginosa (ATCC 27853)
PROP-X-01 8 16 16 >128
PROP-X-02 2 4 4 32
PROP-X-03 >128 >128 >128 >128
Vancomycin 1 >128 2 >128

| Ciprofloxacin | 0.5 | 0.25 | 32 | 1 |

Data is hypothetical and for illustrative purposes only. Values are inspired by ranges found in cited literature.[3][4]

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound solution (at 4x the highest desired final concentration) to well 1.

  • Transfer: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add this 50 µL suspension to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 2: In Vitro Cytotoxicity and Anticancer Evaluation

Many aniline derivatives are explored for their potential as anticancer agents.[8] Therefore, a crucial part of the in vitro testing cascade is to assess the cytotoxicity of the synthesized 2-propoxyaniline compounds against a panel of human cancer cell lines. This also serves as a general toxicity screen for compounds intended for other therapeutic uses. It is important to note that aromatic amines as a class can have toxicological profiles that warrant careful evaluation.[9]

Measuring Cell Viability: A Two-Pronged Approach

To build a trustworthy profile of a compound's cytotoxicity, it is best practice to use at least two assays that measure different cellular endpoints.

1. Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[9][10]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Causality: This assay is chosen for its high throughput, sensitivity, and reproducibility. It provides a robust measure of how a compound affects the overall metabolic health of the cell population.

2. Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium.[9][11]

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage. The released LDH catalyzes a reaction that results in a color change, which can be quantified.

  • Causality: Using the LDH assay in parallel with the MTT assay provides a more complete picture. A compound could be cytostatic (inhibit proliferation without killing), which would show a low signal in the MTT assay but also a low signal in the LDH assay. A truly cytotoxic compound will cause membrane damage, leading to a high LDH signal.

cluster_1 Potential Anticancer Mechanism Compound PROP-X Compound Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Binding Signal Signal Transduction Cascade (Inhibition) Receptor->Signal Bcl2 Bcl-2 Family Proteins (Regulation) Signal->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A generic intrinsic apoptosis pathway often targeted by anticancer drugs.

Comparative Cytotoxicity Data

The potency of cytotoxic compounds is expressed as the IC50 value—the concentration required to inhibit 50% of cell growth or viability.[8][10] Lower IC50 values indicate greater potency. Comparing IC50 values across different cell lines can also reveal selectivity.

Table 2: Example Comparative Cytotoxicity (IC50 in µM)

Compound ID A549 (Lung Cancer) MCF-7 (Breast Cancer) DU145 (Prostate Cancer) HEK293 (Normal Kidney Cells)
PROP-X-01 7.8 15.2 11.5 >100
PROP-X-02 55.1 89.4 76.3 >100
PROP-X-04 0.9 1.3 0.7 25.6

| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.2 |

Data is hypothetical and for illustrative purposes only. Values are inspired by ranges found in cited literature.[8][10]

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle controls (medium with the same concentration of DMSO used to dissolve the compounds) and untreated controls.[9]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Part 3: Advanced Considerations and Genotoxicity

For lead compounds, further in vitro testing may be warranted. Given that aniline derivatives can exhibit genotoxicity, often after metabolic activation, a preliminary assessment of mutagenic potential is a responsible step in the safety evaluation.[9][12]

  • Ames Test: This is a widely used assay to assess the mutagenic potential of chemical compounds.[9][12] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state.

Conclusion: Building a Comprehensive Profile

The in vitro evaluation of compounds synthesized from this compound is a multi-step process that requires careful planning and execution. By employing a strategic combination of antimicrobial and cytotoxic assays, researchers can efficiently identify promising lead candidates for further development. The methodologies described in this guide—from broad initial screens to quantitative, mechanism-informing assays—provide a robust framework for establishing a clear structure-activity relationship and making data-driven decisions. The consistent use of proper controls and the comparison of data against known standards are paramount for ensuring the scientific integrity and trustworthiness of the findings.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 2-Propoxyaniline Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical safety assessment, the accurate evaluation of a compound's cytotoxicity is a foundational requirement. For novel chemical entities, such as derivatives of 2-propoxyaniline, understanding their interaction with biological systems is paramount. Aniline and its derivatives are a class of compounds known for their diverse applications and, in some cases, their potential to induce cellular toxicity, often through mechanisms involving oxidative stress.[1] This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical rationale and field-proven insights necessary to generate robust and reliable data for 2-propoxyaniline derived compounds.

Pillar 1: The Strategic Imperative—Choosing the Right Assay

The selection of a cytotoxicity assay is not a one-size-fits-all decision. The physicochemical properties of the test compound and the anticipated biological mechanism of action heavily influence the outcome. For aniline derivatives, which can be colored and may possess intrinsic redox activity, a thoughtful selection process is critical to avoid experimental artifacts. The primary objective is to choose an assay, or preferably a panel of assays, that interrogates different cellular health indicators to build a comprehensive toxicity profile.

Pillar 2: A Comparative Analysis of Core Cytotoxicity Assays

We will dissect four widely adopted cytotoxicity assays, evaluating their core principles, procedural workflows, and suitability for assessing 2-propoxyaniline derivatives.

MTT Assay: Assessing Metabolic Activity via Mitochondrial Reductases

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a workhorse in cytotoxicity testing for decades.[2]

Principle: The assay hinges on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[2] The quantity of formazan, which is solubilized before measurement, is directly proportional to the number of metabolically active cells.[2][3]

Causality in Experimental Choice: The MTT assay is often a first-line screening tool due to its high throughput and sensitivity. It provides a rapid assessment of how a compound affects the overall metabolic health of a cell population. A reduction in the MTT signal indicates a decrease in metabolic activity, which can be a proxy for either cell death or cytostatic effects.[2]

Considerations for 2-Propoxyaniline Derivatives:

  • Compound Interference: Aniline derivatives can be colored. If a 2-propoxyaniline derivative has an absorbance spectrum that overlaps with that of formazan (around 570 nm), it can artificially inflate or decrease the reading.[4] A compound-only control (without cells) is essential to correct for this.

  • Redox Properties: If the compound itself can reduce MTT or interfere with cellular redox pathways, it may produce false positive or false negative results.[1]

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

The LDH assay is a classic method for quantifying overt cytotoxicity resulting from the loss of plasma membrane integrity.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[5] Upon damage to the plasma membrane—a hallmark of necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[6][7] The assay measures the enzymatic activity of this released LDH. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[8] This NADH then reduces a tetrazolium salt to a colored formazan product, and the color intensity is proportional to the amount of LDH released, and thus to the level of cell lysis.[6]

Causality in Experimental Choice: This assay is chosen to specifically measure cell death associated with membrane rupture. Unlike metabolic assays, it is a direct measure of cytolysis. It is particularly useful for distinguishing between cytostatic effects (which would reduce MTT signal but not increase LDH release) and cytotoxic, membrane-damaging effects.

Considerations for 2-Propoxyaniline Derivatives:

  • Serum Interference: Components in serum can have LDH activity. It is crucial to use controls that account for background LDH levels in the culture medium.

  • Timing: LDH release is a relatively late event in some forms of cell death. The timing of the assay post-treatment is critical for capturing the desired endpoint.

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a sensitive method that evaluates cell viability based on the integrity and function of lysosomes.

Principle: Viable, healthy cells take up the supravital dye Neutral Red via active transport and accumulate it within their lysosomes.[9][10] The dye is retained within the lysosomes due to the pH gradient. In contrast, dead or damaged cells with compromised membranes or dysfunctional lysosomes cannot retain the dye.[11] After an incubation period, the dye is extracted from the viable cells and quantified spectrophotometrically. The amount of retained dye is directly proportional to the number of viable cells.[9]

Causality in Experimental Choice: The NRU assay is selected for its sensitivity to damage at the subcellular level, specifically lysosomal membrane integrity. It is considered less prone to interference from mitochondrial inhibitors than the MTT assay and provides a different perspective on cellular health. It has been incorporated into regulatory testing guidelines for its reliability.[12]

Considerations for 2-Propoxyaniline Derivatives:

  • Lysosomotropic Properties: If the 2-propoxyaniline derivative is a cationic amphiphilic compound, it might accumulate in lysosomes and interfere with the assay mechanism.

  • Precipitation: The test compound should not precipitate in the culture medium, as this could interfere with the optical readings.

AlamarBlue (Resazurin) Assay: A Fluorometric Assessment of Viability

The AlamarBlue assay, which uses resazurin as the active agent, is a highly sensitive and non-toxic method for measuring cell viability and proliferation.

Principle: Resazurin, a blue and weakly fluorescent dye, is cell-permeable. Inside viable, metabolically active cells, intracellular reductases reduce resazurin to the pink, highly fluorescent compound resorufin.[13][14] The fluorescence signal is directly proportional to the number of living cells.[15] The assay can be read using either a fluorometer or an absorbance spectrophotometer.

Causality in Experimental Choice: This assay is often preferred over MTT for several reasons. First, the reagents are water-soluble, eliminating the need for a separate solubilization step and reducing procedural steps.[15] Second, the assay is generally considered non-toxic to cells, allowing for continuous monitoring of cell health over time in the same sample.[14] Its high sensitivity makes it suitable for studies with low cell numbers.[15]

Considerations for 2-Propoxyaniline Derivatives:

  • Autofluorescence: The test compound should be checked for intrinsic fluorescence at the excitation/emission wavelengths used for resorufin (typically ~560 nm excitation, ~590 nm emission) to avoid interference.

  • Redox Interference: Similar to MTT, compounds that can directly reduce resazurin or alter the intracellular reducing environment can affect the results.

Data Presentation: Comparative Guide to Cytotoxicity Assays

FeatureMTT AssayLDH AssayNeutral Red Uptake AssayAlamarBlue (Resazurin) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[16]Measurement of cytosolic LDH enzyme released from membrane-damaged cells.[6]Active uptake and lysosomal accumulation of Neutral Red dye in viable cells.[9][11]Reduction of resazurin to fluorescent resorufin by cellular reductases.[14]
Endpoint Measured Metabolic activity, mitochondrial function.Plasma membrane integrity, cell lysis.[5]Lysosomal integrity, cell viability.[10]Overall metabolic activity, cell viability.[13]
Detection Method Colorimetric (Absorbance at ~570 nm).[2]Colorimetric (Absorbance at ~490 nm).[6]Colorimetric (Absorbance at ~540 nm).[9]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric.[17]
Throughput HighHighHighHigh
Pros Well-established, inexpensive, sensitive.[18]Measures irreversible cell death, distinct from cytostatic effects.[19]Sensitive, quantifiable, less interference from mitochondrial inhibitors.[9]Non-toxic, water-soluble reagents, highly sensitive, allows multiplexing.[15]
Cons Insoluble formazan requires solubilization; potential interference from colored/redox-active compounds.[2][4]Measures late-stage cell death; potential interference from serum LDH.[20]Can be affected by compounds altering lysosomal pH.[12]Potential interference from fluorescent/redox-active compounds.[14]
Best For High-throughput screening of metabolic inhibitors or general viability.Detecting necrosis or late apoptosis; confirming membrane damage.Assessing viability with an alternative mechanism to mitochondrial function.Time-course studies, sensitive detection with low cell numbers, multiplexing.

Experimental Protocols & Workflows

A self-validating protocol includes appropriate controls at every stage. For any assay, the following controls are mandatory:

  • Untreated Control: Cells incubated with vehicle (e.g., DMSO) only; represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect toxicity.

  • Medium Blank: Culture medium without cells; corrects for background absorbance/fluorescence.

  • Compound Control: Test compound in medium without cells; corrects for compound color or autofluorescence.

Visualizing the Assay Workflows

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition P1 Seed cells in 96-well plate P2 Incubate (24h) for attachment P1->P2 P3 Treat with 2-propoxyaniline derivative P2->P3 A1 Add MTT Reagent (5 mg/mL) P3->A1 Incubate for exposure (e.g., 24-72h) A2 Incubate (2-4h) to form formazan A1->A2 A3 Add Solubilization Solution (e.g., DMSO) A2->A3 A4 Incubate (15 min) with shaking A3->A4 R1 Read Absorbance at 570 nm A4->R1

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_read Data Acquisition P1 Seed cells in 96-well plate P2 Treat with 2-propoxyaniline derivative P1->P2 P3 Incubate for exposure period P2->P3 A1 Transfer supernatant to new plate P3->A1 A2 Add LDH Reaction Mixture A1->A2 A3 Incubate (30 min) at room temp, protected from light A2->A3 A4 Add Stop Solution A3->A4 R1 Read Absorbance at 490 nm A4->R1

Detailed Step-by-Step Methodology: MTT Assay

This protocol is adapted from established methodologies for adherent cells.[2][21]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-propoxyaniline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-treated and positive controls.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[21]

  • MTT Addition: Following treatment, carefully add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[2]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[22]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[3][23]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Authoritative Grounding & Conclusion

The robust assessment of cytotoxicity for novel compounds like 2-propoxyaniline derivatives demands a scientifically rigorous and multi-faceted approach. No single assay can provide a complete picture of a compound's toxic potential.[20][24] This guide advocates for a combined strategy. For initial high-throughput screening, a metabolic assay like AlamarBlue is advantageous due to its sensitivity and non-destructive nature.[15] Any hits should then be confirmed with an assay that measures a distinct cell death mechanism, such as the LDH assay for membrane integrity.[6] This orthogonal approach ensures that the observed effects are not an artifact of a specific assay chemistry and provides a more comprehensive understanding of the compound's toxicological profile, a cornerstone of both drug development and chemical safety.

References

A Comparative Guide to the Antimicrobial Spectrum of 2-Propoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, aniline derivatives have emerged as a promising class of compounds. Their versatile structure allows for a multitude of substitutions, enabling the fine-tuning of their biological activity. This guide provides a comprehensive technical comparison of the antimicrobial spectrum of various derivatives synthesized from a 2-propoxyaniline scaffold. We will delve into the synthetic methodologies, present head-to-head performance data against a panel of clinically relevant microorganisms, and discuss the mechanistic insights that drive their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction: The Rationale for 2-Propoxyaniline as a Scaffold

The selection of the 2-propoxyaniline core is predicated on the established antimicrobial potential of aniline compounds, where strategic modifications can significantly enhance their potency and spectrum of activity.[1] The introduction of an alkoxy group, such as the propoxy substituent at the ortho position, modulates the lipophilicity and electronic properties of the aniline ring. This can facilitate membrane transport and interaction with microbial targets. The amine group on the aniline scaffold serves as a critical synthetic handle for derivatization, allowing for the construction of more complex and biologically active molecules. This guide will focus on two such promising classes of derivatives: 2-propoxybenzylideneisonicotinohydrazides and quinobenzothiazinium chlorides .

Synthesis of Bioactive Derivatives

The generation of diverse chemical entities from a common starting material is a cornerstone of medicinal chemistry. The following sections provide detailed protocols for the synthesis of two distinct classes of compounds derived from 2-propoxyaniline or its related precursor, 2-propoxybenzaldehyde.

Synthesis of 2-Propoxybenzylideneisonicotinohydrazide Derivatives

This class of compounds is synthesized through a two-step process commencing with the reaction of 2-propoxybenzaldehyde and isoniazid to form a hydrazone, which then undergoes a Mannich reaction. The use of hydrochloric acid to adjust the pH is a key step in the synthesis of the final Mannich bases.[2]

Experimental Protocol:

  • Synthesis of 2-Propoxybenzylideneisonicotinohydrazide (Intermediate):

    • Combine equimolar amounts of 2-propoxybenzaldehyde (0.010 mol) and isoniazid (0.010 mol) in absolute ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-5 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath.

    • Filter the resulting precipitate, wash with cold water, and dry to yield the hydrazone intermediate.

    • Recrystallize the product from absolute ethanol.[2]

  • Synthesis of Substituted Mannich Bases (Final Derivatives):

    • In a round-bottom flask, dissolve the intermediate hydrazone (0.0024 mol) in super dry ethanol (50 ml).

    • Add formaldehyde (0.0036 mol) and the desired substituted secondary amine (0.0024 mol).

    • Adjust the pH of the mixture to 4 using hydrochloric acid.

    • Reflux the reaction mixture for 28-33 hours.[2]

    • After reflux, cool the mixture and add diethyl ether to precipitate the product.

    • Store the flask in the refrigerator to maximize precipitation.

    • Filter the solid product, wash with ether, and dry.

Synthesis_Hydrazide 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde Hydrazone_Intermediate 2-Propoxybenzylidene- isonicotinohydrazide 2-Propoxybenzaldehyde->Hydrazone_Intermediate Reflux, Glacial Acetic Acid Isoniazid Isoniazid Isoniazid->Hydrazone_Intermediate Final_Product Mannich Base Derivatives (e.g., 2c, 2k) Hydrazone_Intermediate->Final_Product Reflux, HCl (pH 4) Formaldehyde_Amine Formaldehyde + Secondary Amine Formaldehyde_Amine->Final_Product

Caption: Synthesis of 2-propoxybenzylideneisonicotinohydrazide derivatives.
Synthesis of 9-Propoxy-5-methyl-12H-quino[3,4-b][2][3]benzothiazinium Chloride

These tetracyclic compounds are synthesized from 2-propoxyaniline through a multi-step process that involves the formation of an alkoxy acetanilide, followed by hydrolysis and subsequent cyclization.[3]

Experimental Protocol:

  • Synthesis of N-(2-propoxyphenyl)acetamide (Intermediate 1):

    • React 2-propoxyaniline with an acetylating agent (e.g., acetic anhydride) in an appropriate solvent.

    • Purify the resulting acetanilide derivative.

  • Synthesis of 2-Propoxyaniline (from Acetanilide if starting from a substituted precursor):

    • Hydrolyze the N-(2-propoxyphenyl)acetamide in a mixture of hydrochloric acid and ethanol at 60 °C to yield 2-propoxyaniline.[3]

  • Synthesis of the Quinobenzothiazinium Chloride (Final Product):

    • React 2-propoxyaniline (a 2.5-fold molar excess) with 5,12-(dimethyl)thioquinantrenediinium bis-chloride in anhydrous pyridine.[3]

    • The reaction proceeds in two stages: a nucleophilic attack forming an intermediate, followed by oxidative cyclization to yield the final tetracyclic quinobenzothiazinium derivative.[3]

Synthesis_Quinobenzothiazine 2-Propoxyaniline 2-Propoxyaniline Intermediate Thiolate Intermediate 2-Propoxyaniline->Intermediate Anhydrous Pyridine Bis-chloride 5,12-(dimethyl)thio- quinantrenediinium bis-chloride Bis-chloride->Intermediate Final_Product 9-Propoxy-quinobenzothiazinium Chloride (6a) Intermediate->Final_Product Oxidative Cyclization

Caption: Synthesis of quinobenzothiazinium chloride from 2-propoxyaniline.

Comparative Antimicrobial Spectrum

The true measure of a novel antimicrobial agent lies in its performance against a diverse panel of pathogenic microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the synthesized derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Antibacterial Activity

The derivatives were tested against a panel of common bacterial pathogens. For context, their activity is compared against widely used antibiotics.

Table 1: Antibacterial Activity (MIC in µg/mL) of 2-Propoxybenzylideneisonicotinohydrazide Derivatives [2]

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Derivative 2c 6.253.126.2512.5
Derivative 2d 3.1212.56.2525
Derivative 2g 12.5252512.5
Derivative 2j 6.2512.56.2512.5
Derivative 2k 3.126.253.126.25
Amoxicillin (Std.) 0.390.200.781.56

Note: Lower MIC values indicate higher potency.

Table 2: Antibacterial Activity (MIC/MBC in µM) of 9-Propoxy-quinobenzothiazinium Chloride (Compound 6a) [3]

CompoundS. aureus ATCC 29213MRSA 1733E. faecalis ATCC 29212VRE 266
Compound 6a 2.5 / 5 2.5 / 5 10 / 20 10 / 20
Oxacillin (Std.) 0.5 / 1 >512 / >512>512 / >512>512 / >512
Tetracycline (Std.) 1 / 2 1 / 2 16 / 32 1 / 2
Ciprofloxacin (Std.) 1 / 1 1 / 1 2 / 4 2 / 4

Note: MBC (Minimum Bactericidal Concentration) values are in bold . A compound is considered bactericidal if the MBC is no more than four times the MIC.

Antifungal and Antimycobacterial Activity

Select derivatives also demonstrated significant activity against fungal pathogens and Mycobacterium species, indicating a broad spectrum of action.

Table 3: Antifungal Activity (MIC in µg/mL) of 2-Propoxybenzylideneisonicotinohydrazide Derivatives [2]

CompoundC. albicansA. niger
Derivative 2c 6.253.12
Derivative 2e 12.512.5
Derivative 2g 12.56.25
Derivative 2j 12.56.25
Fluconazole (Std.) 0.250.78

Table 4: Antimycobacterial Activity (MIC/MBC in µM) of 9-Propoxy-quinobenzothiazinium Chloride (Compound 6a) [3]

CompoundM. smegmatis ATCC 700084M. marinum CAMP 5644
Compound 6a 2.5 / 5 5 / 10
Rifampicin (Std.) <0.125 / <0.125 <0.125 / <0.125

Mechanistic Considerations

While the precise mechanisms of action for these specific 2-propoxyaniline derivatives are still under investigation, insights can be drawn from studies on related aniline and quinobenzothiazine compounds.

  • Aniline Derivatives: Halogenated anilines have been shown to exert their antimicrobial and antibiofilm effects by inhibiting adenylate cyclase activity in bacteria.[5][6] This disrupts crucial cellular signaling pathways. Other proposed mechanisms for aniline compounds include the disruption of microbial cell wall synthesis and interference with nucleic acid synthesis.[1]

  • Quinobenzothiazine Derivatives: The tetracyclic quinobenzothiazinium scaffold has been associated with the inhibition of bacterial respiration.[3] The significant activity of compound 6j (a benzyloxy-analog of 6a) against the respiratory chain, as demonstrated by the MTT assay, suggests this may be a primary mechanism for this class of compounds.[3]

Mechanism_Pathway cluster_0 Aniline Derivative Action cluster_1 Quinobenzothiazine Action Aniline_Deriv 2-Propoxybenzylidene- isonicotinohydrazides Adenylate_Cyclase Adenylate Cyclase (e.g., cyaA, crp) Aniline_Deriv->Adenylate_Cyclase Inhibition Signaling_Disruption Disrupted Cellular Signaling Adenylate_Cyclase->Signaling_Disruption Leads to Bacterial_Death Antimicrobial Effect (Bacteriostatic/Bactericidal) Signaling_Disruption->Bacterial_Death Contributes to Quino_Deriv 9-Propoxy-quinobenzothiazinium Chloride Resp_Chain Bacterial Respiratory Chain Quino_Deriv->Resp_Chain Inhibition ATP_Production Reduced ATP Production Resp_Chain->ATP_Production Leads to ATP_Production->Bacterial_Death Contributes to

Caption: Plausible antimicrobial mechanisms of 2-propoxyaniline derivatives.

Conclusion and Future Directions

The derivatives synthesized from the 2-propoxyaniline scaffold demonstrate significant and broad-spectrum antimicrobial activity. The 2-propoxybenzylideneisonicotinohydrazides, particularly compounds 2c and 2k , exhibit potent activity against both bacteria and fungi, with MIC values in the low µg/mL range.[2] The 9-propoxy-quinobenzothiazinium chloride (6a ) shows remarkable efficacy against drug-resistant Gram-positive bacteria like MRSA and VRE, as well as mycobacteria.[3]

While these derivatives are not as potent as some standard-of-care antibiotics in head-to-head comparisons, their novel structures and activity against resistant strains make them compelling leads for further development. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of analogs to optimize potency and reduce potential toxicity.

  • Mechanism of Action Elucidation: Performing detailed biochemical and genetic assays to pinpoint the precise molecular targets of these compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

This guide provides a foundational dataset and validated protocols to support the ongoing research and development of new antimicrobial agents based on the versatile 2-propoxyaniline chemical scaffold.

References

A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 2-Propoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-propoxyaniline hydrochloride and its derivatives. As a Senior Application Scientist, my objective is to equip you with not only the methodologies but also the scientific rationale to design, execute, and interpret robust cross-reactivity studies. We will delve into the underlying mechanisms of haptenation and immune response, explore state-of-the-art in vitro assays, and provide a comparative analysis based on structure-activity relationships of analogous compounds. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize data from structurally similar aromatic amines to illustrate the principles and expected outcomes of the described protocols.

The Scientific Imperative: Understanding Cross-Reactivity of Small Molecules

Small molecules like 2-propoxyaniline, which are not immunogenic on their own, can become haptens by covalently binding to endogenous proteins. This hapten-carrier complex can then be recognized by the immune system, leading to sensitization and potentially severe adverse drug reactions (ADRs). Cross-reactivity occurs when the immune system responds to not only the initial hapten but also to structurally similar compounds. For drug development professionals, understanding and predicting cross-reactivity is paramount for ensuring the safety and specificity of new chemical entities.

The primary mechanism of action involves the metabolic activation of the aniline moiety into reactive intermediates.[1] These electrophilic species can then form covalent adducts with nucleophilic residues on proteins. The nature and position of substituents on the aniline ring can significantly influence the rate of metabolic activation and the stability of the resulting reactive intermediates, thereby affecting the sensitization potential.

A Tiered Approach to In Vitro Cross-Reactivity Assessment

A robust assessment of cross-reactivity should follow a tiered approach, starting with in chemico and in vitro assays to evaluate key events in the adverse outcome pathway (AOP) for skin sensitization.

dot

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Organism Response MIE Covalent Binding to Proteins (Haptenation) KC Keratinocyte Activation MIE->KC Key Event 1 DC Dendritic Cell Activation KC->DC Key Event 2 TCell T-Cell Proliferation & Differentiation DC->TCell Key Event 3 ADR Allergic Contact Dermatitis TCell->ADR Adverse Outcome Hapten_Conjugation Hapten 2-Propoxyaniline Derivative Activated_Hapten Activated Hapten (e.g., with EDC/NHS) Hapten->Activated_Hapten Activation Conjugate Hapten-Protein Conjugate Activated_Hapten->Conjugate Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Purification Purification Conjugate->Purification Characterization Characterization Purification->Characterization Metabolism_Aniline Aniline 2-Propoxyaniline Hydroxylamine N-Hydroxy-2-propoxyaniline Aniline->Hydroxylamine CYP450 Nitroso Nitroso-2-propoxybenzene Hydroxylamine->Nitroso Oxidation Quinone Quinone-imine Nitroso->Quinone Rearrangement Adduct Protein Adduct Quinone->Adduct Nucleophilic Attack by Protein

References

Safety Operating Guide

Navigating the Disposal of 2-Propoxyaniline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists navigating the complexities of drug development and synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-propoxyaniline hydrochloride, a compound for which specific disposal data is limited. By leveraging established principles for handling aromatic amines and hydrochloride salts, this document offers a robust framework to ensure safety and compliance.

The procedural guidance herein is synthesized from an understanding of the compound's structural alerts—an aromatic amine and a hydrochloride salt—and is grounded in authoritative sources on chemical waste management. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle not just this specific compound, but also other similar chemical entities with confidence and care.

Hazard Assessment and Chemical Profile

A thorough understanding of the known and potential hazards of this compound is the critical first step in establishing a safe disposal workflow.

Known and Inferred Properties:

Table 1: Chemical and Hazard Profile of this compound and Related Compounds

PropertyThis compoundGeneral Aromatic AminesHydrochloric Acid
CAS Number 220594-10-5Varies7647-01-0
Physical State Solid (powder)Liquid or solidLiquid
Known Hazards Limited data available. Assumed to possess hazards associated with aromatic amines.Potential carcinogens, mutagens, and toxicants.[1] Readily absorbed through the skin.[1]Corrosive, causes severe skin burns and eye damage.[2]
Incompatibilities Strong oxidizing agents, strong bases.Strong acids, oxidizing agents, and diazonium salts (can be explosive).[1]Bases, metals, oxidizing agents.[2]
Environmental Fate Data not available. Aromatic amines can be environmental pollutants.[1][3]Can contaminate soil and water, toxic to aquatic life.[1]pH alteration in aquatic environments.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for dermal absorption and inhalation of dust, a stringent PPE protocol is mandatory when handling this compound in any form, including during waste consolidation.

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[4][5]To prevent skin contact and absorption.[1]
Eye Protection Chemical safety goggles and a face shield.[6]To protect against splashes and dust particles.
Body Protection A laboratory coat, fully buttoned.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of airborne particles.

Disposal Workflow: A Step-by-Step Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. On-site treatment, such as neutralization, is not recommended without a thorough, substance-specific risk assessment due to the potential for hazardous reactions.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Solid Waste:

    • Carefully transfer solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Avoid generating dust during transfer.

    • This container should be exclusively for solid aromatic amine waste.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.

    • Do not mix with other waste streams, especially those containing strong bases or oxidizing agents.[7]

Step 2: Container Labeling

Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel handling the waste.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number (220594-10-5) must be clearly written.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste accumulation.

Step 3: Storage

Temporary storage of the hazardous waste container within the laboratory must adhere to safety regulations.

  • Store the sealed waste container in a designated and secure satellite accumulation area.[8]

  • The storage area should be well-ventilated and away from incompatible materials.[2]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Professional Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4]

  • Follow all institutional and regulatory procedures for waste pickup and documentation.

The following diagram illustrates the logical flow of the disposal process:

DisposalWorkflow cluster_generation Point of Generation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal gen_solid Solid 2-Propoxyaniline Hydrochloride Waste collect_solid Transfer to Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Waste (Solutions) collect_liquid Transfer to Liquid Waste Container gen_liquid->collect_liquid label_waste Label Container: 'Hazardous Waste' Chemical Name & CAS Concentration & Quantity Date collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste ehs_pickup Arrange Pickup by EHS or Certified Contractor store_waste->ehs_pickup final_disposal Transport to Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.

Small Spills (in a fume hood):
  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure appropriate PPE is worn before addressing the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it in the designated hazardous waste container. Avoid creating dust.

    • For contained liquid spills, absorb the material and place the absorbent into the hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a dilute soap and water solution), and dispose of the cleaning materials as hazardous waste.[10]

Large Spills (outside a fume hood):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound, while seemingly a routine laboratory task, is a critical function that underscores a laboratory's commitment to the safety of its personnel and the health of the environment. By adhering to the principles of hazard assessment, proper PPE usage, and a structured disposal workflow, researchers can confidently manage this and other chemical wastes. This guide serves as a foundational document, and it is incumbent upon all laboratory personnel to supplement this information with their institution's specific policies and procedures.

References

Operational Guide: Personal Protective Equipment for Handling 2-Propoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Propoxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to provide value beyond the product, ensuring that every protocol described is a self-validating system for laboratory safety.

Hazard Assessment: A Precautionary Approach

This compound is an aniline derivative. While comprehensive toxicological data for this specific salt is limited, the known hazards of the parent compound, 2-propoxyaniline, and related aniline structures demand a stringent and cautious approach.[1] The free base is classified as an acute toxin if swallowed, inhaled, or in contact with skin, and is known to cause serious skin and eye irritation. Furthermore, it may cause respiratory irritation and is very toxic to aquatic life.

Given these risks, we operate under the precautionary principle, treating the hydrochloride salt with the same level of caution as its hazardous parent compound. The primary risks during handling involve inhalation of airborne particulates and dermal contact.

Hazard Classification (for 2-propoxyaniline)GHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledP261: Avoid breathing dust. P280: Wear protective gloves/clothing. P264: Wash skin thoroughly after handling.[2]
Skin IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.[2]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls, which are designed to minimize exposure at the source.

  • Engineering Controls : The primary engineering control for handling this compound is a certified chemical fume hood. This containment system captures airborne particles at the source, preventing inhalation.[3] All weighing and handling of the solid compound must occur within this controlled space. A safety shower and eyewash station must be readily accessible.[2][3]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Do not eat, drink, or smoke in the laboratory.[3][4] Thoroughly wash hands and forearms after handling is complete, even after gloves have been removed.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.